4-Heptyloxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-heptoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRONCCLURKEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402080 | |
| Record name | 4-Heptyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136370-19-9 | |
| Record name | 4-Heptyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Heptyloxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 4-Heptyloxyphenylboronic Acid: Properties, Mechanisms, and Core Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile arylboronic acid derivative of significant interest to researchers in organic synthesis, materials science, and drug discovery. We delve into its core physicochemical properties, with a focus on its molecular weight of 236.12 g/mol , and explore the mechanistic underpinnings of its most prevalent application: the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This document serves as a resource for scientists and drug development professionals, offering not only foundational data but also field-proven experimental protocols and an expert perspective on the causality behind its utility in synthesizing complex molecules and functional materials.
Introduction: The Ascendancy of Boronic Acids in Chemical Science
The field of medicinal chemistry has witnessed a remarkable surge in the application of organoboron compounds, a trend largely catalyzed by the success of boronic acid-containing drugs approved by the FDA, such as the proteasome inhibitor Bortezomib.[5][6] These compounds are no longer viewed with apprehension but are celebrated for their unique reactivity, stability, and relatively low toxicity.[5] Boronic acids serve as critical building blocks in synthetic chemistry, prized for their versatility in forming robust carbon-carbon and carbon-heteroatom bonds.[5]
Among this important class of reagents is this compound. Its structure is distinguished by two key features: the boronic acid group, which is the reactive center for palladium-catalyzed cross-coupling, and a seven-carbon alkyl ether (heptyloxy) chain. This latter group imparts enhanced solubility in organic solvents, a critical feature that distinguishes it from simpler arylboronic acids and makes it an excellent candidate for applications in drug discovery and materials science.[1]
Core Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The defining characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 236.12 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₃H₂₁BO₃ | [1][2][4] |
| CAS Number | 136370-19-9 | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Common Synonyms | 4-Heptyloxybenzeneboronic acid | [1][4] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Room Temperature, store in a cool, dark place | [1][7] |
The heptyloxy tail is not merely a passive component; it significantly influences the molecule's lipophilicity. This property is crucial in drug development for modulating pharmacokinetic profiles and can be leveraged in materials science to control the self-assembly and processing of organic electronics.[1]
The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most vital application of this compound, enabling the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate.[8][9] This reaction is a cornerstone of modern synthesis due to its mild conditions, high functional group tolerance, and exceptional yields.[10]
Mechanistic Causality
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a high-valent Palladium(II) species.[8][9]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the 4-heptyloxyphenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial bond-forming precursor step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol is a self-validating system for a typical Suzuki-Miyaura coupling. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-Heptyloxy-1,1'-biphenyl from this compound and Bromobenzene.
Reagents & Equipment:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, bromobenzene, potassium carbonate, Pd(OAc)₂, and PPh₃.
-
Causality: Combining all solids at the start is efficient. PPh₃ acts as a ligand to stabilize the palladium catalyst. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[11]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst degradation and side reactions. Removing air is critical for achieving high yields.
-
-
Solvent Addition: Add the solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Causality: Toluene is the primary organic solvent. The addition of water and a co-solvent like ethanol is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
-
Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.
-
Causality: This is a self-validating step to ensure all dissolved oxygen is removed from the solvent, protecting the catalyst's integrity throughout the heating process.
-
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the bromobenzene starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup: Cool the reaction to room temperature. Add 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Causality: This separates the organic product from the inorganic salts (e.g., KBr, excess K₂CO₃) and the water-soluble components.
-
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Causality: This final step removes any remaining impurities, unreacted starting material, and catalyst residues to yield the pure biaryl product.
-
Experimental Workflow Visualization
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Advanced Applications in Drug Discovery
The utility of this compound extends beyond a simple building block. Its unique structure is well-suited for several advanced applications in the biomedical field.
-
Scaffold for Complex Pharmaceuticals: Biaryl structures are privileged motifs in many approved drugs.[10] This reagent provides a direct route to synthesizing these complex molecular skeletons.
-
Targeted Drug Delivery: Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols.[1] Sialic acid, which is often overexpressed on the surface of cancer cells, contains such diol functionalities. This interaction can be exploited to design drug conjugates that selectively target tumor cells.[12]
-
Biomolecule Sensing: The same diol-binding principle allows for the development of sensors. For instance, polymers functionalized with boronic acids can be designed to detect glucose and other sugars at physiological pH, a key area of research for diabetes management.[13]
-
Bioconjugation: The compound can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is useful for creating enhanced drug delivery systems and diagnostic tools.[1]
Conclusion
This compound, with a precise molecular weight of 236.12 g/mol , is a powerful and enabling reagent for chemical researchers.[1][3] Its value is derived not just from its boronic acid functionality, which unlocks access to robust C-C bond formation via Suzuki-Miyaura coupling, but also from its heptyloxy chain, which confers favorable solubility and lipophilicity. From the synthesis of bioactive molecules to the development of novel sensors and materials, this compound represents a key tool for innovation at the interface of chemistry, biology, and materials science.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). (4-heptylphenyl)boronic Acid. PubChem Compound Database.
- Tripodi, F., & Roche, M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112280.
- The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Shinde, A., & Souto, E. B. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 92, 105374.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)....
- Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7374.
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4777-4780.
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4-Heptyloxyphenylboronic acid chemical properties
An In-Depth Technical Guide to 4-Heptyloxyphenylboronic Acid: Properties, Reactivity, and Applications
Introduction
In the landscape of modern synthetic chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among this versatile class of reagents, this compound has emerged as a compound of significant interest. Characterized by a phenylboronic acid moiety functionalized with a C7 alkyl ether at the para-position, it offers a unique combination of reactivity and tailored physical properties. The long heptyloxy chain imparts increased solubility in organic solvents, a feature that enhances its utility in homogeneous reaction conditions and facilitates its application in the synthesis of lipophilic molecules.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its structural and physicochemical properties, core reactivity, stability considerations, and key applications for researchers in organic synthesis, drug discovery, and materials science.
Part 1: Physicochemical and Structural Properties
The utility of this compound in various applications is a direct consequence of its distinct chemical and physical characteristics. These properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 136370-19-9 | |
| Molecular Formula | C₁₃H₂₁BO₃ | [2] |
| Molecular Weight | 236.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 381.9 ± 44.0 °C (Predicted) | N/A |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | N/A |
| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) |
Structural and Electronic Profile
Like other arylboronic acids, the core of this compound features a boron atom that is sp²-hybridized, resulting in a trigonal planar geometry around the boron center. This configuration leaves a vacant p-orbital on the boron atom, making it a mild Lewis acid. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. The para-substituted heptyloxy group is a key feature, acting as an electron-donating group through resonance. This electronic contribution can influence the reactivity of the C-B bond and the aromatic ring. Furthermore, under basic conditions typical for cross-coupling reactions, the boronic acid can coordinate with a hydroxide ion to form a more nucleophilic tetrahedral boronate species, which is crucial for efficient transmetalation.
A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. Consequently, commercial samples of this compound may exist as a mixture of the free acid and its corresponding boroxine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability Considerations
While generally stable for benchtop use, arylboronic acids are susceptible to degradation under certain conditions. [1]* Protodeboronation: This is the acid- or base-mediated cleavage of the C-B bond, replacing it with a C-H bond. This side-reaction can reduce yields, especially in reactions requiring prolonged heating or harsh pH conditions. Electron-donating groups, such as the heptyloxy group, can sometimes increase the rate of electrophilic protodeboronation. [3]* Oxidative Deboronation: In the presence of certain oxidants or reactive oxygen species, the C-B bond can be cleaved to form a phenol. This pathway is particularly relevant in biological systems but can also occur under aerobic reaction conditions at high temperatures. [4] To mitigate these issues, boronic acids should be stored in a dry, inert environment. For sensitive substrates or challenging couplings, conversion to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction can be a beneficial strategy, as these esters are often more robust and can be purified via silica gel chromatography. [1][5]
Part 3: Applications in Research and Development
The unique properties of this compound make it a valuable building block in several advanced fields.
-
Drug Discovery and Medicinal Chemistry: It serves as a key intermediate for synthesizing complex organic molecules with potential therapeutic value. [2]The lipophilic heptyloxy tail can be strategically incorporated to enhance properties like cell membrane permeability, protein binding, or to tune the overall pharmacokinetic profile of a drug candidate. The broader class of boronic acids has been successfully used to develop potent enzyme inhibitors.
-
Materials Science: The rigid-rod-like structure of molecules derived from this compound makes it a suitable component for liquid crystals and other functional materials. Its use in the synthesis of conjugated oligomers and polymers is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where tuning electronic properties and morphology is critical. [2]* Sensor Development: The ability of the boronic acid moiety to form reversible covalent bonds with diols can be exploited. While the lipophilic nature of this specific boronic acid makes it less ideal for aqueous glucose sensing, it can be incorporated into sensors designed for use in organic media or at interfaces. [2]
Part 4: Experimental Protocols and Safety
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is paramount.
| Hazard Class | Statement | Precautionary Code(s) |
| Skin Irritation | Causes skin irritation | P264, P280 |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. * First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention if irritation persists.
Conclusion
This compound is more than just another synthetic reagent; it is a strategically designed building block that offers both the reliable reactivity of the arylboronic acid functional group and the advantageous physical properties conferred by its heptyloxy substituent. Its enhanced solubility and utility in the robust Suzuki-Miyaura coupling reaction have cemented its role in the efficient synthesis of complex molecular architectures. For researchers and drug development professionals, this compound provides a reliable pathway to novel pharmaceuticals, advanced materials, and sophisticated chemical sensors, making it a valuable asset in the modern chemist's toolbox.
References
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
- Cammidge, A. N., & Creton, I. (2003). Stability of Phenylboronic Acids. Journal of Organic Chemistry, 68(16), 6375–6382.
- Kuivila, H. G., & Williams, D. C. (1964). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(15), 3146–3150.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01174]
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- 4. researchgate.net [researchgate.net]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
4-Heptyloxyphenylboronic acid synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of 4-Heptyloxyphenylboronic Acid
Introduction: The Versatility of a Key Building Block
This compound is a versatile organic compound that has garnered significant interest across various scientific disciplines.[1] Structurally, it is an aromatic boronic acid featuring a seven-carbon alkyloxy (heptyloxy) chain attached to the phenyl ring. This combination of a reactive boronic acid moiety and a lipophilic alkyl chain imparts unique properties, enhancing its solubility in organic solvents and making it an invaluable reagent.[1]
Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds to create complex biaryl structures.[1][2] These structures are foundational to many pharmaceuticals, agrochemicals, and advanced functional materials like organic light-emitting diodes (OLEDs).[1][2] Furthermore, the boronic acid group's ability to form reversible covalent bonds with diols makes it a powerful tool in the development of chemical sensors and targeted drug delivery systems.[1]
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for professionals in research and development.
Part 1: Synthesis and Purification
The most reliable and widely adopted method for synthesizing arylboronic acids, including this compound, is through the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][4][5] This approach offers high yields and is adaptable to a range of substituted aryl halides.
The Underlying Chemistry: A Mechanistic Perspective
The synthesis proceeds in three key stages:
-
Formation of the Grignard Reagent: The process begins with the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-4-heptyloxybenzene. Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. This step is critical as it creates the reactive species necessary to form the new carbon-boron bond.[3][5]
-
Borylation: The nucleophilic aryl Grignard reagent is then added to an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. The reaction is conducted at cryogenic temperatures (e.g., -78 °C) to prevent over-addition, where the Grignard reagent could react more than once with the boron center, leading to undesired borinic acid and borane byproducts.[6]
-
Hydrolysis: The resulting boronic ester intermediate is not isolated but is directly hydrolyzed under acidic conditions. The acid protonates the alkoxy groups on the boron atom, which are then displaced by water, yielding the final this compound.[5]
Experimental Workflow Diagram
The following diagram illustrates the complete synthetic and purification workflow.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This protocol is a representative procedure adapted from established methods for arylboronic acid synthesis.[3][5][7] All operations should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
1-Bromo-4-heptyloxybenzene
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-4-heptyloxybenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours until most of the magnesium is consumed.
-
-
Borylation:
-
In a separate flame-dried flask under inert atmosphere, add triisopropyl borate (1.5 eq.) to anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent from the first flask to the cold borate solution via a cannula, keeping the internal temperature below -70 °C.
-
After the addition, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl. Stir vigorously for 30-60 minutes until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: A Critical Step
Crude boronic acids often contain oligomeric anhydrides called boroxines, which form through dehydration.[8][9] While suitable for some applications, pure boronic acid is often required.
-
Recrystallization: This is a highly effective method. The crude solid can be dissolved in a minimum amount of a hot solvent (like water, or a mixture of hexane and ethyl acetate) and allowed to cool slowly, yielding crystalline product.[10][11] Commercially available arylboronic acids often contain boroximes, and recrystallization from water is a standard procedure to ensure the monomeric acid form is used.[11]
-
Acid-Base Extraction: For more stubborn impurities, an acid-base workup can be employed. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and extracted with a basic aqueous solution (e.g., NaOH or NaHCO₃).[12] The boronic acid forms a water-soluble boronate salt, while neutral organic impurities remain in the ether layer. The aqueous layer is then separated, washed with fresh ether, and re-acidified with HCl to precipitate the pure boronic acid, which can be collected by filtration.[12][13]
Part 2: Structural Characterization and Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic and Physical Data
The following table summarizes the expected characterization data for the target compound.
| Parameter | Technique | Expected Value / Observation |
| Molecular Formula | - | C₁₃H₂₁BO₃ |
| Molecular Weight | - | 236.12 g/mol [1][14] |
| Appearance | Visual | White to off-white crystalline powder[1] |
| ¹H NMR | 400 MHz, CDCl₃ | δ ~7.75 (d, 2H, Ar-H ortho to B), ~6.90 (d, 2H, Ar-H ortho to O), ~3.98 (t, 2H, -OCH₂-), ~1.79 (p, 2H, -OCH₂CH₂-), ~1.45-1.25 (m, 8H, alkyl chain), ~0.89 (t, 3H, -CH₃). B(OH)₂ protons are often broad or not observed. |
| ¹³C NMR | 100 MHz, CDCl₃ | δ ~162 (C-O), ~137 (Ar-C), ~115 (Ar-C), ~68 (-OCH₂-), ~32, ~29 (x2), ~26, ~23 (alkyl chain), ~14 (-CH₃). The carbon attached to boron (C-B) is often unobserved or broad due to quadrupolar relaxation. |
| Mass Spectrum | ESI-MS (-) | Expected m/z: 235.15 [M-H]⁻. Adducts or boroxine trimers may also be observed.[15] |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on analogous structures.[16][17][18][19] Actual values may vary slightly based on solvent and concentration.
In-Depth Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. The aromatic region should show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing boronic acid group, while the upfield doublet corresponds to those ortho to the electron-donating heptyloxy group. The aliphatic region will show a clear triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a series of multiplets for the rest of the alkyl chain.
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. Key signals include the aromatic carbon attached to the oxygen at a downfield shift (~162 ppm) and the series of signals corresponding to the seven carbons of the heptyloxy chain.
-
Mass Spectrometry: Analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form cyclic trimeric anhydrides (boroxines).[8][15] Electrospray ionization in negative mode (ESI-) is often effective, showing the deprotonated molecular ion [M-H]⁻.[15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Part 3: Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][20][21] This powerful palladium-catalyzed reaction forges a C-C bond between the boronic acid and an organohalide (or triflate).
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][20][21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[21][22]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[20][21]
The presence of the heptyloxy group on the boronic acid enhances the solubility of the reagent and can influence the electronic properties of the resulting biaryl product, making it a valuable tool for fine-tuning molecular architectures in drug discovery and materials science.
References
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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4-Heptyloxyphenylboronic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Heptyloxyphenylboronic Acid in Organic Solvents
Abstract
This compound is a versatile reagent in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions and its applications in materials science and drug discovery. A critical, yet often overlooked, parameter governing its utility is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information on analogous compounds, outlines a robust experimental protocol for solubility determination, and discusses the theoretical principles underpinning its solubility behavior. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling them to optimize reaction conditions, purification procedures, and formulation strategies involving this compound.
Introduction: The Versatile Role of this compound
This compound, a member of the arylboronic acid family, is a white to off-white crystalline powder.[1] Its molecular structure, featuring a boronic acid functional group and a lipophilic heptyloxy chain attached to a phenyl ring, bestows upon it a unique combination of reactivity and physical properties. The boronic acid moiety is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2] The heptyloxy group, a seven-carbon alkyl chain linked via an ether bond, significantly enhances its solubility in a wide array of organic solvents compared to its unsubstituted counterpart, phenylboronic acid.[1]
This enhanced solubility is a key enabler for its widespread applications, which include:
-
Organic Synthesis: As a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
-
Materials Science: In the creation of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices, where its stability and reactivity contribute to improved performance.[1]
-
Drug Discovery and Bioconjugation: The ability of boronic acids to form reversible covalent bonds with diols makes them valuable in the design of sensors and targeted drug delivery systems.[1][3]
Understanding the solubility of this compound is paramount for any scientist working with this compound. Solubility dictates the choice of solvent for a reaction, influences the rate and efficiency of chemical transformations, and is a critical factor in downstream processes such as crystallization, chromatography, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁BO₃ | [1] |
| Molecular Weight | 236.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 136370-19-9 | [1] |
Note: This compound may contain varying amounts of its anhydride, boroxine.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:
-
The Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of forming hydrogen bonds.
-
The Phenyl Ring: A nonpolar, aromatic system that can engage in π-π stacking and van der Waals interactions.
-
The Heptyloxy Chain (-O(CH₂)₆CH₃): A long, nonpolar, and lipophilic alkyl chain that contributes to van der Waals forces.
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Qualitative Solubility Profile and Analogous Compound Data
While specific quantitative solubility data for this compound is scarce in the literature, we can infer its likely solubility behavior by examining data for analogous compounds and considering its structural features. The presence of the long heptyloxy chain is expected to significantly enhance its solubility in nonpolar and moderately polar organic solvents compared to phenylboronic acid.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid protons, while the alkyl portions of the solvent interact favorably with the heptyloxy chain. |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the ketone carbonyl group is a good hydrogen bond acceptor.[2][4] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact with the aromatic ring and the heptyloxy chain. Chloroform can also act as a weak hydrogen bond donor.[2][4] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic ring of the solvent will have favorable π-π stacking interactions with the phenyl ring of the solute. The heptyloxy chain will also contribute to solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low to Moderate | The nonpolar nature of these solvents will favor interaction with the heptyloxy chain, but they are poor solvents for the polar boronic acid group. Phenylboronic acid exhibits very low solubility in hydrocarbons.[2][4] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are highly polar solvents capable of strong hydrogen bonding and dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols are protic solvents that can act as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid group. |
This table is a prediction based on chemical principles and data from analogous compounds. Experimental verification is highly recommended.
Experimental Determination of Solubility
Given the lack of published quantitative data, researchers will often need to determine the solubility of this compound experimentally. The following is a robust, step-by-step protocol for determining the equilibrium solubility of a compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The solution should be continuously agitated during this time.
-
-
Sampling:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.
-
Important Considerations for Boronic Acids
-
Anhydride Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5] This is an equilibrium process that can be influenced by temperature and the presence of water. The formation of boroxine can affect the measured solubility. It is therefore important to use anhydrous solvents and to be aware of this potential transformation.
-
Solvent Purity: The presence of impurities, particularly water, in the organic solvents can significantly impact the solubility of boronic acids. Always use high-purity, anhydrous solvents when possible.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Handling: Avoid breathing dust.[6][7] Handle in a well-ventilated area, preferably in a fume hood.[6][7] Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][7]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][7][8]
Conclusion
This compound is a valuable and versatile compound in modern chemistry. Its enhanced solubility in organic solvents, conferred by the heptyloxy group, is a key attribute that underpins its utility. While specific quantitative solubility data remains to be extensively published, this guide provides a strong foundation for its effective use. By understanding the theoretical principles of its solubility, leveraging data from analogous compounds, and employing the robust experimental protocol detailed herein, researchers can confidently and effectively utilize this compound in their synthetic and materials science endeavors.
References
- Dąbrowski, M., Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. (2020).
- This compound (contains varying amounts of Anhydride) | C13H21BO3 | CID 4339184 - PubChem. (n.d.).
- Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (n.d.).
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- Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. (n.d.).
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- Applications of boronic acids in organic synthesis - ResearchGate. (n.d.).
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Heptyloxyphenylboronic Acid
Introduction
4-Heptyloxyphenylboronic acid is a versatile organoboron compound of significant interest to researchers in organic synthesis, materials science, and drug development.[1] Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl systems, and in the design of sensors and functional materials, necessitates unambiguous structural characterization.[1] Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most powerful tool for confirming its molecular structure, assessing purity, and identifying related impurities.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum region by region, explaining the causality behind the observed chemical shifts, signal multiplicities, and coupling constants. Furthermore, we will address common challenges associated with the NMR analysis of boronic acids, such as oligomerization, and provide a validated experimental protocol for acquiring high-fidelity spectra.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure consists of a para-substituted benzene ring, a boronic acid functional group [-B(OH)₂], and a linear seven-carbon alkoxy chain. Each unique proton or group of equivalent protons will give rise to a distinct signal in the spectrum.
Caption: Labeled structure of this compound.
Anticipated ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum can be logically divided into three primary regions: the downfield aromatic region, the mid-field alkoxy region, and the upfield aliphatic region. The labile boronic acid protons may also be observed, typically as a broad signal.
The Aromatic Region (δ 6.8 – 8.0 ppm)
The para-substituted benzene ring gives rise to a classic AA'BB' spin system, which, in many cases, simplifies to a pattern of two distinct doublets due to the strong electronic differentiation of the substituents.[2][3]
-
Protons Hₐ (ortho to Boronic Acid): The boronic acid group is electron-withdrawing and deshielding. Consequently, the Hₐ protons, located ortho to the -B(OH)₂ group, are expected to resonate at a lower field (higher ppm value), typically in the range of δ 7.7 - 7.9 ppm . These two protons are chemically equivalent and will appear as a doublet due to coupling with their ortho neighbors, Hᵦ.
-
Protons Hᵦ (ortho to Heptyloxy Group): The heptyloxy group is a strong electron-donating group via resonance. This donating effect shields the ortho protons Hᵦ, causing them to resonate at a higher field (lower ppm value) compared to Hₐ. Their signal is anticipated in the range of δ 6.9 - 7.1 ppm . This signal will also appear as a doublet from coupling to Hₐ.
-
Coupling: The splitting of both Hₐ and Hᵦ signals into doublets is caused by ortho-coupling (³J). The magnitude of this coupling constant (³Jₐᵦ) is typically between 7.0 and 9.0 Hz .[4][5] A key validation step is confirming that the coupling constant for the Hₐ doublet is identical to that of the Hᵦ doublet.[6]
The Aliphatic Heptyloxy Chain Region (δ 0.8 – 4.1 ppm)
The signals for the seven-carbon chain provide a clear signature for the alkoxy substituent. The chemical shift is dictated by proximity to the deshielding oxygen atom.
-
Protons H꜀ (-OCH₂-): These protons are directly attached to the oxygen atom and are the most deshielded of the aliphatic chain. They are expected to appear as a triplet in the range of δ 3.9 - 4.1 ppm . The triplet multiplicity arises from coupling to the two adjacent Hₔ protons (n+1 rule, 2+1=3).
-
Protons Hₔ (-OCH₂C H₂-): These methylene protons, adjacent to H꜀, will resonate further upfield, typically around δ 1.7 - 1.9 ppm . This signal is expected to be a quintet or multiplet due to coupling with both H꜀ (2 protons) and Hₑ (2 protons).
-
Protons Hₑ, Hբ, H₉, Hₕ (-CH₂- chain): The remaining methylene groups will produce a series of overlapping multiplet signals in the upfield region, generally between δ 1.2 - 1.5 ppm . Distinguishing these individual signals often requires higher field instruments or 2D NMR techniques.
-
Protons Hᵢ (-CH₃): The terminal methyl group protons are the most shielded in the molecule. They will appear as a distinct triplet at the highest field, typically around δ 0.8 - 1.0 ppm , resulting from coupling with the adjacent Hₕ methylene protons.
-
Aliphatic Coupling: The coupling constant (³J) between adjacent methylene groups and the terminal methyl group in a free-rotating alkyl chain is consistently around 6.5 - 7.5 Hz .[4]
The Boronic Acid Protons [-B(OH)₂]
The two protons of the boronic acid hydroxyl groups are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent.
-
Signal Characteristics: This exchange process results in a single, often broad, signal. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, appearing anywhere from δ 4.0 to 8.0 ppm or even broader.
-
Solvent Exchange: In the presence of a protic deuterated solvent such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), these protons will exchange with deuterium. This exchange renders them "invisible" to ¹H NMR, and the B(OH)₂ signal will disappear from the spectrum.[7] This phenomenon is a useful diagnostic tool for identifying acidic protons.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound in a non-exchanging solvent like CDCl₃ or DMSO-d₆.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | Aromatic (ortho to -B(OH)₂) | 7.7 – 7.9 | Doublet (d) | ³J = 7.0 – 9.0 | 2H |
| Hᵦ | Aromatic (ortho to -OHeptyl) | 6.9 – 7.1 | Doublet (d) | ³J = 7.0 – 9.0 | 2H |
| H꜀ | -O-CH₂- | 3.9 – 4.1 | Triplet (t) | ³J ≈ 6.5 – 7.5 | 2H |
| Hₔ | -OCH₂-CH₂- | 1.7 – 1.9 | Multiplet (m) | ³J ≈ 7.0 | 2H |
| Hₑ-Hₕ | -(CH₂)₄- | 1.2 – 1.5 | Multiplet (m) | - | 8H |
| Hᵢ | -CH₃ | 0.8 – 1.0 | Triplet (t) | ³J ≈ 6.5 – 7.5 | 3H |
| -B(OH)₂ | Boronic Acid | 4.0 – 8.0 | Broad Singlet (br s) | - | 2H |
Experimental Protocol: Acquiring a Validated Spectrum
The tendency of boronic acids to form cyclic trimeric anhydrides (boroxines) in aprotic solvents can lead to complex or broadened NMR spectra.[7] The following workflow is designed to overcome this challenge and produce a clean, interpretable spectrum.
Caption: Recommended workflow for ¹H NMR analysis of boronic acids.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. While CDCl₃ is common, it can promote the formation of boroxine anhydrides, leading to spectral complexity. Using a coordinating protic solvent like Methanol-d₄ (CD₃OD) or an aprotic polar solvent like DMSO-d₆ is highly recommended. These solvents effectively break up the oligomeric boroxine structures, ensuring that the monomeric boronic acid is observed and resulting in a sharp, well-resolved spectrum.[7] The use of CD₃OD has the added effect of exchanging the B(OH)₂ protons, simplifying the spectrum by removing their broad signal.
-
Concentration: A moderate concentration (5-10 mg in 0.6 mL) is sufficient. Overly concentrated samples can lead to viscosity-induced line broadening and may favor intermolecular interactions or anhydride formation.
-
Purity Assessment: The integral ratios are paramount for assessing purity. For a pure sample, the relative integrals of the signals should correspond directly to the number of protons they represent (e.g., the ratio of Hₐ : Hᵦ : H꜀ : Hᵢ should be 2:2:2:3).
Conclusion
¹H NMR spectroscopy provides a definitive fingerprint for the structural confirmation of this compound. A systematic analysis of the aromatic, alkoxy, and aliphatic regions allows for the complete assignment of all proton signals. By understanding the electronic effects of the substituents, predicting the resulting chemical shifts and coupling patterns, and employing a validated experimental protocol that mitigates common issues like anhydride formation, researchers can confidently and accurately characterize this important synthetic building block. This rigorous analytical approach underpins the reliability and reproducibility of subsequent scientific endeavors, from targeted synthesis to the development of novel materials and therapeutics.
References
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- Kuivila, H. G., & Namvari, H. (1963). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Journal of Organic Chemistry, 28(1), 218-221.
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An In-Depth Technical Guide to the FT-IR Spectroscopy of 4-Heptyloxyphenylboronic Acid
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Heptyloxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the compound's vibrational characteristics, a robust experimental protocol for spectral acquisition, and an in-depth interpretation of the resulting data. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound is a member of the versatile class of organic compounds known as boronic acids. These molecules are distinguished by a boronic acid functional group (-B(OH)₂) attached to a carbon atom. The presence of both a Lewis acidic boron center and hydrogen-bond donating hydroxyl groups imparts unique chemical properties, making them invaluable building blocks in a myriad of applications. In the realm of drug development, phenylboronic acids are recognized for their ability to form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors and targeted drug delivery systems for saccharide-containing biomolecules. Furthermore, their utility in Suzuki-Miyaura cross-coupling reactions has cemented their importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.
Given the critical role of this compound in these applications, rigorous characterization of its molecular structure and purity is paramount. FT-IR spectroscopy emerges as a powerful, non-destructive analytical technique for this purpose. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a unique spectral "fingerprint," enabling confirmation of its identity and the detection of potential impurities. This guide will elucidate the key spectral features that define this compound, providing a foundational understanding for its effective utilization in research and development.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines a self-validating methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key stages of FT-IR analysis, from sample preparation to spectral interpretation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., water vapor, carbon dioxide) and the instrument itself. The background spectrum is then automatically subtracted from the sample spectrum to provide a clean representation of the sample's absorbance.[1]
-
-
Sample Preparation and Loading:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal, as the ATR technique relies on the evanescent wave penetrating a short distance into the sample.[2]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum should be recorded over a standard mid-IR range, typically 4000 to 400 cm⁻¹.[1]
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected to account for any instrumental drift or scattering effects.
-
The data can be normalized to facilitate comparison with other spectra.
-
Molecular Structure and Key Functional Groups
The interpretation of the FT-IR spectrum of this compound is rooted in the vibrational modes of its constituent functional groups.
Caption: Key functional groups of this compound relevant to FT-IR analysis.
Predicted FT-IR Data and Spectral Interpretation
The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500–3200 | Strong, Broad | O-H Stretching (H-bonded) | Boronic Acid (-B(OH)₂) |
| 3100–3000 | Medium | C-H Stretching | Aromatic Ring |
| 2960–2850 | Strong | C-H Stretching (asymmetric & symmetric) | Heptyl Chain (-CH₂, -CH₃) |
| 1610–1580 | Medium-Strong | C=C Stretching | Aromatic Ring |
| 1500–1400 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1465 | Medium | C-H Bending (Scissoring) | Heptyl Chain (-CH₂) |
| ~1375 | Medium | C-H Bending (Symmetric) | Heptyl Chain (-CH₃) |
| 1380–1310 | Strong | B-O Stretching | Boronic Acid (-B(OH)₂) |
| 1260–1240 | Strong | C-O Stretching (Aryl Ether) | Heptyloxy Group |
| ~1170 | Medium | C-O Stretching (Aryl Ether) | Heptyloxy Group |
| 900-675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Detailed Interpretation
-
O-H Stretching Region (3500–3200 cm⁻¹): A prominent, broad absorption band in this region is a hallmark of the O-H stretching vibrations of the boronic acid group.[3][4] The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. The presence of this band is a strong indicator of the boronic acid functionality. In dilute, non-polar solutions, a sharper, higher frequency band might be observed due to free, non-hydrogen-bonded O-H groups.[5]
-
C-H Stretching Region (3100–2850 cm⁻¹): This region contains contributions from both the aromatic and aliphatic C-H bonds. Weaker to medium intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.[2][6][7] In contrast, strong, sharp absorptions between 2960 cm⁻¹ and 2850 cm⁻¹ arise from the asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups of the heptyl chain.[8][9][10] The pronounced intensity of these aliphatic C-H stretches is expected due to the presence of the long alkyl chain.
-
Aromatic C=C Stretching Region (1610–1400 cm⁻¹): The presence of the aromatic ring is confirmed by a series of medium to strong absorption bands in this region, which are due to the stretching vibrations of the carbon-carbon double bonds within the ring.[2][6][7] Typically, two distinct bands are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.
-
Aliphatic C-H Bending Region (1465–1375 cm⁻¹): The bending vibrations of the heptyl chain's C-H bonds give rise to characteristic peaks in this region. A peak around 1465 cm⁻¹ is attributable to the scissoring motion of the methylene groups, while a peak near 1375 cm⁻¹ corresponds to the symmetric bending (umbrella mode) of the terminal methyl group.[2][8]
-
B-O and C-O Stretching Region (1380–1170 cm⁻¹): This region is highly diagnostic for this compound. A strong absorption band between 1380 cm⁻¹ and 1310 cm⁻¹ is characteristic of the B-O stretching vibration of the boronic acid moiety.[3][11][12] Additionally, strong absorptions arising from the C-O stretching of the aryl ether linkage of the heptyloxy group are expected. Typically, an asymmetric C-O-C stretch appears as a strong band around 1260-1240 cm⁻¹, while a symmetric stretch may be observed at a lower frequency, around 1170 cm⁻¹.[11]
-
Fingerprint Region (< 1000 cm⁻¹): The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions, including C-H out-of-plane (OOP) bending vibrations of the substituted benzene ring.[6][9] The specific pattern of these OOP bands can provide information about the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically expected in the 850-800 cm⁻¹ range.
Conclusion
The FT-IR spectrum of this compound provides a rich source of structural information, enabling its unambiguous identification and quality assessment. By carefully analyzing the characteristic absorption bands corresponding to the O-H, C-H, C=C, B-O, and C-O vibrations, researchers can confidently verify the integrity of this important chemical building block. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of phenylboronic acids, fostering a deeper understanding of their spectroscopic properties and ensuring the reliability of their use in cutting-edge research and development.
References
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Heptyloxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-heptyloxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this important chemical intermediate under various ionization conditions. By integrating established principles of mass spectrometry with field-proven insights, this guide offers a predictive framework for identifying and characterizing this compound and its analogs, thereby supporting research and development in synthetic chemistry and pharmaceutical sciences.
Introduction: The Significance of this compound
This compound is a member of the versatile class of organic compounds known as arylboronic acids. These compounds are pivotal in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The formation of carbon-carbon bonds facilitated by this reaction is a cornerstone of medicinal chemistry and materials science. The heptyloxy substituent imparts specific lipophilic characteristics to the molecule, influencing its reactivity and the properties of the resulting coupled products.
Given its integral role in synthesis, the unambiguous identification and characterization of this compound are paramount. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[1] Understanding the fragmentation patterns is crucial for confirming the identity of the compound in complex reaction mixtures and for elucidating the structures of related impurities or metabolites.
This guide will delve into the anticipated fragmentation pathways of this compound under common ionization techniques, including Electrospray Ionization (ESI) in both positive and negative modes, and Electron Ionization (EI).
Predicted Mass Spectrometric Fragmentation of this compound
The fragmentation of this compound is dictated by the interplay between the robust aromatic core, the labile boronic acid moiety, and the flexible heptyloxy side chain. The ionization method employed will significantly influence the initial ionization event and the subsequent fragmentation cascade.
Electrospray Ionization (ESI) - Positive Ion Mode (ESI+)
In positive ion ESI, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. The soft nature of ESI often leads to minimal in-source fragmentation, with the molecular ion being the base peak. However, by inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), characteristic fragment ions can be generated.
The primary fragmentation pathway in ESI+ is anticipated to involve the heptyloxy chain, as it represents a region of higher proton affinity and lower bond dissociation energies compared to the stable aromatic ring.
Proposed Key Fragmentations in ESI+:
-
Loss of the Heptyl Group: A prominent fragmentation pathway is the cleavage of the C-O bond of the ether linkage, leading to the loss of the heptyl group as heptene (C₇H₁₄) via a rearrangement reaction, or as a heptyl radical. The loss of heptene would result in a fragment ion corresponding to 4-hydroxyphenylboronic acid.
-
Cleavage within the Heptyl Chain: Fragmentation of the alkyl chain itself can occur, leading to a series of losses of CₙH₂ₙ₊₂ units.[2] This typically results in a characteristic pattern of peaks separated by 14 Da (CH₂).
-
Loss of Water: The boronic acid group can undergo dehydration, particularly upon protonation, leading to the loss of a water molecule (H₂O).
Experimental Workflow for ESI-MS Analysis
Caption: A typical workflow for ESI-MS/MS analysis.
Table 1: Predicted Major Fragment Ions of this compound in ESI+
| m/z (Proposed) | Proposed Structure/Formula | Fragmentation Pathway |
| 237.16 | [C₁₃H₂₂BO₃]⁺ | Protonated Molecule [M+H]⁺ |
| 139.05 | [C₆H₈BO₃]⁺ | Loss of heptene (C₇H₁₄) |
| 219.15 | [C₁₃H₂₀BO₂]⁺ | Loss of H₂O |
| 121.04 | [C₆H₆BO₂]⁺ | Loss of H₂O and heptene |
Proposed Fragmentation Pathway in ESI+
Caption: Key fragmentations in positive ESI mode.
Electrospray Ionization (ESI) - Negative Ion Mode (ESI-)
In the negative ion mode, arylboronic acids readily form deprotonated molecules, [M-H]⁻.[3] This is due to the acidic nature of the boronic acid protons. Fragmentation of the [M-H]⁻ ion can provide complementary structural information.
Proposed Key Fragmentations in ESI-:
-
Formation of Boronate Anions: A characteristic fragmentation of boronic acids in the negative mode is the formation of boronate anions such as BO⁻ and BO₂⁻.[4] This involves significant rearrangement and cleavage of the C-B bond.
-
Loss of the Heptyl Group: Similar to the positive mode, cleavage of the heptyloxy side chain can occur, though the mechanism will differ. This may involve the loss of a heptyl radical or heptene.
-
Phenoxide Formation: Cleavage of the C-O ether bond can lead to the formation of a 4-boronophenylphenoxide anion.
Table 2: Predicted Major Fragment Ions of this compound in ESI-
| m/z (Proposed) | Proposed Structure/Formula | Fragmentation Pathway |
| 235.14 | [C₁₃H₂₀BO₃]⁻ | Deprotonated Molecule [M-H]⁻ |
| 137.03 | [C₆H₆BO₃]⁻ | Loss of heptene (C₇H₁₄) |
| 93.03 | [C₆H₅O]⁻ | Phenoxide ion from cleavage of C-B and C-O bonds |
| 43.00 | [BO₂]⁻ | Boronate dioxide anion |
| 27.00 | [BO]⁻ | Boronate monoxide anion |
Proposed Fragmentation Pathway in ESI-
Caption: Key fragmentations in negative ESI mode.
Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Proposed Key Fragmentations in EI:
-
Molecular Ion: The molecular ion, M⁺˙, may be observed, but it is likely to be of low abundance due to the extensive fragmentation.
-
α-Cleavage: The most favorable cleavage for ethers is the α-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.[2] In this case, it would be the cleavage of the bond between the first methylene group of the heptyl chain and the oxygen, leading to a stable oxonium ion.
-
Benzylic Cleavage: Cleavage of the C-O bond of the ether is also expected, leading to a heptyloxy radical and a phenylboronic acid radical cation, or a heptyl radical and a 4-hydroxyphenylboronic acid radical cation.
-
Aromatic Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy. This can lead to the loss of acetylene (C₂H₂).[5]
-
Boronic Acid Group Fragmentation: Similar to ESI negative mode, fragmentation of the boronic acid group can lead to the formation of boron-containing ions.
Experimental Protocol: A General Approach
The following is a generalized protocol for the analysis of this compound by LC-MS.
Objective: To obtain the mass spectrum and fragmentation pattern of this compound.
Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive mode) or Ammonium hydroxide (for negative mode)
-
Liquid chromatograph coupled to a mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase-like solvent (e.g., 50:50 methanol:water).
-
For positive mode analysis, add 0.1% formic acid to the final solution.
-
For negative mode analysis, add 0.1% ammonium hydroxide to the final solution.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).
-
Mobile Phase B: Methanol + 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).
-
Gradient: A suitable gradient to elute the compound (e.g., start with 50% B and ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 50-500.
-
MS/MS Analysis: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor and apply a range of collision energies to obtain a comprehensive fragmentation spectrum.
-
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern in the MS/MS spectrum.
-
Propose structures for the major fragment ions and elucidate the fragmentation pathways.
-
Conclusion and Future Perspectives
This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of this compound. The proposed pathways are based on established chemical principles and data from related compounds. Experimental verification of these pathways will provide a definitive understanding of the gas-phase chemistry of this important molecule. This knowledge is invaluable for quality control in synthesis, for the identification of related impurities, and for its application in broader drug development and materials science research. Further studies using high-resolution mass spectrometry would provide exact mass measurements, confirming the elemental composition of the fragment ions and lending further support to the proposed fragmentation mechanisms.
References
- Gomes, A. C., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules.
- De B. O. Santos, et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Alkoxyphenylboronic Acids for Pharmaceutical Research
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-alkoxyphenylboronic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to the absence of a publicly available crystal structure for 4-heptyloxyphenylboronic acid, this guide will utilize the crystallographic data of a close structural analog, 4-ethoxyphenylboronic acid , as a representative model. The principles and methodologies detailed herein are directly applicable to the broader class of 4-alkoxyphenylboronic acids. This guide will delve into the experimental causality behind crystallographic analysis, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction. A thorough examination of the resulting structural data will illuminate the key intermolecular interactions that govern the solid-state architecture of these molecules, providing critical insights for their application in medicinal chemistry and materials science.
Introduction: The Significance of Phenylboronic Acids in Drug Development
Phenylboronic acids (PBAs) and their derivatives are cornerstone building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their versatility allows for the precise construction of carbon-carbon bonds, which is fundamental in assembling the complex molecular frameworks of many pharmaceutical compounds. Beyond their synthetic utility, the boronic acid moiety itself is a unique functional group capable of forming reversible covalent bonds with diols. This property has led to their exploration in various biomedical applications, including glucose sensing, drug delivery systems, and as inhibitors for certain enzymes.[1]
The solid-state structure of a molecule, as determined by crystal structure analysis, dictates many of its bulk physical and chemical properties, such as solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystalline form is a regulatory requirement and is critical for formulation development. This guide will, therefore, provide a detailed walkthrough of the process of determining and analyzing the crystal structure of 4-alkoxyphenylboronic acids, using 4-ethoxyphenylboronic acid as a case study.
Methodology: From Synthesis to Structure Determination
The journey from a chemical concept to a fully elucidated crystal structure involves a multi-step process. Each step is critical for obtaining high-quality single crystals suitable for diffraction analysis.
Synthesis and Purification of 4-Alkoxyphenylboronic Acids
The synthesis of 4-alkoxyphenylboronic acids typically involves a Grignard reaction or a lithium-halogen exchange with the corresponding 4-alkoxybromobenzene, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Experimental Protocol: Synthesis of a 4-Alkoxyphenylboronic Acid (General Procedure)
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of the appropriate 4-alkoxybromobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 2M HCl) at 0 °C.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified.
Purification is paramount for obtaining diffraction-quality crystals. Common methods for purifying boronic acids include:
-
Recrystallization: This is a highly effective method for solid compounds. Solvents such as hot water, ethanol, or a mixture of solvents can be used.[2][3] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.[2][4] This allows for their separation from non-acidic impurities through liquid-liquid extraction. The boronic acid is then regenerated by acidification.
-
Column Chromatography: For some boronic acids, purification can be achieved using silica gel or alumina column chromatography.[2]
Crystallization
The growth of a single crystal of sufficient size and quality is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
A solution of the purified 4-alkoxyphenylboronic acid is prepared in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is then loosely capped or covered with a perforated film to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment for several days to weeks, allowing for the formation of single crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[7]
The experimental workflow for SCXRD is illustrated in the diagram below:
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8] As the crystal is rotated, a series of diffraction spots are collected on a detector. The positions and intensities of these spots contain the information necessary to determine the unit cell parameters and the arrangement of atoms within the unit cell.
Crystal Structure Analysis of 4-Ethoxyphenylboronic Acid: A Case Study
As a stand-in for this compound, we will now examine the crystallographic data for 4-ethoxyphenylboronic acid . This data provides valuable insights into the structural motifs likely to be present in the broader class of 4-alkoxyphenylboronic acids.
Crystallographic Data
The following table summarizes the key crystallographic data for 4-ethoxyphenylboronic acid.[8]
| Parameter | 4-Ethoxyphenylboronic Acid |
| Chemical Formula | C₈H₁₁BO₃ |
| Formula Weight | 165.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | I 1 2/a 1 |
| a (Å) | 19.8150 |
| b (Å) | 5.02009 |
| c (Å) | 18.2337 |
| α (°) | 90 |
| β (°) | 111.493 |
| γ (°) | 90 |
| Volume (ų) | 1686.3 |
| Z | 8 |
| Calculated Density (g/cm³) | 1.309 |
Data sourced from the Crystallography Open Database (COD) entry 1547648.[8]
Molecular Structure and Conformation
The molecule consists of a central benzene ring substituted with an ethoxy group and a boronic acid group at the para positions. The boron atom adopts a trigonal planar geometry, as is typical for sp²-hybridized boron.[9][10] The C-B bond connects the boronic acid moiety to the phenyl ring.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of phenylboronic acids is dominated by strong hydrogen bonds involving the boronic acid hydroxyl groups.[9][11] These interactions are crucial in dictating the overall solid-state architecture.
In the crystal structure of phenylboronic acids, a common and highly stable motif is the formation of a hydrogen-bonded dimer.[5][11] In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a centrosymmetric R²₂(8) graph set motif.
Caption: A schematic representation of the R²₂(8) hydrogen-bonded dimer motif.
These dimeric units then further interact with neighboring dimers to form extended networks.[11] In addition to these strong hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions between the phenyl rings also play a role in stabilizing the crystal lattice. The presence of the alkoxy chain (in this case, ethoxy) can influence the packing by participating in van der Waals interactions and potentially altering the overall stacking arrangement compared to unsubstituted phenylboronic acid.
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of 4-alkoxyphenylboronic acids has several important implications:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of an API is a critical consideration in drug development. Polymorphs can have different solubilities, dissolution rates, and stabilities, all of which can impact the efficacy and safety of a drug product. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.
-
Co-crystal Formation: The robust hydrogen-bonding capabilities of the boronic acid group make these compounds excellent candidates for forming co-crystals with other molecules. Co-crystallization is a powerful technique for modifying the physicochemical properties of an API without altering its chemical structure.
-
Structure-Property Relationships: By analyzing the crystal structures of a series of 4-alkoxyphenylboronic acids with varying alkyl chain lengths (e.g., from methoxy to heptyloxy), it is possible to establish structure-property relationships. For example, one could investigate how the length of the alkyl chain influences melting point, solubility, and crystal packing.
-
Rational Design: Knowledge of the preferred intermolecular interactions can guide the rational design of new materials with desired properties. For instance, by understanding the hydrogen bonding motifs, one can design molecules that are likely to self-assemble into specific supramolecular architectures.
Conclusion
The crystal structure analysis of 4-alkoxyphenylboronic acids, exemplified here by the structure of 4-ethoxyphenylboronic acid, provides invaluable insights into the solid-state behavior of this important class of compounds. The dominant role of hydrogen bonding in forming dimeric motifs and extended networks is a key feature of their crystal packing. This detailed structural knowledge is essential for controlling the solid-state properties of these molecules, which is of paramount importance for their application in drug development and materials science. Further research to obtain the specific crystal structure of this compound would be a valuable contribution to the field, allowing for a more direct comparison of the influence of increasing alkyl chain length on the crystal packing and intermolecular interactions.
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An In-Depth Technical Guide to the Thermal Stability of 4-Heptyloxyphenylboronic Acid
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in the Application of 4-Heptyloxyphenylboronic Acid
This compound is a versatile organoboron compound, increasingly utilized as a key building block in organic synthesis and materials science.[1] Its applications are prominent in the development of novel pharmaceuticals and advanced materials, where its unique chemical properties are leveraged.[2] The heptyloxy group confers enhanced solubility in organic solvents, a desirable trait for various synthetic transformations, including the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.
However, the utility of any chemical entity, particularly in the pharmaceutical domain, is intrinsically linked to its stability. Thermal stability is not merely a matter of handling and storage; it is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and long-term storage of the final drug product.[3] A lack of comprehensive thermal stability data can lead to unforeseen challenges, including the generation of unknown impurities, loss of potency, and potential safety concerns.
This technical guide, written from the perspective of a senior application scientist, provides a robust framework for evaluating the thermal stability of this compound. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and reliable approach. The protocols and insights provided herein are designed to be directly applicable in a research and development setting, adhering to the rigorous standards of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5]
Pillar 1: Intrinsic Thermal Stability Assessment by Thermoanalytical Techniques
Understanding the intrinsic thermal stability of this compound begins with characterizing its behavior in response to a controlled temperature program in an inert atmosphere. This is achieved through the complementary techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Mapping Mass Loss as a Function of Temperature
TGA measures the change in mass of a sample as it is heated over time.[6] This technique is indispensable for determining the temperature at which the compound begins to decompose, the extent of mass loss at different temperatures, and the presence of any residual matter.[7]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications and relevant standards like ASTM E1131.[5]
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4] A slower heating rate can provide better resolution of thermal events but requires longer experiment times.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as a thermogram (mass % vs. temperature).
Differential Scanning Calorimetry (DSC): Detecting Physical and Chemical Transitions
DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[9][10] It is highly sensitive to thermal events, both endothermic (heat-absorbing) and exothermic (heat-releasing), such as melting, crystallization, and decomposition.[3] For this compound, DSC can precisely determine its melting point and detect the onset of any exothermic decomposition, which could indicate a potential thermal hazard.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.[11]
-
Hermetically seal the pan to prevent any mass loss due to volatilization before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.[11]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond any events observed in the TGA, for instance, 350 °C, at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. The data is plotted as a DSC thermogram (heat flow vs. temperature).
Data Presentation and Interpretation
The quantitative data obtained from TGA and DSC analyses should be summarized for clarity and comparative purposes.
| Parameter | Analytical Technique | Expected Observation for this compound | Significance |
| Onset of Decomposition (Tonset) | TGA | The temperature at which significant mass loss begins. | Defines the upper limit of thermal stability. |
| Melting Point (Tm) | DSC | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. | A key physical property and indicator of purity. |
| Enthalpy of Fusion (ΔHfus) | DSC | The area under the melting peak. | Quantifies the energy required for melting. |
| Decomposition Exotherm | DSC | An exothermic event following melting, indicating energy release upon decomposition. | Highlights potential thermal hazards. |
Note: The exact values in the table are illustrative. Actual experimental results will provide the precise data.
Pillar 2: Forced Degradation and Identification of Thermal Degradants
While TGA and DSC provide information on when the molecule degrades, they do not reveal what it degrades into. Forced degradation, or stress testing, is a systematic process to generate degradation products under more severe conditions than accelerated stability testing.[3][7] This is a cornerstone of pharmaceutical development, as it helps to establish degradation pathways and develop stability-indicating analytical methods.[7]
Experimental Workflow for Thermal Stress Testing
The following workflow outlines a logical progression for a forced thermal degradation study.
Caption: Workflow for forced thermal degradation and analysis.
Stability-Indicating HPLC Method Development
A critical component of this process is a robust High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from its degradation products. The analysis of boronic acids by reversed-phase HPLC can be challenging due to potential on-column hydrolysis or other reactions.[12]
-
Column Selection:
-
The choice of stationary phase is critical. Columns with low silanol activity are recommended to minimize on-column hydrolysis.[12]
-
A mixed-mode column (e.g., reversed-phase/cation-exchange) or a modern C18 column designed for stability at a range of pH values would be a suitable starting point.[13]
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the boronic acid, improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient elution is necessary to separate the potentially more polar degradation products from the relatively nonpolar parent compound.
-
Start at a low percentage of Mobile Phase B (e.g., 10%).
-
Linearly increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Hold for a few minutes before re-equilibrating.
-
-
Detection:
-
UV/Vis (DAD/PDA): Monitor at multiple wavelengths, including the absorbance maximum of the phenyl group (around 254 nm), to detect chromophoric degradants.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to obtain mass-to-charge ratio information for the parent compound and any degradants, which is invaluable for identification.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the stressed and unstressed this compound samples in a suitable diluent, such as a 1:1 mixture of acetonitrile and water.
-
Pillar 3: Elucidating Thermal Degradation Pathways
Based on the known chemistry of boronic acids, several thermal degradation pathways can be anticipated for this compound. The data from the HPLC-MS analysis of stressed samples will be used to confirm or refute these proposed pathways.
Anticipated Degradation Mechanisms
-
Dehydration to Boroxine: Boronic acids are known to undergo thermal dehydration to form cyclic trimetric anhydrides, known as boroxines.[14] This is a common thermal process for boronic acids and represents a loss of water, which would be detectable by TGA.
-
Protodeboronation/Oxidative Degradation: The carbon-boron bond can be susceptible to cleavage under thermal stress, potentially leading to the formation of 4-heptyloxyphenol. This is a form of oxidative degradation where the boronic acid moiety is replaced by a hydroxyl group.[15]
Caption: Plausible thermal degradation pathways for this compound.
The identification of a compound with a mass corresponding to the boroxine trimer or 4-heptyloxyphenol in the HPLC-MS analysis of thermally stressed samples would provide strong evidence for these pathways.
Conclusion: A Framework for Ensuring Quality and Safety
This technical guide provides a comprehensive, scientifically grounded framework for the investigation of the thermal stability of this compound. By integrating thermoanalytical techniques (TGA and DSC) with forced degradation studies and stability-indicating HPLC-MS analysis, researchers, scientists, and drug development professionals can build a robust understanding of the compound's stability profile. This knowledge is not academic; it is essential for making informed decisions regarding process development, formulation design, and the establishment of appropriate storage conditions and shelf-life. Adherence to these principles of scientific integrity and thorough investigation is paramount to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceutical products derived from this important chemical building block.
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A Technical Guide to the Purity Assessment of 4-Heptyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in 4-Heptyloxyphenylboronic Acid Applications
This compound is a versatile organoboron compound, widely utilized as a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its applications extend from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to the development of advanced materials.[1] The purity of this reagent is paramount, as impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially toxic byproducts into final products. Some arylboronic acids have been identified as potentially mutagenic, making stringent control of their residual levels a potential regulatory requirement in drug manufacturing.[2][3]
This guide provides a comprehensive framework for the purity assessment of this compound, detailing the scientific rationale behind various analytical techniques and offering field-proven protocols.
Understanding the Impurity Profile
A robust purity assessment begins with understanding the potential impurities. For this compound, these can be categorized as follows:
-
Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, reagents from work-up steps, and byproducts such as homocoupled species.
-
Degradation Products: The most significant impurity in this class is the corresponding trimeric anhydride, known as a boroxine . This forms through the reversible dehydration of three boronic acid molecules.[4][5][6] This equilibrium is a critical factor in the analysis and storage of the material.[7] Other degradation products can include the protodeboronation product (4-heptyloxybenzene) and the oxidation product (4-heptyloxyphenol).
-
Residual Solvents and Water: Solvents used during synthesis and purification may be present. Water content is particularly important as it influences the equilibrium between the boronic acid and its boroxine form.[6][7]
The Boronic Acid-Boroxine Equilibrium
The propensity of boronic acids to form cyclic boroxine anhydrides through the loss of water is a defining characteristic of their chemistry.[4][5][8] This is a reversible, entropically driven process that can complicate purity analysis, as the material often exists as an equilibrium mixture.[6][7] Commercial suppliers often label the product as "contains varying amounts of Anhydride" to reflect this reality.[9][10] The presence of water shifts the equilibrium back towards the monomeric boronic acid.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single technique can fully characterize the purity of this compound. A validated, multi-modal approach is required. The following workflow outlines a logical strategy for comprehensive assessment.
Caption: Recommended workflow for purity assessment.
Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining purity and quantifying related substances due to its high resolving power.
-
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This compound and its likely organic impurities have distinct polarities, allowing for effective separation. The use of an acidic mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of the boronic acid group.[11]
-
Challenges: A key challenge is the on-column hydrolysis of boronate esters or the interconversion with boroxines.[12][13] Method development must ensure stability during analysis. For highly reactive species, methods using aprotic diluents and high pH mobile phases have been developed to mitigate degradation.[12][13]
Table 1: Summary of Analytical Techniques and Their Roles
| Analytical Technique | Primary Purpose | Key Information Provided |
| HPLC-UV | Purity determination and quantification of related substances. | Area % purity, detection of synthesis byproducts, degradation products. |
| LC-MS | Identification of unknown impurities. | Molecular weight of unknown peaks observed in HPLC. |
| ¹H NMR | Identity confirmation and structural verification. | Confirms chemical structure, detects proton-bearing impurities. |
| ¹¹B NMR | Boron species characterization. | Distinguishes between sp² boronic acid/boroxine and sp³ boronate.[14][15][16] |
| Karl Fischer Titration | Quantification of water content. | Determines absolute water content, critical for API stability.[17][18][19] |
| TGA/DSC | Thermal stability and phase transition analysis. | Determines dehydration temperatures, melting point, and thermal decomposition.[20][21][22] |
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50). Use of an aprotic solvent like acetonitrile for the stock solution can enhance stability.[13]
Spectroscopic Methods: Confirming Identity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and identifying impurities.
-
¹H NMR: Provides a detailed map of the proton environment. The integration of signals can be used to quantify impurities relative to the main component, provided their structures are known and they have unique, well-resolved peaks.
-
¹¹B NMR: This technique is particularly useful for boronic acids.[14][15] It provides direct information about the hybridization state of the boron atom. The sp²-hybridized boron of the boronic acid and its boroxine typically gives a broad signal around 28-30 ppm, while an sp³-hybridized boronate ester or boronate anion appears further upfield.[14][15] This can be used to monitor the equilibrium with the boroxine or reactions with diols.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Nucleus: ¹¹B
-
Reference: External BF₃·OEt₂ standard.
-
Temperature: 25 °C.
-
Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Analysis: Identify the chemical shifts corresponding to different boron species.
Absolute Quantification: Water Content by Karl Fischer Titration
Water content is a critical quality attribute that directly impacts the stability and the boronic acid/boroxine ratio.[19] Karl Fischer (KF) titration is the gold standard for its specific and accurate determination.[17][18]
-
Principle & Rationale: The KF reaction is a highly specific titration based on the stoichiometric reaction of iodine with water.[17] For APIs that are soluble in KF reagents, direct volumetric titration is suitable.[18] For samples with very low water content (<1%), coulometric KF provides higher sensitivity.[18] If the sample interferes with the KF reagents, a KF oven with an evaporator can be used to transfer the moisture to the titration cell, avoiding side reactions.[18]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Standardized KF titrant and anhydrous methanol (or other suitable solvent).
-
System Suitability: Standardize the titrant using a certified water standard (e.g., sodium tartrate dihydrate) before sample analysis.
-
Sample Preparation: Accurately weigh a suitable amount of sample (e.g., 100-200 mg, depending on expected water content) directly into the titration vessel.[23]
-
Titration: Start the titration and allow the instrument to automatically determine the endpoint.
-
Calculation: The instrument software calculates the water content, typically expressed as a weight/weight percentage.
Thermal Analysis: Assessing Stability and Composition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, presence of solvates, and the dehydration process.
-
Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. When analyzing boronic acids, TGA can show a mass loss corresponding to the release of water molecules upon heating, which correlates with the conversion to the boroxine.[20][21] DSC will show an endothermic peak associated with this dehydration event, as well as a melting point for the resulting compound.[20][22]
Conclusion: Establishing a Self-Validating Purity Protocol
The purity assessment of this compound is a multi-faceted task that requires an orthogonal set of analytical techniques. A robust quality control strategy relies on the integration of chromatographic separation (HPLC), structural confirmation (NMR), and absolute quantification of critical components like water (Karl Fischer). By understanding the inherent chemical equilibrium between the acid and its boroxine, and by employing these self-validating protocols, researchers and developers can ensure the quality, consistency, and reliability of this crucial synthetic building block, leading to more predictable and successful outcomes in their scientific endeavors.
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A Comprehensive Technical Guide to the Safe Handling of 4-Heptyloxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the integration of novel building blocks like 4-Heptyloxyphenylboronic acid into synthetic workflows is a routine yet critical task. The utility of arylboronic acids, particularly in cross-coupling reactions, is well-established.[1] However, a nuanced understanding of their specific handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth, field-proven perspective on the safe and effective management of this compound, moving beyond mere procedural lists to explain the fundamental principles underpinning each recommendation.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound, while not classified as acutely toxic, presents a profile of hazards that necessitates careful management. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2][3][4][5] The long-chain heptyloxy group imparts a degree of lipophilicity, which can influence its interaction with biological membranes, while the boronic acid moiety presents its own set of reactivity and handling considerations.
Core Physicochemical Characteristics and Their Safety Implications:
| Property | Value/Observation | Safety Implication |
| Physical State | Typically a solid at room temperature. | Potential for dust formation during handling, leading to inhalation risks.[2] |
| Reactivity | Stable under normal conditions.[3][4] Incompatible with strong oxidizing agents.[3] | Co-storage with strong oxidizers must be avoided to prevent exothermic and potentially dangerous reactions. |
| Decomposition | Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and oxides of boron.[5] | In the event of a fire, appropriate respiratory protection is crucial for emergency responders. |
| Water Solubility | Generally low.[4] | Spills are unlikely to rapidly penetrate soil, but containment is still necessary to prevent environmental contamination.[4] |
A critical aspect of arylboronic acid chemistry is the potential for protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[6] This can be influenced by factors such as pH and the presence of catalysts, potentially affecting reaction yields and impurity profiles.[6]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling for any chemical reagent is a robust system of engineering controls, supplemented by appropriate personal protective equipment. This dual approach minimizes the potential for exposure through all routes: inhalation, dermal contact, and ingestion.
Primary Engineering Controls
All manipulations of solid this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred environment.[2][7] This is the most effective way to control airborne dust particles at the source, preventing respiratory irritation.[8][9] An eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following represents a comprehensive baseline for handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][7][8] | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][7] | Prevents direct skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[7] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a risk of generating dust.[2][7] | Minimizes the risk of inhaling irritant dust particles. |
The following diagram illustrates the logical workflow for selecting and using appropriate safety measures when handling this compound.
Caption: A logical workflow for risk assessment and implementation of safety measures.
Detailed Protocols for Safe Handling and Storage
Adherence to strict operational protocols is essential for mitigating the risks associated with this compound.
Handling Protocol
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Chemical Transfer: When transferring the solid, use a spatula or other appropriate tools to minimize the generation of dust.[7] Avoid pouring the solid directly from a large container to a smaller one if it is likely to create airborne particles.
-
During Use: Keep the container of this compound tightly closed when not in use to prevent contamination and potential moisture absorption.[2][7][10]
-
Post-Handling: After handling, thoroughly clean the work area to remove any residual chemical. Decontaminate reusable equipment and dispose of contaminated disposable items as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
Storage Protocol
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.
-
Atmosphere: For long-term storage and to maintain purity, consider storing under an inert atmosphere, such as nitrogen.[2][11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][10]
-
Segregation: Do not store with flammable materials.[10]
Emergency Procedures: A Plan for Every Contingency
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][7][12] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][13][14] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][7][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
The following flowchart outlines the decision-making process in the event of an emergency.
Caption: A decision-making flowchart for emergency response to exposure.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[2] Avoid actions that generate dust.
-
Clean: Clean the spill area thoroughly.
Waste Disposal: Responsible Stewardship
All waste containing this compound should be treated as hazardous chemical waste.[7]
-
Collection: Collect waste material in a clearly labeled, sealed container.[15]
-
Segregation: Do not mix boronic acid waste with other incompatible chemical waste streams.[15]
-
Disposal: Dispose of the waste through a certified hazardous waste facility in accordance with all local, state, and federal regulations.[15][16] For small amounts of pure boric acid (a related compound), some local regulations may permit disposal by dissolving in a large volume of water and flushing down the drain, but this should be confirmed with local authorities.[15][16][17]
Toxicological and Genotoxic Potential
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of robust engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can confidently and safely leverage the synthetic utility of this valuable compound. This guide serves as a foundational resource, but it is incumbent upon each scientist to critically assess the risks of their specific experimental context and to foster a proactive culture of safety within the laboratory.
References
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The Synthesis and Characterization of Novel Liquid Crystals Utilizing 4-Heptyloxyphenylboronic Acid
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of novel liquid crystals derived from 4-heptyloxyphenylboronic acid. It details the strategic importance of this building block, outlines a comprehensive, field-proven synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and presents a systematic approach to the characterization of the resulting mesophases. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the design and application of advanced liquid crystalline materials. We will delve into the causality behind experimental choices, providing a robust framework for the discovery of new liquid crystal systems with tailored properties.
Introduction: The Strategic Importance of this compound in Liquid Crystal Design
The quest for novel liquid crystals with specific physical and chemical properties is a driving force in materials science and drug delivery. The molecular architecture of a liquid crystal determines its mesomorphic behavior, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.[1][2] this compound has emerged as a versatile and valuable building block in the rational design of such materials.[3]
Its utility stems from a combination of structural features:
-
A Rigid Phenyl Core: The phenyl group provides the necessary rigidity, a common feature in mesogenic (liquid crystal-forming) molecules, which promotes the anisotropic packing required for liquid crystallinity.[4]
-
A Flexible Heptyloxy Chain: The C7H15O- chain introduces flexibility. The length and conformation of such alkyl or alkoxy chains are critical in modulating the melting point and clearing point (the temperature at which the material becomes an isotropic liquid) of the liquid crystal. By varying the chain length, researchers can fine-tune the temperature range of the mesophase.[5]
-
A Reactive Boronic Acid Moiety: The -B(OH)2 group is the key to synthetic versatility. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the straightforward formation of carbon-carbon bonds.[6][7] This enables the facile construction of complex bi-aryl and multi-aryl structures, which are common motifs in high-performance liquid crystals.
This guide will focus on the practical application of this compound in the synthesis of a model liquid crystal system, providing a detailed experimental workflow from synthesis to characterization.
Synthesis of a Novel Biphenyl-Based Liquid Crystal via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of bi-aryl compounds, which are prevalent in liquid crystal chemistry.[8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[6]
This section details the synthesis of a representative novel liquid crystal, 4'-cyano-4-heptyloxybiphenyl, through the Suzuki-Miyaura coupling of this compound and 4-bromobenzonitrile.
Reaction Scheme
The overall reaction is as follows:
Caption: Suzuki-Miyaura coupling of this compound and 4-bromobenzonitrile.
Detailed Experimental Protocol
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir the mixture under a nitrogen atmosphere for 15 minutes at room temperature until a homogeneous solution is formed. Rationale: The in situ formation of the active Pd(0) catalyst from a stable Pd(II) precursor is a common and effective strategy in Suzuki coupling.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 eq), 4-bromobenzonitrile (1.2 eq), and potassium carbonate (3.0 eq). Rationale: An excess of the aryl halide is often used to ensure complete consumption of the more valuable boronic acid. The base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent Addition and Reflux: Add a degassed 3:1 mixture of toluene and ethanol, followed by a small amount of deionized water. Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The solvent system is chosen to ensure the solubility of both organic and inorganic reagents. Water is often added to facilitate the dissolution of the base and promote the reaction.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with dichloromethane and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Rationale: The aqueous work-up removes the inorganic salts and other water-soluble impurities.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Rationale: Column chromatography is a standard technique for separating the desired product from unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of the Novel Liquid Crystal
Once the novel liquid crystal has been synthesized and purified, a thorough characterization of its mesomorphic and physical properties is essential. This typically involves a combination of thermal analysis and optical microscopy.[4]
Thermal Analysis using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of a material.[9][10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan. Crimp the pan to seal it.
-
DSC Measurement: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point. Then, cool the sample at the same rate to a temperature below its expected crystallization point. A second heating scan is often performed to ensure thermal history does not affect the results.[11][12]
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid) and the corresponding enthalpy changes (ΔH).[10]
Data Presentation:
The thermal data for a hypothetical novel liquid crystal, LC-1, is presented in the table below.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic (Heating) | 85.2 | 87.5 | 95.3 |
| Nematic to Isotropic (Heating) | 120.1 | 121.3 | 2.1 |
| Isotropic to Nematic (Cooling) | 119.5 | 118.7 | -2.0 |
| Nematic to Crystal (Cooling) | 75.3 | 72.1 | -90.8 |
Phase Identification using Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is a powerful technique for visualizing the unique textures of different liquid crystal phases, allowing for their identification.[9][13][14]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal on a clean glass microscope slide. Cover with a coverslip and heat the slide on a hot stage to the isotropic phase to ensure a uniform sample.
-
Microscopic Observation: Place the slide on the hot stage of a polarizing microscope.[15] Cool the sample slowly from the isotropic phase while observing the changes in texture through the crossed polarizers.
-
Texture Identification: Record the characteristic textures observed at different temperatures. For example, a nematic phase will typically exhibit a Schlieren or marbled texture.[16]
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A Guide to the Electronic Properties of 4-Heptyloxyphenylboronic Acid Derivatives: An Integrated Experimental and Computational Approach
Executive Summary
Phenylboronic acids are a cornerstone of modern organic chemistry and materials science, prized for their versatility in synthesis and unique electronic characteristics.[1][2] The introduction of a 4-heptyloxy substituent enhances solubility in organic solvents and provides a locus for tuning molecular packing, making these derivatives particularly attractive for applications in organic electronics like OLEDs and photovoltaics, as well as for drug delivery systems.[3][4] This guide provides an in-depth technical framework for researchers and drug development professionals on how to comprehensively investigate the electronic properties of novel 4-heptyloxyphenylboronic acid derivatives. We will move beyond simple protocols to explain the causal links behind experimental choices, integrating electrochemical, spectroscopic, and computational methods into a cohesive, self-validating workflow.
Chapter 1: The Significance of the Boronic Acid Moiety and Alkoxy Substitution
The boronic acid group, -B(OH)₂, is an electron-deficient moiety with a vacant p-orbital on the boron atom. This allows it to engage in π-conjugation with the phenyl ring, influencing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the electronic and optical properties of the material, such as the wavelength of light it absorbs and its stability.[5][6]
The 4-heptyloxy group serves two primary functions:
-
Solubility and Processability : The long alkyl chain significantly improves solubility in common organic solvents, which is essential for device fabrication and performing solution-based characterization.[3]
-
Electronic Tuning : As an electron-donating group, the alkoxy substituent raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap and shifting the molecule's absorption spectrum to longer wavelengths.
By synthesizing derivatives with additional electron-donating or electron-withdrawing groups on the phenyl ring, a researcher can systematically tune these electronic properties for a specific application.
Chapter 2: A Generalized Synthetic Approach
To investigate structure-property relationships, a series of derivatives is required. A common and robust method for synthesizing substituted aryl boronic acids is the metal-catalyzed C-H borylation or the coupling of aryl halides with diboronic acid reagents.[2]
Representative Protocol: Palladium-Catalyzed Miyaura Borylation
This protocol outlines the synthesis of a this compound derivative from a corresponding aryl bromide.
Principle and Justification: This reaction is a cornerstone of modern organic synthesis. It uses a palladium catalyst to couple an aryl halide with a boron-containing reagent, bis(pinacolato)diboron (B₂Pin₂), to form a stable boronate ester. This ester can then be easily hydrolyzed to the desired boronic acid. It is chosen for its high functional group tolerance and reliability.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-purged glovebox or using Schlenk line techniques, combine the starting aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in an oven-dried flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane as the solvent. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification of Ester: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pinacol boronate ester.
-
Hydrolysis to Boronic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an aqueous solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl) and stir vigorously at room temperature until the hydrolysis is complete (as monitored by TLC).
-
Final Isolation: Neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate. Dry, concentrate, and recrystallize the crude product to obtain the pure this compound derivative.
Chapter 3: Electrochemical Characterization via Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for determining the HOMO and LUMO energy levels of a molecule.[7] It measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron).
Core Principles:
-
The oxidation potential (Eₒₓ) is directly related to the energy required to remove an electron from the HOMO.
-
The reduction potential (EᵣₑᏧ) is related to the energy released when an electron is added to the LUMO.
-
By referencing these potentials to a known standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, we can calculate the absolute energy levels.
Diagram: Overall Investigative Workflow
Caption: Overall workflow for investigating electronic properties.
Detailed Experimental Protocol for CV
Principle and Justification: This protocol uses a three-electrode setup in a non-aqueous electrolyte solution. A non-aqueous system is chosen to provide a wide potential window, preventing the solvent itself from being oxidized or reduced. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a standard supporting electrolyte that provides conductivity without interfering with the measurement. Ferrocene is used as an internal standard because its oxidation potential is well-defined and stable across different solvents.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the this compound derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum disk electrode (polished before each use).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference.
-
Counter Electrode: Platinum wire.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (high-purity argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Perform a cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Add the analyte solution and record the voltammogram over a potential range that covers the expected oxidation and reduction events. A typical scan rate is 100 mV/s.[8]
-
After recording the data for the analyte, add a small amount of ferrocene to the solution and record another voltammogram.
-
-
Data Analysis:
-
Determine the half-wave potentials for the oxidation (E₁/₂)ₒₓ and reduction (E₁/₂)ᵣₑᏧ of your compound. This is the average of the peak anodic and peak cathodic potentials.
-
Determine the half-wave potential for the ferrocene standard, (E₁/₂)բ꜀.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations (assuming the Fc/Fc⁺ redox couple is at -4.8 eV relative to vacuum):
-
HOMO (eV) = - [ (E₁/₂)ₒₓ - (E₁/₂)բ꜀ + 4.8 ]
-
LUMO (eV) = - [ (E₁/₂)ᵣₑᏧ - (E₁/₂)բ꜀ + 4.8 ]
-
-
The electrochemical band gap is then: E_g = LUMO - HOMO .
-
Chapter 4: Spectroscopic Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This provides information about the electronic transitions between molecular orbitals.
Core Principles: The energy of the light absorbed corresponds to the energy difference between the ground state and an excited state. For many organic molecules, the lowest energy absorption band corresponds to the transition of an electron from the HOMO to the LUMO.[5][9] The wavelength of maximum absorption (λₘₐₓ) is related to the HOMO-LUMO gap.
Detailed Experimental Protocol for UV-Vis Spectroscopy
Principle and Justification: The sample is dissolved in a UV-transparent solvent to create a dilute solution, ensuring that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 a.u.), as described by the Beer-Lambert Law. A solvent like dichloromethane or THF is often chosen for its ability to dissolve the compound and its transparency in the UV-Vis region.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the boronic acid derivative in a suitable UV-grade solvent (e.g., dichloromethane, THF, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilution: Create a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution. The final absorbance should be below 1.0.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Measurement:
-
Record a baseline spectrum with the blank cuvette in both beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Determine the onset of the lowest energy absorption band (λₒₙₛₑₜ). This is the point where the absorbance begins to rise from the baseline.
-
Calculate the optical band gap (E₉) using the absorption onset:
-
E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)
-
-
Chapter 5: Computational Modeling with Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[7] It provides a powerful complement to experimental data, allowing for direct visualization of molecular orbitals and prediction of electronic properties.
The Synergy of Theory and Experiment:
-
Validation: DFT can be used to calculate HOMO/LUMO energies, which can then be compared with the values derived from CV experiments. Good agreement between theory and experiment builds confidence in the results.[10]
-
Prediction: DFT can predict the electronic properties of molecules that have not yet been synthesized, guiding experimental efforts toward the most promising candidates.
-
Insight: DFT provides visualizations of the HOMO and LUMO, showing where the electron density is located. This is crucial for understanding charge transport and reactivity.
Conceptual Workflow for DFT Calculations
Principle and Justification: The B3LYP functional with the 6-31G(d,p) basis set is a widely used and well-validated combination for organic molecules, providing a good balance between accuracy and computational cost.[11][12] The workflow begins with geometry optimization to find the molecule's most stable, lowest-energy structure. This is a critical prerequisite for accurate electronic property calculations. Time-Dependent DFT (TD-DFT) is then used to simulate the UV-Vis spectrum by calculating the energies of electronic excitations.[9]
-
Structure Input: Build the 3D structure of the this compound derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is using the B3LYP functional with the 6-31G(d,p) basis set.[11]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including the HOMO and LUMO energy levels.
-
Excited State Calculation (Optional): To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. This will provide the energies and oscillator strengths of the electronic transitions (e.g., HOMO -> LUMO).
Diagram: Integrated Analysis Workflow
Caption: Correlation of experimental and computational data.
Chapter 6: Data Synthesis and Interpretation
The ultimate goal is to connect molecular structure to electronic properties. By studying a series of derivatives, clear trends can be established.
Table 1: Representative Electronic Properties for a Hypothetical Series of Derivatives
| Derivative (Substituent at position 2) | Eₒₓ (V vs Fc/Fc⁺) | EᵣₑᏧ (V vs Fc/Fc⁺) | HOMO (eV) [from CV] | LUMO (eV) [from CV] | E_g (electrochemical) | λₘₐₓ (nm) | E_g (optical) |
| -H (Parent Compound) | +0.65 | -2.30 | -5.45 | -2.50 | 2.95 | 310 | 3.05 |
| -OCH₃ (Electron Donating) | +0.55 | -2.35 | -5.35 | -2.45 | 2.90 | 325 | 2.98 |
| -CN (Electron Withdrawing) | +0.80 | -2.15 | -5.60 | -2.65 | 2.95 | 300 | 3.10 |
Note: Data are illustrative examples.
Interpreting the Data: From the table, we can deduce key structure-property relationships:
-
Electron-Donating Groups (-OCH₃): This group raises the HOMO energy level, making the molecule easier to oxidize (lower Eₒₓ). This typically leads to a smaller band gap and a red-shift (longer wavelength) in the absorption spectrum.
-
Electron-Withdrawing Groups (-CN): This group lowers both the HOMO and LUMO energy levels. In this example, it lowers the LUMO more significantly, making the molecule easier to reduce (less negative EᵣₑᏧ) and lowers the HOMO, making it harder to oxidize (higher Eₒₓ). The effect on the band gap depends on the relative stabilization of the two orbitals.
Conclusion
A thorough investigation of the electronic properties of this compound derivatives requires a multi-faceted approach. By integrating rational synthesis with rigorous experimental characterization (CV and UV-Vis) and validating the findings with computational modeling (DFT), researchers can build a comprehensive understanding of structure-property relationships. This robust methodology not only ensures the trustworthiness of the data but also accelerates the discovery and design of novel materials for advanced applications in medicine and electronics.
References
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- Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. DOI: 10.34658/bfs.2018.82.1.29-39.
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- Wikipedia. HOMO and LUMO.
- Gujral, S. S. (2015). UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. International Journal of Pharmaceutical Sciences and Research. DOI: 10.13040/IJPSR.0975-8232.6(2).830-34.
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- ResearchGate. UV‐Vis spectra before and after the reactions of phenylboronic acid...
- Di Tommaso, S., et al. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. The Journal of Chemical Physics.
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- Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2888–2891. DOI: 10.1016/j.bmcl.2009.04.079.
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A Technical Guide to the Theoretical Conformational Analysis of 4-Heptyloxyphenylboronic Acid
This guide provides a comprehensive technical overview of the theoretical methods used to study the conformational landscape of 4-heptyloxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and interactions of phenylboronic acid derivatives.
Introduction: The Significance of Molecular Conformation
This compound is a member of the arylboronic acid family, a class of compounds with significant applications in organic synthesis, materials science, and medicinal chemistry.[1][2] Their utility is deeply rooted in the unique electronic and geometric properties of the boronic acid moiety [-B(OH)₂]. The overall three-dimensional shape, or conformation, of these molecules dictates how they interact with their environment, including other molecules, solvents, and biological targets. For drug development professionals, understanding the preferred conformations is critical, as it governs molecular recognition and binding affinity to protein targets like serine proteases.[3][4][5] The conformation of the flexible heptyloxy tail and the orientation of the boronic acid group in this compound are key determinants of its physical and biological properties.
Pillar 1: Theoretical Methodologies for Conformational Analysis
The exploration of a molecule's conformational space is primarily a computational task.[6][7] A variety of methods are available, each offering a different balance of accuracy and computational cost.
Quantum Mechanics (QM) Methods
QM methods, particularly Density Functional Theory (DFT), provide a robust framework for accurately calculating the electronic structure and, consequently, the geometry and energy of different conformers.[8][9][10][11]
-
Why DFT? DFT is a widely used method for studying phenylboronic acid derivatives because it offers a good compromise between computational expense and accuracy.[8][12] Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for the geometries, vibrational frequencies, and electronic properties of these systems.[8][10]
-
Self-Validation: A critical step in any QM calculation is to confirm that an optimized geometry truly represents an energy minimum on the potential energy surface. This is achieved by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.[8]
Molecular Mechanics (MM) and Molecular Dynamics (MD)
For larger systems or for exploring conformational landscapes over time, MM and MD methods are employed.
-
MM: This approach uses classical physics (a "ball-and-spring" model) to approximate the potential energy of a molecule. It is computationally much faster than QM, making it suitable for initial, broad conformational searches.[13][14]
-
MD: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic conformational behavior and the influence of solvent.
The following diagram illustrates a typical workflow for a comprehensive theoretical conformational analysis.
Caption: Workflow for theoretical conformational analysis.
Pillar 2: The Conformational Landscape of this compound
The conformational flexibility of this compound arises from rotation around several key single bonds. The most significant are the dihedral angles within the heptyloxy chain and the orientation of the boronic acid group relative to the phenyl ring.
Key Dihedral Angles
The conformation is primarily defined by two sets of torsions:
-
Heptyloxy Chain: The C-C-O-C and C-C-C-C dihedral angles determine the shape of the alkyl chain. An all-trans (anti-periplanar) arrangement is generally the lowest in energy, leading to a linear chain. Gauche interactions can introduce kinks, leading to more compact structures.
-
Boronic Acid Group: The C-C-B-O dihedral angle describes the rotation of the B(OH)₂ group. Due to resonance between the phenyl ring's π-system and the empty p-orbital of the boron atom, a planar or near-planar orientation is often favored.[15]
The diagram below highlights these critical rotational degrees of freedom.
Caption: Key dihedral angles in this compound.
Energetically Favorable Conformers
Computational studies on substituted phenylboronic acids reveal distinct energy minima associated with the orientation of the B(OH)₂ group.[16][17]
-
Syn-anti vs. Syn-syn Conformers: The hydroxyl groups of the boronic acid can adopt different orientations. While the energetically unfavorable syn-syn conformation is less common for isolated molecules, it becomes crucial for forming dimeric hydrogen-bonded structures in the solid state.[18][19][20]
-
Planarity: The dihedral angle between the boronic acid group and the phenyl ring is often small in low-energy conformers of para-substituted phenylboronic acids, typically under 30 degrees.[21][22]
| Conformer Feature | Typical Dihedral Angle | Relative Energy (kcal/mol) | Notes |
| Planar B(OH)₂ | ~0° or ~180° | 0 (Reference) | Maximizes π-conjugation with the phenyl ring. |
| Perpendicular B(OH)₂ | ~90° | 2.7 - 5.9 | Rotational barrier; disrupts conjugation.[16] |
| Extended Heptyloxy Chain | ~180° (all-trans) | Lowest | Minimizes steric hindrance. |
| Gauche Heptyloxy Chain | ~60° | Higher | Introduces bends in the alkyl chain. |
Pillar 3: Environmental Influence and Experimental Validation
The conformation of this compound is not static and is influenced by its environment.
Solid-State Conformation and Intermolecular Interactions
In the crystalline state, intermolecular forces, particularly hydrogen bonding, dominate the conformational preferences. Phenylboronic acids are well-known to form strong hydrogen-bonded dimers or polymeric chains (catemers).[19][23][24][25]
-
Dimerization: The most common motif involves two boronic acid molecules forming a cyclic structure with two O-H···O hydrogen bonds. This interaction typically forces the B(OH)₂ groups into a specific, often planar, arrangement.[24]
The diagram below illustrates the common hydrogen-bonding patterns.
Caption: Common intermolecular hydrogen-bonding motifs.
Experimental Validation
Theoretical models must be validated against experimental data.
-
X-ray Crystallography: Provides the definitive conformation in the solid state. Crystal structures of related compounds, like 4-methylphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, confirm the tendency to form hydrogen-bonded dimers with a near-planar orientation of the boronic acid group relative to the phenyl ring.[21][22]
-
NMR Spectroscopy: In solution, NMR can provide information about the time-averaged conformation. Chemical shifts and coupling constants are sensitive to the local electronic and geometric environment.[10][26]
Implications for Drug Development and Materials Science
The conformational preferences of this compound have direct practical consequences.
-
Receptor Binding: For a molecule to be an effective drug, it must adopt a specific conformation (the "bioactive conformation") to fit into the binding site of its target protein.[27] The heptyloxy chain can explore hydrophobic pockets, while the boronic acid group can form covalent or hydrogen bonds with key residues.[3][28][29]
-
Self-Assembly and Materials: The strong tendency to form hydrogen-bonded networks makes these molecules excellent building blocks for creating ordered supramolecular structures, such as liquid crystals or co-crystals with specific properties.[1][18][30] The conformation of the heptyloxy tail influences the packing and phase behavior of these materials.
Protocol: Standard Workflow for DFT-Based Conformational Scan
-
Initial Structure Generation: Build the 3D structure of this compound in a molecular editor.
-
Coarse Conformational Search: Perform an initial scan using a molecular mechanics force field (e.g., MMFF94) by systematically rotating key dihedral angles (e.g., C-C-B-O and C-O-C-C) in 30° increments.
-
Selection of Candidates: From the initial scan, select the unique conformers within a 5-10 kcal/mol energy window of the global minimum.
-
DFT Optimization: Optimize the geometry of each selected conformer using a DFT method (e.g., B3LYP/6-311+G(d,p)).[8][10]
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm it is a true minimum (no imaginary frequencies).
-
Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of all confirmed minima to determine their relative stabilities.
-
Solvent Modeling (Optional): To simulate a more realistic environment, recalculate the energies using a continuum solvation model like the Polarization Continuum Model (PCM).[8]
Conclusion and Future Outlook
Theoretical studies provide invaluable, atom-level insight into the conformational preferences of this compound. By combining quantum mechanical calculations with molecular mechanics, a detailed picture of the molecule's potential energy surface can be constructed. This understanding is fundamental for rational drug design, where controlling molecular shape is paramount for achieving desired biological activity, and for the engineering of novel materials with tailored properties. Future studies will likely focus on large-scale molecular dynamics simulations to explore the conformational landscape in complex biological environments and to predict binding kinetics and thermodynamics with greater accuracy.
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- Singh, J., et al. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. PubMed.
- Lemmerer, A., & Govindraju, S. (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC - NIH.
- Kunduracıoğlu, A. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. DergiPark.
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Methodological & Application
The Strategic Application of 4-Heptyloxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: The Versatility of Alkoxy-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and exceptional reliability.[1] Within the vast arsenal of organoboron reagents, 4-heptyloxyphenylboronic acid has emerged as a particularly valuable building block. Its defining feature, a seven-carbon alkoxy chain, imparts unique solubility characteristics and serves as a key structural motif in the synthesis of advanced materials and pharmacologically active compounds.[2] Biaryl compounds are crucial skeletons for a variety of functional materials, including liquid crystals and biologically active molecules.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and present a comparative analysis of reaction conditions to empower the strategic design and execution of your synthetic endeavors. The long alkoxy chain of this compound enhances its solubility in organic solvents, a critical attribute for achieving homogeneous reaction conditions and, consequently, high-yield couplings.[2] This property is particularly advantageous in the synthesis of liquid crystals, where precise molecular architecture dictates the material's mesomorphic properties.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[5] This activation enhances the polarization of the organic ligand, facilitating its transfer to the Pd(II) complex. The choice of base is therefore crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species. This step is often the rate-determining step of the catalytic cycle.
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Suzuki Coupling of 4-Heptyloxyphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of 4-heptyloxyphenylboronic acid, an electron-rich organoboron partner, with various aryl halides. We will explore the mechanistic principles guiding the selection of palladium catalysts, ligands, bases, and solvents, offering field-proven insights to enable researchers, scientists, and drug development professionals to achieve optimal outcomes in their synthetic endeavors. The protocols herein are designed to be robust starting points for a wide range of aryl coupling partners.
Principles and Strategic Considerations
The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[2][3] The successful coupling of an electron-rich substrate like this compound hinges on a nuanced understanding of how each reaction component influences the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The Nature of this compound
The 4-heptyloxy group is a strong electron-donating group (EDG) via resonance. This electronic property increases the electron density of the phenyl ring, which can influence the transmetalation step. While often beneficial, careful optimization is required to prevent unwanted side reactions such as protodeboronation, where the boronic acid moiety is replaced by a proton, especially under harsh basic conditions or during prolonged heating.[4][5]
Selecting the Palladium Catalyst System
The choice of the palladium source and its associated ligand is the most critical parameter for a successful Suzuki coupling. The ligand stabilizes the palladium center, prevents its precipitation as inactive palladium black, and critically modulates its reactivity.[2]
-
Palladium Precatalysts:
-
Pd(0) Sources: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are directly active. They are convenient for simple couplings but can be sensitive to air and may not be active enough for less reactive coupling partners (e.g., aryl chlorides).
-
-
Ligand Selection:
-
For Aryl Bromides & Iodides: Standard triarylphosphines like triphenylphosphine (PPh₃) are often sufficient. They provide a good balance of stability and reactivity.
-
For Aryl Chlorides & Challenging Substrates: Aryl chlorides are less reactive due to the strong C-Cl bond, making the oxidative addition step more difficult.[4][6] For these substrates, highly active catalyst systems are required. These typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the oxidative addition step and accelerate the overall catalytic cycle.[8][9]
-
The Critical Role of the Base
A base is essential for the Suzuki coupling. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center during transmetalation.[7][10][11]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[11] Cesium carbonate is more soluble in organic solvents and often gives superior results, albeit at a higher cost. Potassium phosphate is a strong base that is particularly effective for coupling challenging substrates.
-
Aqueous vs. Anhydrous: The reaction is often run in a biphasic system with an aqueous solution of the base, which also helps activate the boronic acid.[2] However, for substrates sensitive to water or hydrolysis, anhydrous conditions with bases like potassium fluoride (KF) can be used.[7]
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are widely used.[2][10]
-
Co-solvent: Water is frequently added to dissolve the inorganic base and accelerate transmetalation.[2] The ratio of organic solvent to water is typically between 2:1 and 5:1.
-
Degassing: It is absolutely critical to remove dissolved oxygen from the solvent and the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands, inhibiting the reaction.[4][12]
Visualizing the Suzuki-Miyaura Catalytic Cycle & Workflow
To better understand the reaction dynamics and experimental procedure, the following diagrams illustrate the core mechanistic pathway and a standard laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Comparative Data for Catalyst Systems
The selection of the catalyst, base, and solvent significantly impacts reaction efficiency. The table below provides a summary of typical conditions and expected outcomes for coupling an electron-rich boronic acid with various aryl halides.
| Entry | Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| 1 | Ar-I | Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | >90% |
| 2 | Ar-Br | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (3:1) | 100 | 85-95% |
| 3 | Ar-Cl | Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | K₃PO₄ (2.5) | THF/H₂O (2:1) | 80 | 70-90% |
| 4 | Ar-OTf | PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2.0) | DMF | 100 | 80-95% |
Data is representative and compiled for illustrative purposes. Yields are highly dependent on the specific substrates and precise reaction conditions.[8][11]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Aryl Bromides
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and stir plate/heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).[12]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 3:1 to 4:1 ratio (e.g., 6 mL dioxane, 2 mL water for a 1 mmol scale reaction).[2]
-
Degassing: Bubble the inert gas through the stirred solution for an additional 20-30 minutes to ensure the mixture is thoroughly deoxygenated.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Reaction: Place the flask under a gentle positive pressure of inert gas (e.g., using a balloon) and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).[12]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[12]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Impure/Wet Solvents 3. Ineffective Base | 1. Ensure rigorous degassing of all solvents and the reaction mixture. Handle catalysts under an inert atmosphere.[4] 2. Use freshly dried and distilled, peroxide-free solvents. 3. Use a freshly opened or finely ground base. Consider a stronger base like K₃PO₄ or Cs₂CO₃.[11] |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Base is too strong or concentrated. | 1. Lower the reaction temperature. 2. Use a more active catalyst system (e.g., with a Buchwald ligand) to shorten the reaction time.[9] 3. Use a milder base (e.g., K₂CO₃) or decrease its equivalence. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[2] | Rigorously degas the reaction mixture. If using a Pd(II) precatalyst, ensure sufficient ligand is present to facilitate reduction to Pd(0). |
| Formation of Black Precipitate (Pd Black) | Ligand dissociation from the palladium center, leading to catalyst aggregation and deactivation.[4] | Increase the ligand-to-palladium ratio. Ensure the chosen ligand is appropriate for the reaction temperature. |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 1337-1373.
- Hermans, B., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936-1939.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Base Selection for High-Efficiency Suzuki-Miyaura Coupling of 4-Heptyloxyphenylboronic Acid
For distribution to: Researchers, scientists, and professionals in drug development and synthetic chemistry.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical, yet often nuanced, parameter in optimizing these reactions is the choice of base. This application note provides a detailed guide to selecting the optimal base for the Suzuki-Miyaura coupling of 4-heptyloxyphenylboronic acid, a common building block in the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. We will delve into the mechanistic role of the base, compare the efficacy of various common bases, and provide a validated experimental protocol for achieving high-yield coupling.
Introduction: The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like this compound) with an organohalide or triflate, catalyzed by a palladium complex.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is not a mere spectator; it plays a crucial and multifaceted role, primarily in the transmetalation step.[2][4]
The prevailing mechanistic understanding suggests that the base is essential for the activation of the boronic acid.[4][5] It reacts with the boronic acid to form a more nucleophilic boronate species (a tetracoordinate boronate).[6] This "ate" complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group (in this case, 4-heptyloxyphenyl) from boron to palladium.[2][6] Furthermore, some studies propose that the base can also react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which then participates in the transmetalation.[7] An improper choice of base can lead to low yields, slow reaction rates, and undesirable side reactions such as protodeboronation.[6][8]
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, highlighting the critical intervention of the base.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.
Comparative Analysis of Common Bases
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. For the coupling of this compound, a moderately electron-rich boronic acid, several bases can be effective. However, their performance can vary significantly.
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Typical Yield Range (%) | Key Considerations |
| Sodium Carbonate (Na₂CO₃) | Inorganic | 10.3 | Toluene/Water, Dioxane/Water | 85-98 | A cost-effective and highly effective base for a wide range of Suzuki couplings.[9] Often a good starting point for optimization. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | Toluene/Water, Dioxane/Water, THF/Water | 80-95 | Similar to Na₂CO₃, widely used and reliable.[10] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | Toluene, Dioxane, THF | 90-99 | Higher solubility in organic solvents can be advantageous, especially in anhydrous conditions.[11] Often used for more challenging couplings. |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.3 | Toluene, Dioxane, THF | 88-97 | A stronger base that can be effective when weaker carbonates fail.[11] Its use in anhydrous conditions can help minimize protodeboronation.[10] |
| Potassium tert-butoxide (KOtBu) | Organic | 19 | THF, Dioxane | 70-90 | A very strong, non-nucleophilic base. Can be useful for unreactive coupling partners but may promote side reactions. |
| Triethylamine (NEt₃ or TEA) | Organic | 10.8 | Toluene, THF | 40-60 | Generally a weaker base for Suzuki couplings and often results in lower yields compared to inorganic bases.[11] |
| Potassium Fluoride (KF) | Inorganic | 3.2 | Toluene, THF | 75-92 | A milder base that can be effective, particularly when base-sensitive functional groups are present.[4] |
Note: The yield ranges provided are illustrative and can be highly dependent on the specific aryl halide, palladium catalyst, ligand, and reaction temperature.
For this compound, which is susceptible to protodeboronation under strongly basic and aqueous conditions, a moderately strong inorganic base often provides the best balance of reactivity and stability.[6][8]
Experimental Protocol: Base Screening for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol outlines a general procedure for screening different bases to identify the optimal conditions for the desired coupling reaction.
Materials
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Selected Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (10:1 v/v), 10 mL
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and the selected base.[11]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting and Key Considerations
-
Protodeboronation: The primary side reaction to be aware of is the protodeboronation of this compound, where the boronic acid group is replaced by a hydrogen atom.[8] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water and a strong base.[6] If significant protodeboronation is observed, consider using a milder base like KF or anhydrous conditions with K₃PO₄.[4][10]
-
Homocoupling: The formation of biphenyl byproducts from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[12] Ensuring a thoroughly deoxygenated reaction mixture is crucial to minimize this side reaction.
-
Catalyst and Ligand: The choice of palladium source and ligand can also significantly impact the reaction outcome. While Pd(OAc)₂/PPh₃ is a robust system, for more challenging couplings, consider using more electron-rich and bulky phosphine ligands or pre-formed palladium catalysts.[1]
-
Solvent Effects: The solvent system can influence the solubility of the reagents and the overall reaction rate.[13] While biphasic systems like toluene/water are common, other solvents such as dioxane, THF, and DMF can also be employed.[2][13]
Conclusion
The selection of an appropriate base is a critical parameter for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. For general applications, inorganic bases such as sodium carbonate and potassium phosphate offer a reliable and high-yielding approach. However, a systematic screening of bases, as outlined in this application note, is recommended to identify the optimal conditions for a specific coupling partner and catalyst system. By understanding the mechanistic role of the base and potential side reactions, researchers can effectively troubleshoot and optimize their Suzuki-Miyaura couplings to achieve desired outcomes in their synthetic endeavors.
References
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Frostburg State University Chemistry Department. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Scott Rychnovsky lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Oldenhuis, N. J., et al. (2021). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 143(35), 14193–14202. [Link]
- Hayes, C. G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14193–14202. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- National Institutes of Health. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction. [Link]
- HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie International Edition, 61(38), e202206981. [Link]
- Wikipedia.
- Al-Zoubi, R. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856–1859. [Link]
- WordPress. (2025, December 17). Use of Base Metals in Suzuki Coupling. [Link]
- National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
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Application Note & Protocol: Strategic Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling with 4-Heptyloxyphenylboronic Acid
Introduction: The Significance of Biphenyl Scaffolds
The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged structural motif in modern chemistry. Its unique conformational properties and electronic character make it a cornerstone in the design of high-value molecules. In the pharmaceutical industry, biphenyl derivatives are integral to numerous therapeutic agents, including anti-inflammatory, antihypertensive, and anti-cancer drugs, owing to their ability to effectively interact with biological targets.[1][2] In materials science, the rigid biphenyl core is fundamental to the architecture of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[3][4]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing the C(sp²)–C(sp²) bond that defines the biphenyl scaffold.[5][6][7] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[8]
This guide focuses on the strategic use of 4-Heptyloxyphenylboronic acid , a versatile building block for introducing a functionalized phenyl ring. The long alkyl (heptyloxy) chain is particularly significant in materials science, where it helps induce and stabilize liquid crystalline phases (mesophases).[9][10] This document provides a deep dive into the reaction mechanism, a field-tested experimental protocol, and optimization strategies for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Reaction: Mechanistic Insights and Causality
A robust understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5][11][12] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillars of the Reaction & Experimental Choices:
-
The Palladium Catalyst: The true active catalyst is a coordinatively unsaturated Pd(0) species.[13] Common laboratory precursors like Pd(PPh₃)₄ or Pd₂(dba)₃, or Pd(OAc)₂ (which is reduced in situ to Pd(0)) are used. The choice of ligand (e.g., triphenylphosphine, PPh₃) is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) center, facilitate the oxidative addition step (especially for less reactive aryl chlorides), and promote the final reductive elimination.[6][8][14]
-
The Base: This is arguably the most critical reagent after the catalyst. The boronic acid itself is not sufficiently nucleophilic for transmetalation. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more reactive anionic boronate species (e.g., [Ar-B(OH)₃]⁻).[15][16][17] This boronate readily transfers its aryl group to the palladium(II) center, driving the catalytic cycle forward. The choice and stoichiometry of the base can significantly impact reaction rate and selectivity.[17]
-
The Solvent System: The solvent must solubilize the (often nonpolar) aryl halide, the (more polar) boronic acid salt, and the palladium complex.[18] Biphasic systems, such as Toluene/Water or 1,4-Dioxane/Water, are highly effective.[19] The aqueous phase facilitates the dissolution of the base and the boronate salt, while the organic phase dissolves the aryl halide and the catalyst, bringing all components into reactive proximity at the phase interface. The polarity of the solvent can also influence the stability of intermediates and the overall reaction rate.[20][21][22]
Detailed Application Protocol: Synthesis of 4-Ethyl-4'-heptyloxy-1,1'-biphenyl
This protocol details the coupling of this compound with 1-bromo-4-ethylbenzene. It is a robust, generalizable procedure that can be adapted for various aryl halides.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of biphenyl derivatives.
A. Materials & Reagents:
| Reagent/Material | Formula | M.W. | Quantity | Moles (mmol) | Equiv. |
| 1-Bromo-4-ethylbenzene | C₈H₉Br | 185.06 | 626 mg | 3.38 | 1.0 |
| This compound | C₁₃H₂₁BO₃ | 236.12 | 963 mg | 4.08 | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.40 g | 10.14 | 3.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 15 mg | 0.067 | 0.02 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 70 mg | 0.267 | 0.08 |
| Toluene | C₇H₈ | - | 30 mL | - | - |
| Ethanol (95%) | C₂H₅OH | - | 7.5 mL | - | - |
| Deionized Water | H₂O | - | 7.5 mL | - | - |
B. Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-ethylbenzene (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).[23]
-
Inert Atmosphere: Equip the flask with a reflux condenser topped with a nitrogen or argon inlet. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can deactivate the catalyst and promote unwanted side reactions.[24]
-
Catalyst & Solvent Addition: In a separate small vial, dissolve the palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in 10 mL of toluene. The solution should turn from brown to a light yellow, indicating the formation of the Pd(0)-phosphine complex. Add the remaining solvent mixture (20 mL Toluene, 7.5 mL Ethanol, 7.5 mL Water) to the main reaction flask. Degas this solvent mixture by bubbling inert gas through it for 15-20 minutes. Finally, transfer the catalyst solution to the reaction flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath set to 85°C. Stir the biphasic mixture vigorously to ensure efficient mixing.[23] Monitor the reaction's progress by thin-layer chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-12 hours.[24][25]
-
Work-up: Once the starting aryl bromide is consumed (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a separatory funnel. Add 30 mL of deionized water and 30 mL of ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with 20 mL portions of ethyl acetate. Combine all organic layers.
-
Washing & Drying: Wash the combined organic layers with 30 mL of brine to remove residual water and inorganic salts.[24] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to afford the pure biphenyl product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong or soluble enough. | 1. Use a fresh catalyst source. Ensure ligands are added to stabilize Pd(0).2. Use dry solvents and rigorously degas the system.[11]3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture, leading to oxidative coupling of the boronic acid.[26] | Ensure thorough degassing of the reaction vessel and solvents before and during catalyst addition. Maintain a positive pressure of inert gas. |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, often promoted by excess water or trace acid/base under prolonged heating. | Use a moderate excess (1.1-1.2 equiv.) of boronic acid. Avoid unnecessarily long reaction times once the starting material is consumed. |
| Difficult Purification | Homocoupling product has similar polarity to the desired product.[26] | Optimize reaction conditions to minimize side product formation. If separation is difficult, consider recrystallization as an alternative to chromatography. |
Conclusion and Outlook
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biphenyl derivatives. By leveraging this compound, researchers can efficiently construct molecules with tailored properties for applications ranging from liquid crystal displays to novel therapeutics.[9][25] A thorough understanding of the mechanistic roles of the catalyst, base, and solvent allows for rational protocol design and effective troubleshooting. The detailed protocol provided herein serves as a validated starting point for the synthesis of a wide array of 4'-heptyloxybiphenyls, empowering innovation in both drug discovery and materials science.
References
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- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9919-9927.
- Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1350-1357.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Miyaura, N. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(24), 4153-4171.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.
- Miyaura, N. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Current Chemistry, 219, 11-59.
- Nasrollahzadeh, M., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 35.
- Bhat, A., & Vangala, A. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 126(2), 528-538.
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4179-4182.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives.
- Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 131(39), 14172-14173.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305.
- Oldenhuis, N. J., et al. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 125(51), 15843-15853.
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Request PDF.
- Rungrotmongkol, T., et al. (2018). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 8(1), 12345.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 914.
- Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2300-2310.
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4179-4182.
- Vechorkin, O., & Hu, X. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 18262-18305.
- Kankate, R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 12(8), 4356-4372.
- Roche, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bristol.
- Rösch, D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12347-12356.
- Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98.
- Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Leonori, D., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PubMed.
- Kankate, R., et al. (2015). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Kankate, R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
- Shirini, F., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 5(38), 29778-29784.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Beier, P., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 736-743.
- Alhaddad, A. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 12(11), 1548.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ros, M. B., et al. (2015). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate.
- Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Application Notes & Protocols: Leveraging 4-Heptyloxyphenylboronic Acid in Advanced OLED Fabrication
Abstract & Introduction
The field of Organic Light-Emitting Diodes (OLEDs) is driven by the innovation of novel organic materials that enhance device efficiency, stability, and color purity.[1] At the core of this innovation is the synthesis of complex, conjugated molecular architectures. Boronic acids have emerged as indispensable building blocks in this context, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[2] This document provides a detailed guide on the application of 4-Heptyloxyphenylboronic acid as a key intermediate in the synthesis of materials for OLED fabrication.
This compound is an arylboronic acid derivative distinguished by a seven-carbon alkoxy chain. This heptyloxy group imparts significantly enhanced solubility in common organic solvents, a critical property for solution-based processing of OLED devices.[3] Its primary utility lies in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds to construct the sophisticated π-conjugated systems required for charge transport and emissive layers in OLEDs.[4][5] We will explore the fundamental chemistry, provide detailed synthesis and fabrication protocols, and discuss the characterization of materials and devices derived from this versatile precursor.
Material Profile: this compound
A thorough understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 136370-19-9 | [3][6] |
| Molecular Formula | C₁₃H₂₁BO₃ | [3][7] |
| Molecular Weight | 236.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Enhanced solubility in organic solvents (e.g., THF, Dioxane, Toluene) | [3] |
| Storage | Store at room temperature in an inert atmosphere | [6] |
Safety & Handling: As with all boronic acid derivatives, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information.
Core Mechanism: The Suzuki-Miyaura Coupling
The power of this compound as a synthetic tool is realized through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a C-C bond between an organoboron compound (the boronic acid) and an organohalide using a palladium catalyst.[10] This method is highly valued in OLED material synthesis for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[11][12]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species which then transfers its organic group (Ar²) to the palladium complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol I: Synthesis of a Hole-Transport Material (HTM) Precursor
This protocol details the synthesis of a triarylamine-based molecule, a common core for hole-transport and emissive materials, using this compound. The target molecule is N,N-bis(4-bromophenyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-amine .
Objective: To couple this compound with N,N-bis(4-bromophenyl)-4-iodoaniline via Suzuki coupling.
Materials & Reagents:
-
This compound (1.2 eq)
-
N,N-bis(4-bromophenyl)-4-iodoaniline (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (4:1 v/v), deoxygenated
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add N,N-bis(4-bromophenyl)-4-iodoaniline, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add the deoxygenated Toluene/Water solvent mixture via cannula. The solution should be stirred to create a suspension.
-
Deoxygenation: Bubble Argon or Nitrogen through the stirred suspension for 20-30 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure target molecule.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol II: Fabrication of a Simple OLED Device
This protocol outlines the fabrication of a multi-layer OLED using the material synthesized in Protocol I as the Hole Injection Layer (HIL).[13] The HIL facilitates the efficient injection of positive charge carriers (holes) from the anode into the device, which is a critical factor for high performance.[14][15]
Device Architecture: ITO / HIL / HTL / EML / ETL / Cathode
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized HIL material
-
Standard HTL, EML (Emissive Layer), and ETL (Electron Transport Layer) materials (e.g., NPB as HTL, Alq₃ as EML/ETL)
-
High-purity solvents for solution processing (e.g., chlorobenzene, THF)
-
Spin coater
-
High-vacuum thermal evaporator (<10⁻⁶ Torr)
-
Shadow masks for cathode deposition
-
UV-Ozone cleaner or Piranha solution for substrate cleaning
Fabrication Workflow:
Caption: General workflow for fabricating a multi-layer OLED device.
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Surface Treatment: Treat the ITO surface with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function for improved hole injection.[15]
-
HIL Deposition: Prepare a dilute solution (e.g., 5 mg/mL) of the synthesized HIL material in chlorobenzene. Spin-coat the solution onto the ITO substrate to form a thin, uniform film (e.g., at 3000 rpm for 60s). Anneal the substrate on a hotplate to remove residual solvent.
-
HTL, EML, ETL Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the hole-transport layer, emissive layer, and electron-transport layer to the desired thicknesses.
-
Cathode Deposition: Without breaking vacuum, deposit the cathode (e.g., a thin layer of LiF followed by Al) through a shadow mask to define the active area of the pixels.
-
Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to protect the organic layers from degradation by oxygen and moisture.
-
Characterization: Measure the device's performance using a source meter and a photometer to obtain current density-voltage-luminance (J-V-L) characteristics and calculate the external quantum efficiency (EQE).
Expected Performance & Data
The introduction of a dedicated HIL derived from this compound is expected to improve device performance by reducing the hole injection barrier from the anode.[16] This typically results in a lower turn-on voltage and higher luminance and efficiency compared to a device without an HIL.
Hypothetical Device Performance Comparison:
| Device Architecture | Turn-on Voltage (V) | Max Luminance (cd/m²) | Max EQE (%) |
| ITO / HTL / EML / Cathode (Control) | 4.1 | ~8,500 | 3.5 |
| ITO / HIL / HTL / EML / Cathode (Test) | 3.2 | >12,000 | 4.8 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its long alkoxy chain provides excellent solubility for solution-based processing, while the boronic acid functional group enables robust C-C bond formation via Suzuki coupling. The protocols outlined herein provide a clear pathway from this precursor to the synthesis of a functional hole-injection material and its integration into a high-performance OLED device. By enabling precise molecular engineering, this compound serves as a key enabler for the next generation of OLED displays and lighting.
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Application Notes & Protocols: 4-Heptyloxyphenylboronic Acid in the Synthesis of Advanced Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 4-heptyloxyphenylboronic acid as a pivotal precursor in the synthesis of calamitic (rod-shaped) liquid crystals. The protocols and discussions herein are grounded in established chemical principles and aim to equip researchers with the necessary knowledge to design and execute robust synthetic strategies for novel liquid crystalline materials.
Introduction: The Strategic Importance of this compound
This compound is a versatile organic compound that has gained significant traction in materials science, particularly as a building block for complex organic molecules. Its structure, featuring a rigid phenylboronic acid core and a flexible heptyloxy tail, is instrumental in the design of liquid crystals. The heptyloxy group enhances solubility in organic solvents and influences the mesomorphic properties, such as the temperature range of the liquid crystal phases.[1] The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2] This reaction's tolerance to a wide array of functional groups and its relatively mild conditions make it ideal for the intricate synthesis of liquid crystal molecules.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Source |
| Synonyms | 4-Heptyloxybenzeneboronic acid | [1] |
| CAS Number | 136370-19-9 | [1][3] |
| Molecular Formula | C₁₃H₂₁BO₃ | [1] |
| Molecular Weight | 236.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | Room temperature, inert atmosphere | [1][3] |
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of many calamitic liquid crystals relies heavily on the Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of a biaryl or polyaryl core, which is a common structural motif in liquid crystalline molecules. The general scheme involves the reaction of an aryl boronic acid (in this case, this compound) with an aryl halide in the presence of a palladium catalyst and a base.
Conceptual Workflow of Liquid Crystal Synthesis via Suzuki Coupling
Caption: Workflow for liquid crystal synthesis.
Detailed Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal
This protocol outlines a representative synthesis of a calamitic liquid crystal using this compound and 4-bromobenzonitrile as coupling partners. This reaction can be adapted for various aryl halides to generate a library of liquid crystalline compounds.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium catalyst (e.g., Pd/Si₃N₄, Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Solvent system: Ethanol and deionized water (1:1 v/v)
-
Toluene or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle with magnetic stirring, and reflux condenser
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexane)
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4][5]
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere if necessary.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[4][5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), 4-bromobenzonitrile (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (0.25-1 mol%). For heterogeneous catalysts like Pd/Si₃N₄, the catalyst can be added directly. For homogeneous catalysts, it may be necessary to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvent Addition: Add the 1:1 ethanol/water solvent mixture to the flask. The volume should be sufficient to ensure good stirring and dissolution of the reactants at elevated temperatures.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst was used, filter the mixture to remove the catalyst. The catalyst can often be washed and reused.[7]
-
Transfer the filtrate to a separatory funnel.
-
Add an organic solvent such as toluene or ethyl acetate and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure liquid crystalline compound.
Characterization of the Synthesized Liquid Crystal
The confirmation of the chemical structure and the investigation of the liquid crystalline properties are crucial steps.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compound.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.[9]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[9]
Mesophase Characterization
The thermotropic behavior of the synthesized compound is investigated to identify and characterize its liquid crystal phases.[10]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and associated enthalpy changes.[8][11] The sample is heated and cooled at a controlled rate, and the heat flow is measured. Peaks in the DSC thermogram correspond to phase transitions (e.g., crystal to nematic, nematic to isotropic liquid).[11]
-
Polarized Optical Microscopy (POM): POM is a vital tool for identifying the type of liquid crystal phase by observing the unique optical textures that each phase exhibits.[10][11] The sample is placed between two crossed polarizers and heated through its phase transitions. An isotropic liquid will appear dark, while birefringent liquid crystal phases will show characteristic textures.[11]
| Phase | Typical POM Texture |
| Nematic (N) | Thread-like (Schlieren) or marbled textures |
| Smectic A (SmA) | Fan-shaped or focal conic textures |
| Smectic C (SmC) | Broken fan-shaped or Schlieren textures |
Structure-Property Relationships
The molecular structure of the liquid crystal, dictated by precursors like this compound, directly influences its mesomorphic properties.
Caption: Influence of precursor on LC properties.
The length of the alkyl chain (in this case, heptyloxy) affects the melting point and the stability of the mesophases.[12] Longer chains can promote the formation of more ordered smectic phases. The rigid aromatic core, formed via the Suzuki coupling, is essential for the anisotropy required for liquid crystalline behavior.[10]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of calamitic liquid crystals. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the systematic design and synthesis of novel materials with tailored mesomorphic properties. The protocols and characterization techniques detailed in these notes provide a solid foundation for researchers to explore the vast potential of this compound in the development of advanced liquid crystalline materials for a wide range of applications, from displays to sensors.
References
- Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8), 1047-1054. [Link]
- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International journal of molecular sciences, 10(11), 4772–4788. [Link]
- Hird, M., et al. (1998). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 63(22), 7676–7682. [Link]
- KılıÇ, M., & Çınar, Z. (2007). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-4`-(4-phenylazo)azobenzene.
- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. PubMed. [Link]
- Wikipedia. (2024). Liquid crystal. [Link]
- Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Taylor & Francis Online. [Link]
- White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
- ResearchGate. (n.d.). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
- Varghese, J., et al. (2017). Calamitic liquid crystals involving fused ring and their metallomesogens.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). Synthesis of 12.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]
- MDPI. (n.d.). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene.
- ResearchGate. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids.
- Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. MDPI. [Link]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation Using 4-Heptyloxyphenylboronic Acid
Introduction: Leveraging Boronic Acids in Modern Bioconjugation
In the landscape of chemical biology and drug development, the precise and stable linkage of molecules to biological entities—a process known as bioconjugation—is of paramount importance. Among the versatile chemical handles employed for this purpose, boronic acids have emerged as a significant class of reagents. Their unique ability to form reversible or irreversible covalent bonds under biologically compatible conditions has propelled their use in areas ranging from live-cell imaging to targeted drug delivery[1].
This guide focuses on a specific, yet broadly applicable, member of this family: 4-Heptyloxyphenylboronic acid. The presence of the heptyloxy group, a seven-carbon alkyl chain, imparts a degree of hydrophobicity that can be advantageous for applications involving membrane interactions or specific binding pockets. This document provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in bioconjugation, tailored for researchers, scientists, and drug development professionals.
Core Principles: The Dual Reactivity of Phenylboronic Acids
Phenylboronic acids, including the 4-heptyloxy derivative, offer two primary pathways for bioconjugation: the formation of boronate esters with diols and palladium-catalyzed cross-coupling reactions. The choice between these methods depends on the functional groups available on the target biomolecule.
Reversible Boronate Ester Formation with Diols
The most common application of phenylboronic acids in bioconjugation is their reaction with molecules containing 1,2- or 1,3-diols, such as those found on glycoproteins and ribonucleosides[1][2]. This reaction forms a cyclic boronate ester, a covalent bond that is notably sensitive to pH. The equilibrium of this reaction is pH-dependent, with the tetrahedral boronate anion favoring complexation at higher pH values, while acidic conditions tend to promote hydrolysis of the ester[1]. This pH-responsive reversibility is a key feature that can be exploited for stimuli-responsive drug release or dynamic self-assembling systems[3].
Diagram: Boronate Ester Formation
Caption: Reversible formation of a cyclic boronate ester.
Suzuki-Miyaura Cross-Coupling
For biomolecules that have been functionalized with a halide (typically iodide or bromide) or a triflate, this compound can participate in a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a stable carbon-carbon bond, offering a robust and irreversible conjugation strategy. This method is particularly useful for labeling proteins and peptides at specific sites.
Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Irreversible C-C bond formation via Suzuki-Miyaura coupling.
Experimental Protocol: Bioconjugation via Boronate Ester Formation
This protocol provides a general framework for the conjugation of this compound to a diol-containing biomolecule, such as a glycoprotein. Due to the specific properties of the target biomolecule and the influence of the heptyloxy group, empirical optimization of the reaction conditions is highly recommended.
Materials and Reagents
-
Biomolecule: Diol-containing protein (e.g., horseradish peroxidase, antibodies) or other biomolecule.
-
This compound: (Contains varying amounts of anhydride).
-
Reaction Buffer: A buffer system with a pH range of 7.5-9.0 is recommended to favor boronate ester formation. Common choices include phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer. The optimal pH should be determined experimentally, considering the stability of the biomolecule.
-
Organic Co-solvent (if necessary): Due to the hydrophobicity of the heptyloxy group, a water-miscible organic solvent like DMSO or DMF may be required to dissolve the boronic acid.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis is typically used to remove excess boronic acid and byproducts.
-
Characterization Equipment: SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
Step-by-Step Protocol
-
Preparation of Biomolecule Solution:
-
Dissolve the diol-containing biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain competing diols (e.g., from glycerol or certain stabilizing agents). If necessary, perform a buffer exchange into the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Due to potential solubility challenges, it is advisable to prepare a concentrated stock solution of this compound in an organic co-solvent (e.g., 100 mM in DMSO).
-
Expert Tip: The presence of the boronic acid anhydride in the solid form is common. This does not typically interfere with the reaction in aqueous buffer, as the anhydride will hydrolyze to the active boronic acid.
-
-
Conjugation Reaction:
-
To the biomolecule solution, add the this compound stock solution to achieve the desired molar excess. A starting point of 20-50 fold molar excess of the boronic acid over the biomolecule is recommended.
-
The final concentration of the organic co-solvent should be kept to a minimum (ideally <5% v/v) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The optimal time and temperature should be determined empirically.
-
-
Purification of the Bioconjugate:
-
Remove excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Expert Tip: When selecting a purification method, consider the reversible nature of the boronate ester bond. Purification at a slightly acidic pH may lead to some hydrolysis of the conjugate[1].
-
-
Characterization of the Bioconjugate:
-
SDS-PAGE: Compare the conjugated protein to the unconjugated control. A shift in molecular weight may be observed depending on the number of conjugated boronic acid molecules.
-
Mass Spectrometry: Determine the exact mass of the bioconjugate to confirm the successful conjugation and to calculate the degree of labeling.
-
UV-Vis Spectroscopy: Phenylboronic acids have a characteristic UV absorbance. The incorporation of the 4-heptyloxyphenyl group onto the biomolecule can be monitored by an increase in absorbance at the appropriate wavelength.
-
Workflow Diagram: Boronate Ester Bioconjugation
Caption: General experimental workflow for protein bioconjugation.
Data Summary and Optimization
The success of the bioconjugation reaction is dependent on several key parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |
| pH | 7.5 - 9.0 | Higher pH favors the more reactive tetrahedral boronate species, but biomolecule stability must be considered[1]. |
| Molar Excess of 4-HPBA | 20-50 fold | A higher excess can drive the reaction to completion but may increase non-specific binding and complicate purification. |
| Reaction Time | 2-24 hours | Monitor the reaction progress over time to determine the optimal incubation period. |
| Temperature | Room Temperature or 37°C | Higher temperatures can increase the reaction rate but may compromise the stability of the biomolecule. |
| Co-solvent Concentration | <5% (v/v) | Minimize to maintain the native conformation of the biomolecule. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH; Insufficient molar excess of boronic acid; Short reaction time. | Optimize pH for your specific biomolecule; Increase the molar excess of 4-HPBA; Extend the incubation time. |
| Biomolecule Precipitation | High concentration of organic co-solvent; pH is at the isoelectric point of the protein. | Reduce the volume of the 4-HPBA stock solution added; Adjust the pH of the reaction buffer. |
| Hydrolysis of Conjugate | Purification or storage at acidic pH. | Perform purification and storage at neutral or slightly basic pH (e.g., pH 7.4-8.0). |
Alternative Protocol: Suzuki-Miyaura Cross-Coupling
For biomolecules functionalized with an aryl halide, the following general steps can be adapted for conjugation with this compound:
-
Prepare the Halogenated Biomolecule: Ensure the biomolecule is in a suitable aqueous buffer.
-
Prepare the Catalyst and Boronic Acid: A water-soluble palladium catalyst is required. The this compound should be dissolved as described previously.
-
Perform the Coupling Reaction: The reaction is typically carried out under basic conditions in an aqueous or mixed aqueous/organic solvent system. The specific catalyst, base, and solvent system will depend on the nature of the biomolecule and the halide.
-
Purify and Characterize: Similar methods as described for boronate ester conjugates can be used.
Conclusion and Future Perspectives
This compound is a valuable tool for bioconjugation, offering pathways to both reversible and irreversible linkages. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize their specific bioconjugation strategies. As the demand for sophisticated bioconjugates in therapeutics and diagnostics continues to grow, the unique properties of functionalized boronic acids like the 4-heptyloxy derivative will undoubtedly play an increasingly important role in advancing the field.
References
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- Wang, B., & Springsteen, G. (2016). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.
- Li, J., & Chen, P. R. (2016). Boron enabled bioconjugation chemistries. Chemical Science, 7(3), 1640-1651. [Link]
- Stolowitz, M. L., Ahlem, C., Hughes, K. A., Kaiser, R. J., Kesicki, E. A., Li, G., ... & Wiley, J. P. (2001). Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization.
- Bernard, L., et al. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 16(6), 949-953. [Link]
- Li, Y., et al. (2015). Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. Methods in Molecular Biology, 1286, 159-169. [Link]
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
- De Clercq, R., et al. (2018). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.
- Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship between pKa andboronic acid-diol affinity. Tetrahedron, 60(49), 11205-11209.
- Springsteen, G., & Wang, B. (2002).
- Hall, D. G. (Ed.). (2011).
- Kim, D., & Lee, J. Y. (2017). Phenylboronic acid-polymers for biomedical applications.
- Lorand, J. P., & Edwards, J. O. (1959). Polyol complexes and structure of the benzeneboronate ion. The Journal of Organic Chemistry, 24(6), 769-774.
- Soundararajan, S., Badawi, M., Tadros, C. M., & Li, X. (2012). Boronic acid approaches: useful tools for chemical biology. Chemistry & biology, 19(10), 1221-1233.
- Kuivila, H. G., Keough, A. H., & Soboczenski, E. J. (1954). Areneboronates from Diols and Polyols. The Journal of Organic Chemistry, 19(5), 780-783.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of chemical research, 46(2), 312-326.
- Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation.
- Dowlut, M., & Hall, D. G. (2006). An improved class of chiral auxiliaries for the stereocontrolled synthesis of α-amino boronic acids. Journal of the American Chemical Society, 128(13), 4226-4227.
- Cambeiro, F., & Hall, D. G. (2013). Boronic acid catalysis of aldol reactions.
- Tripp, J. C., Stein, J. A., & Sibi, M. P. (2003). Enantioselective conjugate additions of boronic acids. Organic letters, 5(11), 1899-1902.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Kyprianou, E. R., & Hall, D. G. (2010). Boronic acid catalyzed enantioselective aza-Diels–Alder reactions. Organic letters, 12(20), 4616-4619.
- Lacina, K., Skládal, P., & James, T. D. (2014). Boronic acids for sensing and other applications. New Journal of Chemistry, 38(11), 5273-5285.
- Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: a tutorial review. Chemical Society Reviews, 45(12), 3328-3342.
- James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922.
- Wu, X., & Hall, D. G. (2011). Direct C–H borylation of arenes and heteroarenes.
- Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). A stoichiometric aromatic C-H borylation directed by a N-containing group: palladium-catalyzed reaction of 1-(2-pyridyl)naphthalenes with bis (pinacolato) diboron.
- Chen, H., Schleicher, S., & Yudin, A. K. (2011). Borylative C–H activation and related processes. Chemical reviews, 111(3), 1780-1826.
- Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C–H activation for the construction of C–B bonds. Chemical reviews, 110(2), 890-931.
- Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.
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Application Note: Utilizing 4-Heptyloxyphenylboronic Acid in Advanced Glucose Sensing Platforms
Introduction: Beyond Enzymes for Continuous Glucose Monitoring
The effective management of diabetes mellitus necessitates frequent and accurate blood glucose monitoring. While enzyme-based electrochemical sensors are the current standard, they face limitations in long-term stability due to the inherent fragility of proteins. This has driven significant research into robust, synthetic alternatives. Phenylboronic acids have emerged as a leading class of synthetic receptors for this purpose.[1][2] As Lewis acids, they undergo a reversible covalent binding with the cis-diol moieties present in glucose, forming stable cyclic esters.[3][4][5] This interaction provides a direct and continuous method for glucose quantification without the degradation concerns of enzymatic systems.[6]
This application note focuses on 4-heptyloxyphenylboronic acid , a derivative functionalized with a seven-carbon alkoxy chain. This modification introduces significant hydrophobicity, which can be strategically leveraged to enhance sensor performance. The heptyloxy group can improve the molecule's affinity for non-aqueous environments, such as polymer matrices or lipid bilayers, and facilitate the formation of stable self-assembled monolayers (SAMs) on electrode surfaces. We will explore the fundamental sensing mechanism and provide detailed protocols for the development and characterization of both fluorescent and electrochemical sensors based on this versatile molecule.
Part 1: The Fundamental Sensing Mechanism
The core of the sensing capability lies in the interaction between the boronic acid group and glucose. In an aqueous solution, the boron atom of this compound exists in equilibrium between a trigonal planar (sp² hybridized) form and a tetrahedral boronate (sp³ hybridized) form. The binding with glucose, which possesses multiple cis-1,2- and -1,3-diols, strongly favors the formation of a stable, cyclic boronate ester.[2] This reversible reaction is pH-dependent, with the binding affinity generally increasing at higher pH values where the anionic tetrahedral boronate form is more prevalent.[7][8] The electron-donating nature of the 4-heptyloxy group can subtly influence the pKa of the boronic acid, fine-tuning its optimal pH range for glucose binding, making it highly effective under physiological conditions.
Caption: Reversible covalent binding of this compound with glucose.
Part 2: Application in Fluorescent Glucose Sensing
Fluorescent sensors based on boronic acids often operate via a Photoinduced Electron Transfer (PET) mechanism.[9] In a typical design, a fluorophore (e.g., anthracene) is linked to the boronic acid receptor through a spacer containing a tertiary amine. In the absence of glucose, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore ("OFF" state). Upon binding glucose, the boron atom becomes more electron-deficient, strengthening its interaction with the nitrogen's lone pair. This interaction prevents the electron transfer process, restoring the fluorophore's emission ("ON" state).[9]
Protocol 1: Synthesis of a PET-based Fluorescent Probe
This protocol describes a representative synthesis for coupling this compound to an anthracene-based fluorophore.
Objective: To synthesize an anthracene-based PET sensor functionalized with this compound.
Materials:
-
This compound
-
9-(chloromethyl)anthracene
-
N-methylethanolamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Amino-Fluorophore Intermediate.
-
Dissolve 9-(chloromethyl)anthracene (1.0 eq) and N-methylethanolamine (1.2 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours under a nitrogen atmosphere.
-
Rationale: This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the anthracene derivative. K₂CO₃ acts as a base to neutralize the HCl byproduct.
-
-
Step 2: Coupling with Boronic Acid.
-
To the cooled reaction mixture from Step 1, add this compound (1.1 eq).
-
Add a suitable coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 24 hours.
-
Rationale: This step forms an ester linkage between the hydroxyl group of the N-methylethanolamine moiety and the boronic acid. This is a conceptual step; in practice, a derivative of the boronic acid might be required for efficient coupling.
-
-
Step 3: Purification.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the final fluorescent probe.
-
Characterize the final product using ¹H NMR and mass spectrometry.
-
Protocol 2: Spectroscopic Characterization of the Fluorescent Probe
Objective: To evaluate the glucose-sensing performance of the synthesized probe.
Materials:
-
Synthesized fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of D-glucose, D-fructose, and D-galactose
-
Fluorometer
-
96-well microplate, black
Procedure:
-
Preparation: Prepare a 10 µM solution of the fluorescent probe in PBS (pH 7.4).
-
Fluorescence Measurement:
-
Pipette the probe solution into the wells of the 96-well plate.
-
Add varying concentrations of glucose (e.g., 0 mM to 50 mM) to the wells.
-
Include control wells with fructose and galactose to assess selectivity.
-
Incubate the plate for 15 minutes at room temperature.
-
Rationale: This allows the binding equilibrium between the probe and the saccharides to be reached.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum (e.g., from 400-600 nm) using an excitation wavelength appropriate for the anthracene fluorophore (approx. 370 nm).[10]
-
Record the fluorescence intensity at the emission maximum for each glucose concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus glucose concentration.
-
Determine the sensor's binding constant (Ka), limit of detection (LOD), and linear dynamic range.
-
Compare the fluorescence response for glucose, fructose, and galactose to determine selectivity.
-
Caption: Workflow for the characterization of the fluorescent glucose sensor.
Part 3: Application in Electrochemical Glucose Sensing
The hydrophobic heptyloxy chain makes this compound an excellent candidate for modifying electrode surfaces. By introducing a thiol group to the molecule (e.g., 4-heptyloxy-3-mercaptophenylboronic acid), it can form a stable, well-ordered self-assembled monolayer (SAM) on a gold electrode surface. Glucose binding to the immobilized boronic acid alters the local dielectric environment and charge distribution at the electrode-solution interface. These changes can be sensitively detected using techniques like Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) with a redox probe like [Fe(CN)₆]³⁻/⁴⁻.[11]
Protocol 3: Fabrication of an Electrochemical Sensor via SAM
Objective: To modify a gold electrode with a SAM of a thiol-derivatized this compound for electrochemical glucose detection.
Materials:
-
Thiol-derivatized this compound (HS-R-PBA)
-
Bare gold screen-printed electrode (SPGE) or gold disk electrode
-
Ethanol, absolute
-
Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION
-
Potentiostat
Procedure:
-
Electrode Cleaning:
-
Clean the gold electrode by cycling the potential in 0.5 M H₂SO₄.
-
For more rigorous cleaning, immerse the electrode in Piranha solution for 60 seconds, followed by copious rinsing with deionized water and ethanol. (Safety Warning: Piranha solution is extremely corrosive and reactive).
-
Dry the electrode under a stream of nitrogen.
-
Rationale: A pristine gold surface is critical for the formation of a high-quality, defect-free SAM.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the HS-R-PBA in absolute ethanol.
-
Immerse the clean, dry gold electrode in the solution for 18-24 hours at room temperature.
-
Rationale: This allows sufficient time for the thiol groups to chemisorb onto the gold surface and for the alkyl chains to self-organize into a densely packed monolayer. The heptyloxy chains will contribute to this organization through van der Waals interactions.
-
-
Rinsing:
-
Remove the electrode from the solution and rinse thoroughly with ethanol and then deionized water to remove any non-specifically adsorbed molecules.
-
The modified electrode is now ready for electrochemical characterization.
-
Protocol 4: Electrochemical Characterization
Objective: To measure glucose concentrations using the fabricated SAM-modified electrode.
Materials:
-
Fabricated sensor electrode
-
Potentiostat with CV and EIS capabilities
-
Electrochemical cell with Ag/AgCl reference and platinum counter electrodes
-
PBS (pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ redox probe
-
Glucose stock solution
Procedure:
-
Baseline Measurement:
-
Place the modified electrode in the electrochemical cell with the PBS/[Fe(CN)₆]³⁻/⁴⁻ solution.
-
Record a baseline CV (e.g., from -0.2 V to +0.6 V) and an EIS spectrum (e.g., from 100 kHz to 0.1 Hz at the formal potential of the redox couple).
-
Rationale: The SAM creates a barrier to electron transfer for the redox probe, resulting in a large peak-to-peak separation in the CV and a large semicircle in the Nyquist plot from EIS.
-
-
Glucose Sensing:
-
Add a known concentration of glucose to the cell and allow it to equilibrate for 5 minutes.
-
Record new CV and EIS measurements.
-
Repeat this step for a range of glucose concentrations (e.g., 1 mM to 30 mM).
-
-
Data Analysis:
-
CV Analysis: Measure the change in peak current (ΔIp) with increasing glucose concentration.
-
EIS Analysis: Model the impedance data with an equivalent circuit and measure the change in the charge-transfer resistance (Rct) from the diameter of the semicircle in the Nyquist plot.
-
Rationale: Glucose binding to the boronic acid introduces negative charges at the interface, which can either repel the negatively charged [Fe(CN)₆]³⁻/⁴⁻ probe (increasing Rct) or, in some systems, alter the film permeability to facilitate charge transfer (decreasing Rct).[11] The observed effect depends on the specific molecular design and packing density.
-
Plot the change in Rct or ΔIp against the glucose concentration to generate a calibration curve.
-
Part 4: Performance Characteristics
The performance of a this compound-based sensor is evaluated by several key metrics. The following table provides representative target values based on published data for similar boronic acid systems.[8][11][12]
| Parameter | Fluorescent Sensor Target | Electrochemical Sensor Target | Significance |
| Linear Range | 1 - 30 mM | 1 - 25 mM | Must cover the physiologically relevant range of glucose in blood (typically 4-7 mM, but can be much higher in diabetics). |
| Sensitivity | High fluorescence enhancement (F/F₀ > 10) | Low Limit of Detection (< 0.5 mM) | The ability to resolve small changes in glucose concentration. |
| Selectivity | Glucose/Fructose ratio > 5 | Signal change for glucose >> other sugars | Crucial for accuracy, as fructose can be a significant interferent for simpler boronic acids.[9] |
| Response Time | < 5 minutes | < 3 minutes | The time taken to reach 90% of the final signal after a change in glucose concentration.[13] |
| Stability | > 7 days (in vitro) | > 14 days (in vitro) | The hydrophobic nature of the heptyloxy group is expected to enhance stability by preventing water ingress and degradation of the SAM. |
Conclusion
This compound is a highly promising molecule for the development of next-generation, non-enzymatic glucose sensors. Its inherent ability to bind glucose can be transduced into either an optical or an electrochemical signal. The key feature of this derivative—the 4-heptyloxy group—provides a powerful tool for chemists and material scientists. This hydrophobic chain can be used to tune solubility, promote self-assembly on surfaces, and enhance the overall stability and integration of the sensor into various platforms, from microfluidic chips to implantable devices. The protocols outlined in this note provide a robust framework for researchers to begin exploring the potential of this and other functionalized phenylboronic acids in the critical field of continuous glucose monitoring.
References
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI. [Link]
- Fang, H., Kaur, G., & Wang, B. (2004). Progress in boronic acid-based fluorescent glucose sensors. Journal of Fluorescence, 14(5), 481-489. [Link]
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (n.d.). Semantic Scholar. [Link]
- Li, M., et al. (n.d.). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ACS Omega. [Link]
- A glucose-selective fluorescence sensor based on boronic acid-diol recognition. (n.d.). PubMed. [Link]
- Takeuchi, M., et al. (2003). A study of boronic acid based fluorescent glucose sensors. Yakugaku Zasshi, 123(5), 267-275. [Link]
- A MEMS-based viscometric sensor for continuous glucose monitoring. (n.d.).
- Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. (n.d.). NIH. [Link]
- Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor. (n.d.). PMC - NIH. [Link]
- An enzyme-free highly glucose-specific assay using self-assembled aminobenzene boronic acid upon polyelectrolytes electrospun nanofibers-m
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). PMC. [Link]
- Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. (2023). Semantic Scholar. [Link]
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). PMC. [Link]
- Park, S., Boo, H., & Chung, T. D. (2006). Electrochemical non-enzymatic glucose sensors. Analytica Chimica Acta, 556(1), 46-57. [Link]
- Monoboronic Acid Sensor That Displays Anomalous Fluorescence Sensitivity to Glucose. (n.d.). PMC - NIH. [Link]
- Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). PMC - NIH. [Link]
- Mechanism of interaction between glucose and phenylboronic acid (PBA) at neutral pH. (n.d.).
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). PMC - NIH. [Link]
Sources
- 1. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Recent Progress in Diboronic-Acid-Based Glucose Sensors | Semantic Scholar [semanticscholar.org]
- 7. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 10. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An enzyme-free highly glucose-specific assay using self-assembled aminobenzene boronic acid upon polyelectrolytes electrospun nanofibers-mat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomems.me.columbia.edu [biomems.me.columbia.edu]
Application Notes & Protocols: A Guide to the Synthesis of Polymers Incorporating 4-Heptyloxyphenylboronic Acid
Introduction: The Significance of Boronic Acid-Functionalized Polymers
Boronic acid-containing polymers represent a fascinating and highly functional class of materials that have garnered significant attention for their unique responsive behaviors.[1][2] Their ability to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols makes them exquisitely sensitive to the presence of saccharides, including glucose.[1][3] This property, combined with their pH-responsiveness, has positioned them as critical components in advanced biomedical applications, from glucose sensors and self-regulated insulin delivery systems to HIV inhibitors and targeted cancer therapies.[4][5][6]
The monomer at the heart of this guide, 4-heptyloxyphenylboronic acid, provides a versatile building block for these advanced polymers. The phenylboronic acid group is the functional core, responsible for diol recognition. The 4-heptyloxy substituent—a seven-carbon alkyl chain attached via an ether linkage—imparts crucial properties. It enhances solubility in common organic solvents, facilitating more manageable polymerization and processing, while also introducing a degree of hydrophobicity that can be tuned to influence the self-assembly and macroscopic properties of the final polymer.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It moves beyond simple recitation of steps to explain the underlying chemical principles, providing detailed, field-proven protocols for the synthesis and characterization of polymers incorporating this compound. We will focus on the most robust and widely applied synthetic methodology, the Suzuki-Miyaura polycondensation, as well as alternative strategies for incorporating this versatile monomer.
Part 1: Suzuki-Miyaura Polycondensation for Poly(phenylene) Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and exceptional tolerance of diverse functional groups.[7] Its adaptation to polymerization (polycondensation) provides a powerful route to conjugated polymers, such as poly(p-phenylene)s, with well-defined structures.[8] In this context, this compound serves as a key monomer, which, when reacted with an appropriate dihalogenated aromatic comonomer, yields a high molecular weight polymer.
The fundamental principle involves the palladium-catalyzed reaction between the boronic acid and the aryl halide. The choice of catalyst, ligand, base, and solvent system is critical to achieving a high degree of polymerization and minimizing side reactions.[7][9]
Visualizing the Synthetic Workflow
The following diagram outlines the general workflow for synthesizing and characterizing a polymer using Suzuki-Miyaura polycondensation.
Detailed Experimental Protocol: Synthesis of a Copolymer
This protocol describes the synthesis of an alternating copolymer of this compound and 2,5-didodecyl-1,4-dibromobenzene. The long alkyl chains on the comonomer are crucial for ensuring the final polymer is soluble.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 236.12 | 1.0 | 236 mg | Monomer 1 |
| 2,5-Didodecyl-1,4-dibromobenzene | 586.64 | 1.0 | 587 mg | Monomer 2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.02 | 23 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 553 mg | Base |
| 1,4-Dioxane (Anhydrous) | - | - | 20 mL | Solvent |
| Deionized Water | - | - | 5 mL | Solvent (for base) |
| Aliquat 336 (Phase Transfer Catalyst) | 404.17 | ~2 drops | ~50 mg | Optional |
Protocol Steps:
-
Reactor Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 2,5-didodecyl-1,4-dibromobenzene (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Causality Note: An oven-dried flask is essential to minimize moisture, which can negatively impact catalyst activity. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid to a more reactive boronate species.[10]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of oxygen, which can oxidatively degrade the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 mmol). Via syringe, add the degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL). A few drops of Aliquat 336 can be added to improve mixing between the organic and aqueous phases.
-
Causality Note: Degassing the solvents (e.g., by sparging with argon for 30 minutes) is a critical step to prevent catalyst deactivation. The biphasic solvent system is common for Suzuki couplings; the organic solvent solubilizes the monomers and growing polymer, while the aqueous phase dissolves the inorganic base.[7][9]
-
-
Polymerization Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 48 hours. The solution will typically become more viscous as the polymer chains grow.
-
Expert Insight: Monitoring the reaction is key. Small aliquots can be periodically removed, quenched, and analyzed by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. A significant increase that eventually plateaus indicates the reaction is nearing completion.
-
-
Reaction Work-up: After 48 hours, cool the flask to room temperature. To terminate the reaction and cap the polymer chain ends (which may be bromine or boronic acid groups), add a small amount of phenylboronic acid (~20 mg) and bromobenzene (~20 µL) and stir for an additional 4 hours. This "end-capping" step improves the polymer's stability.
-
Polymer Precipitation and Purification: Pour the viscous reaction mixture slowly into a beaker containing 400 mL of vigorously stirring methanol. The polymer should precipitate as a fibrous solid.
-
Trustworthiness Note: This precipitation step is the primary method of purification for polymers. It separates the high molecular weight polymer from the catalyst residues, unreacted monomers, and oligomers, which remain dissolved in the methanol/dioxane/water mixture.[11]
-
-
Washing: Collect the precipitated polymer by filtration (e.g., using a Büchner funnel). Wash the solid extensively with methanol (3 x 50 mL) and then with water (2 x 50 mL) to remove any remaining salts.
-
Final Purification (Soxhlet Extraction): For high-purity materials, a Soxhlet extraction is recommended. Place the dried polymer in a cellulose thimble and extract sequentially with acetone (to remove oligomers) and then chloroform or THF (to dissolve and collect the desired polymer). Precipitate the polymer from the chloroform/THF fraction into methanol again.
-
Drying: Dry the final purified polymer under high vacuum at 40-50 °C for at least 24 hours to remove all residual solvents. The final product should be a fibrous or film-like solid.
Part 2: Alternative Synthetic Strategies
While Suzuki polycondensation is highly effective, other methods can be employed to incorporate this compound into different polymer backbones.
Esterification & Amidation Reactions
Boronic acids can act as mild Lewis acid catalysts for direct esterification and amidation reactions.[12][13][14] More relevantly, boronic acids can react with diols to form boronate esters, which are dynamic covalent bonds.[15][16] This allows for the creation of cross-linked networks or self-healing materials.
A typical approach involves reacting a polymer containing pendant diol groups with this compound to functionalize the polymer. Alternatively, a diboronic acid can be used to crosslink a diol-containing polymer like poly(vinyl alcohol).
Post-Polymerization Modification
Often, the direct polymerization of boronic acid-containing monomers can be challenging due to their reactivity or purification difficulties.[2][17] An elegant alternative is post-polymerization modification. This strategy involves synthesizing a precursor polymer with a reactive handle, which is then converted to the boronic acid group.
This approach decouples the complexities of polymerization from the handling of the boronic acid functionality, expanding the range of possible polymer architectures.[17]
Part 3: Essential Characterization Techniques
Validating the successful synthesis and purity of the target polymer is a non-negotiable step. A suite of analytical techniques should be employed to gain a comprehensive understanding of the material's structure, molecular weight, and properties.
| Technique | Information Obtained | Expected Result for a Successful Synthesis |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the polymer repeat unit. Allows for estimation of monomer incorporation ratios. | Broadened peaks corresponding to the aromatic and aliphatic protons of both monomers. Disappearance of signals from monomer end-groups. Integration should reflect the 1:1 monomer feed ratio. |
| ¹¹B NMR Spectroscopy | Confirms the presence and chemical environment of the boron atom. | A broad singlet typically observed between 20-30 ppm for trigonal boronic acids. |
| Gel Permeation Chromatography (GPC/SEC) | Determines the number-average (Mₙ) and weight-average (Mₙ) molecular weights, and the polydispersity index (PDI = Mₙ/Mₙ). | A monomodal, relatively narrow distribution indicating successful polymerization. PDI values for polycondensation are typically ~2.0 or higher. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies key functional groups present in the polymer. | Characteristic peaks for B-O-H stretching (~3200-3400 cm⁻¹, broad) and aromatic C-H and C=C bonds. Absence of C-Br stretching from the starting material. |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. | High decomposition temperature (often >300-400 °C for poly(phenylene)s), indicating a thermally stable polymer backbone. |
| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions, such as the glass transition temperature (T₉). | A distinct glass transition temperature, which provides insight into the polymer's amorphous or semi-crystalline nature and its physical state at different temperatures. |
Conclusion
The synthesis of polymers incorporating this compound opens the door to a wide array of functional, responsive materials for high-value applications. The Suzuki-Miyaura polycondensation stands out as a reliable and versatile method for creating robust poly(phenylene) backbones functionalized with this key monomer. Success in this field hinges on a deep understanding of the underlying reaction mechanisms, meticulous execution of anaerobic and anhydrous techniques, and rigorous purification and characterization. By following the detailed protocols and heeding the causal explanations provided in this guide, researchers can confidently synthesize and validate these advanced materials, paving the way for innovations in drug delivery, diagnostics, and smart materials science.
References
- Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. (n.d.). MDPI.
- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019, October 10). ACS Publications.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Royal Society of Chemistry.
- Biomedical applications of boronic acid polymers. (2011). ResearchGate.
- Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. (n.d.). NIH.
- Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021, July 6). ACS Omega.
- Synthesis and polymerization of boronic acid containing monomers. (2016, July 5). Royal Society of Chemistry.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013). SCIRP.
- Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. (n.d.). ACS Publications.
- Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. (2024, October 17). Royal Society of Chemistry.
- The mechanism of boronic acid esters transesterification. (n.d.). ResearchGate.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). NIH.
- Organoboron catalysis for direct amide/peptide bond formation. (2024, August 28). Royal Society of Chemistry.
- Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. (2024, December 20). MDPI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
- Synthesis and polymerization of boronic acid containing monomers. (2016). RSC Publishing.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications.
- Mechanistic insights into boron-catalysed direct amidation reactions. (2018, January 2). Ch.imperial.
- How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate.
- Purification of boronic acids?. (2017, December 19). Reddit.
- Phenylboronic Acid-polymers for Biomedical Applications. (n.d.). PubMed.
- Bioinspired synthesis of poly(phenylboronic acid) microgels with high glucose selectivity at physiological pH. (n.d.). Royal Society of Chemistry.
- Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. (n.d.). ResearchGate.
- Phenylboronic acid. (n.d.). Wikipedia.
- Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. (n.d.). ACS Publications.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27). PubMed.
- Rigidification of Poly(p-phenylene)s through ortho-Phenyl Substitution. (2020, June 23). ACS Publications.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses.
- Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. (n.d.). RSC Publishing.
- Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.). ResearchGate.
- Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2015). ResearchGate.
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Application Notes and Protocols: 4-Heptyloxyphenylboronic Acid as a Versatile Building Block for Functional Materials
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-heptyloxyphenylboronic acid in the synthesis and development of advanced functional materials. This document offers detailed protocols, mechanistic insights, and practical guidance grounded in established scientific principles.
Introduction: The Strategic Advantage of this compound
This compound is a highly valuable boronic acid derivative in the fields of organic synthesis and materials science.[1] Its molecular architecture, featuring a phenylboronic acid moiety functionalized with a heptyloxy group, provides a unique combination of reactivity and desirable physical properties. The heptyloxy chain enhances solubility in common organic solvents, making it a tractable building block for a wide array of applications, from drug discovery to the fabrication of advanced materials.[1]
The primary utility of this compound lies in its role as a key component in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular frameworks.[2][3] This capability positions this compound as an essential precursor for materials with tailored electronic, optical, and self-assembly properties, including liquid crystals, organic light-emitting diodes (OLEDs), and chemical sensors.[1]
Core Application: Synthesis of Liquid Crystalline Materials
The molecular structure of this compound, with its rigid aromatic core and flexible alkyl chain, is highly conducive to the formation of liquid crystalline phases, known as mesophases.[4] While the compound itself may not exhibit liquid crystalline behavior, it serves as a fundamental building block for more complex mesogenic molecules.[4] The following protocol details the synthesis of a representative biphenyl-based liquid crystal, 4-cyano-4'-heptyloxybiphenyl, via a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 4-Cyano-4'-heptyloxybiphenyl
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (contains varying amounts of anhydride)[5]
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Experimental Procedure:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-bromobenzonitrile (1.0 eq) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
In a separate flask, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃). Degas this solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
-
Catalyst Preparation:
-
To the reaction flask containing the boronic acid and aryl bromide, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
-
Reaction Execution:
-
Add the degassed 2 M potassium carbonate solution (2.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C under a continuous inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-cyano-4'-heptyloxybiphenyl as a white solid.
-
Characterization:
The synthesized liquid crystal can be characterized by standard analytical techniques:
| Technique | Purpose |
| NMR Spectroscopy | Confirm the molecular structure and purity of the final product. |
| Mass Spectrometry | Determine the molecular weight of the synthesized compound. |
| Differential Scanning Calorimetry (DSC) | Identify the phase transition temperatures (e.g., melting point, clearing point) and determine the liquid crystalline range. |
| Polarized Optical Microscopy (POM) | Visualize the liquid crystalline textures (e.g., nematic, smectic) and confirm the mesophase identity. High birefringence is a key characteristic to observe.[6] |
Application in Chemical Sensing
Boronic acids are known to interact reversibly with diols to form cyclic boronate esters.[7][8] This property makes them excellent candidates for the development of chemical sensors, particularly for carbohydrates and other biologically relevant diol-containing molecules.[7][9] The following protocol outlines a conceptual application for the detection of a model diol using a fluorescent reporter system coupled to this compound.
Protocol 2: Fluorescent Sensing of a Diol
This protocol describes a fluorescence quenching assay for the detection of a generic 1,2-diol. The principle relies on the change in the fluorescent properties of a reporter molecule upon binding of the diol to the boronic acid moiety.
Materials:
-
A fluorescent dye functionalized with a group reactive towards a derivative of this compound (e.g., an amino-functionalized boronic acid for coupling with an NHS-ester activated dye).
-
The target 1,2-diol (e.g., glucose, fructose, or catechol).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorometer.
Experimental Procedure:
-
Synthesis of the Boronic Acid-Fluorophore Conjugate:
-
Synthesize a derivative of this compound with a suitable functional group for conjugation (e.g., an amine or carboxylic acid).
-
Couple this derivative to a fluorescent reporter molecule using standard bioconjugation techniques.[1]
-
Purify the conjugate by HPLC.
-
-
Fluorescence Assay:
-
Prepare a stock solution of the boronic acid-fluorophore conjugate in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in PBS (pH 7.4).
-
Prepare a series of solutions of the target diol in PBS at varying concentrations.
-
In a 96-well plate or cuvette, mix a fixed concentration of the boronic acid-fluorophore conjugate with the different concentrations of the diol.
-
Incubate the mixtures at room temperature for a predetermined time to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the diol concentration.
-
A change in fluorescence (quenching or enhancement) upon addition of the diol indicates binding and can be used to quantify the diol concentration.
-
Visualizing Key Processes
To further elucidate the core concepts, the following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a general workflow for the synthesis and characterization of functional materials using this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 136370-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. High Birefringence Liquid Crystals [mdpi.com]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Mastering the Oxidative Heck Coupling with 4-Heptyloxyphenylboronic Acid
Introduction: Beyond the Traditional—Harnessing Arylboronic Acids in Heck Chemistry
The Mizoroki-Heck reaction has long been a cornerstone of carbon-carbon bond formation, traditionally involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. However, the evolution of this powerful transformation has led to the exploration of alternative coupling partners, with arylboronic acids emerging as highly versatile and environmentally benign substitutes for aryl halides.[1] This application note delves into the nuances of the "oxidative" or "boron" Heck reaction, a variant that utilizes arylboronic acids, with a specific focus on the reaction conditions for the electron-rich substrate, 4-heptyloxyphenylboronic acid.
Unlike the classical Pd(0)/Pd(II) catalytic cycle of the Mizoroki-Heck reaction, the oxidative Heck reaction typically proceeds via a Pd(II)-catalyzed pathway. The catalytic cycle is initiated by a transmetalation step between the arylboronic acid and the Pd(II) catalyst, rather than the oxidative addition of an aryl halide.[2] This distinction often allows for milder reaction conditions, including the potential for base-free and even oxidant-free protocols.[3][4] The use of this compound, with its electron-donating heptyloxy group, presents an excellent case study for exploring the reaction's scope and optimizing conditions for efficient C-C bond formation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical execution of the oxidative Heck coupling of this compound. We will explore the critical parameters, provide detailed experimental protocols, and discuss the rationale behind the selection of catalysts, ligands, solvents, and other additives.
The Catalytic Cycle: An In-Depth Look at the Oxidative Heck Reaction
The mechanism of the oxidative Heck reaction with arylboronic acids is distinct from the traditional Heck reaction. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: Oxidative Heck Catalytic Cycle with Arylboronic Acids.
The catalytic cycle commences with the transmetalation of the aryl group from this compound to the Pd(II) catalyst. This is followed by alkene coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. The crucial β-hydride elimination step then forms the desired substituted alkene product and a hydridopalladium(II) species. Finally, the active Pd(II) catalyst is regenerated . In some variations of this reaction, an oxidant is required to reoxidize Pd(0) back to Pd(II) should reductive elimination occur.[2] However, innovative protocols have been developed that are base- and oxidant-free.[3]
Key Reaction Parameters and Their Scientific Rationale
The success of the oxidative Heck coupling of this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd(TFA)₂ | Pd(II) sources are preferred as they directly enter the catalytic cycle without requiring an initial oxidative addition step. Pd(OAc)₂ is a common, robust, and cost-effective choice.[3][5] |
| Ligand | Diphosphine ligands (e.g., dppp) or Nitrogen-based ligands (e.g., dmphen) | The choice of ligand is critical for stabilizing the palladium catalyst and influencing reactivity and selectivity. Diphosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) have proven effective in base-free protocols.[3][6] Nitrogen-based ligands such as 2,9-dimethyl-1,10-phenanthroline (dmphen) can also be employed, particularly in aerobic, room-temperature conditions.[5] |
| Solvent | Acetone, Methanol, Acetonitrile, DMF | The solvent plays a crucial role, in some cases even participating in the catalytic cycle. Acetone has been shown to facilitate the regeneration of the Pd(II) catalyst in oxidant-free systems.[3][6] Polar aprotic solvents like DMF and acetonitrile are also commonly used and can be beneficial for microwave-assisted reactions.[7] |
| Alkene Coupling Partner | Electron-deficient (e.g., acrylates) or electron-rich (e.g., vinyl ethers) | The electronic nature of the alkene can influence the optimal reaction conditions. Couplings with electron-deficient olefins like methyl or butyl acrylate may benefit from the addition of an acid, such as trifluoroacetic acid (TFA), to promote the reaction.[3] |
| Additives/Oxidants | Optional: p-Benzoquinone, Cu(OAc)₂, O₂ (air) | While base- and oxidant-free conditions are highly desirable, in some systems, an oxidant is necessary to ensure efficient regeneration of the Pd(II) catalyst. p-Benzoquinone and copper(II) acetate are effective choices, especially in microwave-assisted protocols. For milder, room-temperature reactions, air can serve as the terminal oxidant.[5] |
| Temperature | Room Temperature to 120 °C | The reaction temperature is highly dependent on the specific catalytic system and substrates. Some protocols allow for efficient coupling at room temperature,[5] while others, particularly those with less reactive partners, may require heating. Microwave irradiation can significantly accelerate the reaction, often allowing for completion within minutes.[7] |
| Base | Often not required | A key advantage of the oxidative Heck reaction is that it can often be performed without a base, which simplifies the reaction setup and workup, and broadens the functional group tolerance.[3][6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the oxidative Heck coupling of this compound with both an electron-deficient and an electron-rich alkene.
Protocol 1: Base- and Oxidant-Free Coupling with Methyl Acrylate
This protocol is adapted from established methods for the coupling of electron-rich arylboronic acids with electron-deficient olefins.[3][6]
Workflow Diagram:
Caption: Workflow for Base- and Oxidant-Free Heck Coupling.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Trifluoroacetic acid (TFA)
-
Acetone (anhydrous, freshly distilled)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried reaction tube with a stirrer bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stirrer bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through a syringe, add freshly distilled acetone (3 mL), followed by methyl acrylate (2.0 mmol), and finally trifluoroacetic acid (0.3 mmol).
-
Reaction: Vigorously stir the reaction mixture at 70 °C for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (E)-methyl 3-(4-heptyloxyphenyl)acrylate.
Protocol 2: Microwave-Assisted Coupling with n-Butyl Vinyl Ether
This protocol utilizes microwave irradiation for rapid and efficient coupling with an electron-rich olefin.
Materials:
-
This compound
-
n-Butyl vinyl ether
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
p-Benzoquinone (p-BQ)
-
Acetone/Methanol solvent mixture (2:1)
-
1 M Hydrochloric acid (aq)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M Sodium hydroxide (aq)
-
Microwave-transparent reaction vial with a stirrer bar
-
Microwave reactor
Procedure:
-
Reagent Preparation: In a 5 mL microwave-transparent vial equipped with a stirrer bar, combine palladium(II) trifluoroacetate (0.02 mmol), 1,3-bis(diphenylphosphino)propane (0.03 mmol), this compound (1.5 mmol), n-butyl vinyl ether (1.0 mmol), and p-benzoquinone (1.0 mmol).
-
Solvent Addition: Add 3 mL of a 2:1 mixture of acetone and methanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 20 minutes.
-
Hydrolysis: After cooling to room temperature, add 2 mL of 1 M aqueous HCl to the reaction mixture and stir for 1-2 hours at room temperature to hydrolyze the resulting enol ether to the corresponding ketone.
-
Extraction: Extract the mixture three times with a 1:1 mixture of dichloromethane and 0.1 M aqueous NaOH (30 mL each).
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 1-(4-heptyloxyphenyl)ethan-1-one.
Conclusion: A Versatile and Efficient Methodology
The oxidative Heck reaction provides a powerful and often milder alternative to the traditional Mizoroki-Heck coupling. By utilizing arylboronic acids such as this compound, researchers can access a wide range of substituted alkenes under conditions that are frequently base-free and can be accelerated by microwave irradiation. The protocols outlined in this application note serve as a robust starting point for the synthesis of valuable chemical intermediates. The key to success lies in the rational selection of the catalyst, ligand, and solvent system, tailored to the electronic properties of the specific alkene coupling partner. As the field of palladium catalysis continues to evolve, the oxidative Heck reaction will undoubtedly remain a vital tool in the synthetic chemist's arsenal.
References
- Andappan, M. M. S., Nilsson, P., & Larhed, M. (2003). Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry. Molecular Diversity, 7(2-4), 97–106. [Link]
- Breslin, M. J., et al. (2005). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Organic Letters, 7(13), 2539–2542. [Link]
- Gligorich, K. M., & Sigman, M. S. (2009). Efficient Palladium(II) Catalysis under Air. Base-Free Oxidative Heck Reactions at Room Temperature or with Microwave Heating. The Journal of Organic Chemistry, 74(14), 5134–5137. [Link]
- Ruan, J., Li, X., Saidi, O., & Xiao, J. (2008). Oxygen- and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 130(8), 2424–2425. [Link]
- Ruan, J., Li, X., Saidi, O., & Xiao, J. (2008). Supporting Information for Oxygen- and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]
- Odell, L. R., & Larhed, M. (2015). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Molecules, 20(4), 6723–6738. [Link]
- Singh, P. K., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
- Wikipedia contributors. (2023, December 12). Heck reaction. In Wikipedia, The Free Encyclopedia.
- Lee, A.-L. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13(44), 10755-10763. [Link]
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
- Ruan, J., Li, X., Saidi, O., & Xiao, J. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. University of Liverpool. [Link]
- Lee, A.-L. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13(44), 10755-10763. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Singh, P. K., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
- Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Palladium-Catalyzed C−C and C−N Bond Formation. Chemical Society Reviews, 30(4), 224-232. [Link]
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 123-146). John Wiley & Sons, Inc.
- Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15. [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476. [Link]
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins [organic-chemistry.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Heptyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a detailed exploration of the microwave-assisted Suzuki coupling of 4-heptyloxyphenylboronic acid with aryl halides. By leveraging the benefits of microwave irradiation—such as dramatically reduced reaction times, often improved yields, and enhanced reproducibility—researchers can accelerate the synthesis of valuable biaryl compounds.[1][2][3] This document offers in-depth technical insights, step-by-step protocols, and a discussion of the critical parameters that govern the success of this transformation, tailored for professionals in pharmaceutical and materials science research.
Introduction: The Power of Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura reaction has become an indispensable tool for creating C(sp²)–C(sp²) bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5] Traditional protocols, however, can be time-consuming, often requiring hours of heating.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing microwave radiation to rapidly and uniformly heat reaction mixtures.[2][3][6] This direct energy transfer to polar molecules accelerates reaction rates, often reducing synthesis times from hours to minutes.[1][3][6]
Key Advantages of Microwave Synthesis:
-
Accelerated Reaction Rates: Microwave heating can dramatically shorten reaction times, increasing laboratory throughput.[1][2][3][6]
-
Improved Yields and Purity: Rapid heating to the target temperature can minimize the formation of byproducts, leading to higher isolated yields and cleaner reaction profiles.[1][6]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more consistent and reliable results.[1][6][7]
-
Energy Efficiency: Microwaves heat the reactants directly, resulting in lower energy consumption compared to conventional heating methods.[2][6][8]
This guide focuses on the application of this technology to the Suzuki coupling of this compound, a versatile building block for liquid crystals and biologically active molecules.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is crucial for optimizing reaction conditions. The generally accepted catalytic cycle involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Role of Key Components:
-
Palladium Catalyst: The heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states.[5] A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and pre-formed Pd(0) complexes like Pd(PPh₃)₄.[4][9] The choice of ligand is critical, with bulky, electron-rich phosphines often being employed to facilitate both oxidative addition and reductive elimination.[10]
-
Base: The base is essential for the transmetalation step.[11] It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[11][12] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11]
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with microwave heating. Polar aprotic solvents like DMF and dioxane, often in combination with water, are frequently used.[13][14] The presence of water can be beneficial for the solubility of the base and the activation of the boronic acid.[15]
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | 1.0 equivalent |
| Aryl bromide | 1.2 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1-5 mol% |
| Base (e.g., K₂CO₃) | 2.0-3.0 equivalents |
| Solvent (e.g., Dioxane/H₂O 4:1) | To achieve a suitable concentration |
| Microwave Reactor | Dedicated single-mode microwave synthesizer |
| Microwave Process Vial | Appropriate size with a stir bar |
| Standard laboratory glassware | For workup and purification |
| Solvents for extraction and chromatography | e.g., Ethyl acetate, Hexanes |
Step-by-Step Procedure
Figure 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling.
-
Reaction Setup: In a clean, dry microwave process vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to the vial. The volume should be sufficient to ensure proper stirring and heating.
-
Degassing (Optional but Recommended): To prevent oxidation of the palladium catalyst, it is good practice to degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Sealing the Vial: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters: a target temperature (e.g., 120-150 °C), a reaction time (e.g., 10-30 minutes), and a maximum power level.[16]
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.[7] Most modern microwave reactors have a cooling feature.[7]
-
Workup: Once cooled, open the vial carefully. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Considerations
-
Pressure: Microwave reactions in sealed vessels can generate significant pressure.[7] Always use vials and caps rated for the temperatures and pressures you intend to use.[7]
-
Superheating: Microwaves can superheat solvents above their normal boiling points.[17] Ensure proper stirring to prevent bumping and localized overheating.[18]
-
Specialized Equipment: Only use microwave reactors specifically designed for chemical synthesis.[17] Domestic microwave ovens are not safe for this purpose due to the lack of temperature and pressure controls and the risk of sparks with metallic reagents.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[18]
Optimization of Reaction Parameters
The success of a microwave-assisted Suzuki coupling depends on the careful selection of several parameters.
| Parameter | Considerations and Recommendations |
| Catalyst and Ligand | For challenging couplings, such as those involving aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary.[10][13] Pre-catalysts, where the palladium is already in the active Pd(0) state or can be easily reduced, are often preferred. |
| Base Selection | The choice of base can significantly impact the reaction rate and yield.[11] While K₂CO₃ and Na₂CO₃ are effective for many substrates, stronger bases like K₃PO₄ may be required for less reactive boronic acids or to suppress side reactions like protodeboronation.[11][13] |
| Solvent System | The solvent's ability to absorb microwave energy (dielectric properties) is important.[14] Polar solvents like DMF, DMAc, and alcohols are efficient at absorbing microwaves.[14] A mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base.[15][19] |
| Temperature and Time | Microwave irradiation allows for rapid heating to high temperatures. A typical starting point is 120-150 °C for 10-20 minutes.[16][20] These parameters should be optimized for each specific substrate combination to maximize yield and minimize decomposition. |
Conclusion
Microwave-assisted Suzuki coupling is a powerful and efficient method for the synthesis of biaryl compounds. By understanding the underlying principles of the reaction and the influence of key parameters, researchers can harness the speed and control offered by microwave technology to accelerate their research and development efforts. The protocols and guidelines presented here for the coupling of this compound serve as a robust starting point for the synthesis of a wide range of valuable molecules in the fields of drug discovery and materials science.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: )
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025-08-10). (URL: )
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: )
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03). (URL: )
- Microwave Reactor Safety. (URL: )
- Safety Considerations for Microwave Synthesis - CEM Corpor
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). (URL: )
- The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with...
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: )
- 6 - Organic Syntheses Procedure. (URL: )
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communic
- Microwave Synthesis - Organic Chemistry Portal. (URL: )
- Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC - NIH. (URL: )
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. (2006-04-04). (URL: )
- PART - 1 INTRODUCTION. (URL: )
- Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special … (2024-10-10). (URL: )
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids - Benchchem. (URL: )
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC - NIH. (2006-10-23). (URL: )
- The Suzuki Reaction - Andrew G Myers Research Group. (URL: )
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). (URL: )
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: )
- B-Alkyl Suzuki Couplings - Macmillan Group. (2005-02-16). (URL: )
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Application Note & Protocol: A Scalable and Robust Synthesis of 4-Heptyloxyphenylboronic Acid
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-heptyloxyphenylboronic acid, a critical building block in modern organic chemistry. Esteemed for its role in Suzuki-Miyaura cross-coupling reactions, this compound is instrumental in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials such as organic light-emitting diodes (OLEDs).[1] The appended heptyl chain notably enhances solubility in common organic solvents, broadening its utility in diverse synthetic applications.[1] This protocol details a field-proven method centered on the Grignard reaction, followed by borylation and subsequent hydrolysis, a classic and reliable route for arylboronic acid preparation.[2][3][4] We will elaborate on the causality behind critical process parameters, rigorous safety protocols, and robust analytical characterization methods to ensure a reproducible, safe, and efficient synthesis at scale.
Introduction and Scientific Rationale
Arylboronic acids are indispensable reagents in synthetic chemistry, primarily due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond formation.[5] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on these substrates to construct complex molecular architectures.[6][7][8] this compound, the subject of this guide, offers the dual advantages of a reactive boronic acid moiety and a lipophilic heptyl ether group, which improves its handling and reactivity in organic media.
The synthetic strategy outlined herein employs the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-4-heptyloxybenzene. This powerful nucleophile then reacts with a trialkyl borate ester at cryogenic temperatures. The final step involves acidic hydrolysis of the intermediate boronate ester to yield the target product. This method is highly adaptable for large-scale production due to its high conversion rates and the relatively low cost of starting materials.
Overall Reaction Scheme
Caption: Synthesis of this compound via Grignard reaction and borylation.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a laboratory scale of approximately 0.5 moles and can be adapted for larger-scale production with appropriate engineering controls.
Reagent and Equipment Preparation
Causality: The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[9][10] Grignard reagents are potent bases and nucleophiles that react instantaneously and violently with protic sources like water, which would quench the reagent and halt the desired reaction.[10] Therefore, all glassware must be meticulously dried, and all reagents and solvents must be anhydrous.
-
Glassware: A 3-liter, three-necked round-bottom flask, a 500 mL pressure-equalizing dropping funnel, a high-efficiency reflux condenser, and a mechanical stirrer assembly. All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[11]
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture and oxygen from entering the system.
Quantitative Data and Reagent Properties
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Mass/Volume | Key Properties |
| 1-Bromo-4-heptyloxybenzene | C₁₃H₁₉BrO | 271.20 | 0.50 | 1.0 | 135.6 g | Liquid, anhydrous |
| Magnesium Turnings | Mg | 24.31 | 0.60 | 1.2 | 14.6 g | Solid, requires activation |
| Iodine | I₂ | 253.81 | ~1 crystal | Catalytic | ~50 mg | Solid, activator |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 1.5 L | Solvent, highly flammable |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 0.75 | 1.5 | 141.1 g (165 mL) | Liquid, moisture-sensitive |
| Hydrochloric Acid (2M) | HCl | 36.46 | - | - | ~1.0 L | Aqueous solution for quench |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | As needed | Extraction solvent |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | As needed | Washing solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed | Drying agent |
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Procedure
Part A: Grignard Reagent Formation
-
Setup: Assemble the dry three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser under a positive pressure of nitrogen.
-
Charging: Remove the dropping funnel temporarily and add the magnesium turnings and one small crystal of iodine to the flask. The iodine helps to etch the passivating magnesium oxide layer on the turnings, thereby initiating the reaction.[9]
-
Initiation: Add 200 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 135.6 g of 1-bromo-4-heptyloxybenzene in 500 mL of anhydrous THF. Add approximately 50 mL of this solution to the magnesium suspension.
-
Observation: The reaction should initiate within a few minutes, evidenced by the disappearance of the iodine color, gentle bubbling, and a slight exotherm causing the THF to reflux. If the reaction does not start, gentle warming with a heat gun may be required. The formation of the Grignard reagent is an exothermic process, and an ice-water bath should be kept ready for temperature control.[9][12]
-
Addition: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a steady but controlled reflux. This is a critical step; adding the halide too quickly can lead to an uncontrolled, runaway reaction.[11] The total addition time should be approximately 2-3 hours.
-
Completion: After the addition is complete, gently heat the gray-brown mixture to reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted.
Part B: Borylation and Hydrolysis
-
Cooling: Remove the heating mantle and cool the reaction flask to -78°C using a dry ice/acetone bath. The reaction is performed at this low temperature to prevent side reactions, such as the Grignard reagent reacting with the borate ester more than once.
-
Borylation: Add the solution of triisopropyl borate (141.1 g in 300 mL of anhydrous THF) to the dropping funnel and add it dropwise to the cold, stirring Grignard reagent. Maintain the internal temperature below -65°C throughout the addition.
-
Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours).
-
Hydrolysis: In a separate large beaker or flask, prepare 1.0 L of cold (0°C) 2M aqueous HCl. While stirring the acid solution vigorously, slowly pour the reaction mixture into it. This quench and hydrolysis step is exothermic and should be performed carefully in a well-ventilated fume hood.
Part C: Work-up and Purification
-
Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 250 mL portions of ethyl acetate.
-
Washing: Combine all organic layers and wash them sequentially with 200 mL of water and 200 mL of saturated brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid crude product.
-
Purification via Recrystallization: This is a highly effective method for purifying arylboronic acids.[13][14] Many commercial boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[15] Recrystallization from a solvent system containing water helps to hydrolyze the boroxine back to the desired monomeric boronic acid.[15]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes faintly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
-
Safety, Handling, and Process Control
Trustworthiness through Safety: A robust protocol is a safe protocol. The synthesis involves several hazardous materials and energetic reactions that demand strict adherence to safety procedures.
-
Grignard Reagents: These are highly flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[10][12] The reaction is exothermic and poses a significant fire risk if control is lost.[11][12]
-
Solvents (THF): Ethers like THF are highly flammable and can form explosive peroxides upon storage.[9][12]
-
Mitigation: Use freshly distilled or certified anhydrous, peroxide-free solvents. Never distill ethers to dryness. Ensure the work is performed in a chemical fume hood with no nearby ignition sources.
-
-
Large-Scale Considerations: Heat management is the most critical factor. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.
-
Mitigation: Use a reactor with a cooling jacket. Employ controlled, slow addition rates for reagents. Develop a clear action plan for quenching a runaway reaction.[16]
-
Product Characterization and Quality Control
Analytical validation confirms the identity and purity of the final product.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Aromatic protons in the 7-8 ppm range, O-CH₂ triplet around 4.0 ppm, aliphatic protons 0.9-1.8 ppm. A broad singlet for B(OH)₂ protons (variable integration and position, often exchanges with D₂O). |
| ¹³C NMR | Structural Confirmation | Signals corresponding to the 13 unique carbons in the molecule. |
| HPLC | Purity Assessment | A single major peak (>98% purity) on a reverse-phase (C18) column. Note: Boronic acids can be challenging to analyze via HPLC due to their polarity; ion-pairing reagents may be needed for good peak shape.[17] |
| Mass Spec (MS) | Molecular Weight | Confirmation of the molecular mass (M+H⁺ for C₁₃H₂₁BO₃ ≈ 237.16). |
| Melting Point | Identity & Purity | A sharp melting point consistent with literature values. |
Mechanistic Insights
Understanding the underlying mechanism provides the rationale for the experimental conditions chosen.
Caption: Simplified reaction mechanism for boronic acid synthesis.
-
Grignard Formation: Magnesium undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-4-heptyloxybenzene.
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate "ate" complex.
-
Elimination: The unstable ate complex eliminates an isopropoxide group, which coordinates with the magnesium bromide cation, forming the neutral aryl boronate ester.
-
Hydrolysis: The addition of aqueous acid hydrolyzes the two remaining isopropoxy groups on the boron atom, yielding the final this compound.
References
- ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion].
- Google Patents. (CN103570753A). Preparation method of arylboronic acid compound.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online discussion].
- University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- Reddit. (2017). Purification of boronic acids? [Online discussion].
- Organic Syntheses. Procedure for recrystallization of 4-Chlorophenylboronic acid.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online discussion].
- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
- Google Patents. (WO2005049622A1). Process for purification of boronic acid and its derivatives.
- Isobe, T., et al. (2021). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- ResearchGate. Synthesis of 12: (a) (4-(Ethoxycarbonyl)phenyl)boronic acid....
- YouTube. (2024). Grignard reaction safety.
- Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates.
- Google Patents. (CN104277060A). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- ResearchGate. (2005). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- National Institutes of Health. (2019). Suzuki–Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- ACS Publications. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling).
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- National Institutes of Health. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
- Scholars Research Library. (2014). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder.
- ResearchGate. Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns....
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The Strategic Utility of 4-Heptyloxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Significance of Boronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology that has fundamentally reshaped the art of the possible in carbon-carbon bond formation. At the heart of this transformation are organoboron compounds, particularly arylboronic acids, which serve as versatile and robust building blocks for complex molecular architectures. These reagents are prized for their stability to air and moisture, low toxicity, and the high functional group tolerance of the reactions in which they participate.
This guide focuses on a specific, yet highly strategic reagent: 4-Heptyloxyphenylboronic acid . The utility of this molecule extends beyond its function as a mere coupling partner. The 4-heptyloxyphenyl moiety it installs is a powerful modulator of physicochemical properties. The seven-carbon alkoxy chain significantly increases lipophilicity, a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By enhancing membrane permeability and potentially influencing binding affinity with hydrophobic pockets in target proteins, the heptyloxy group can transform a biologically active scaffold into a viable drug candidate.[1] This application note provides a comprehensive overview, detailed protocols, and mechanistic insights into the effective use of this compound in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safe Handling
This compound is a white to off-white crystalline powder.[2] As with all boronic acids, it is important to be aware of its potential for dehydration to form cyclic boroxine anhydrides. While this typically does not impede its reactivity in Suzuki-Miyaura coupling, it can affect the compound's physical properties and assay. Storage in a cool, dry place under an inert atmosphere is recommended to maintain its integrity.[3]
| Property | Value | Reference |
| CAS Number | 136370-19-9 | [2] |
| Molecular Formula | C₁₃H₂₁BO₃ | [2] |
| Molecular Weight | 236.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Data not consistently reported; typical for arylboronic acids | N/A |
| Solubility | Enhanced solubility in organic solvents like THF, Dioxane, DMF | [2] |
| Storage | Store at room temperature under an inert atmosphere | [3] |
Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound in pharmaceutical synthesis is the construction of biaryl structures via the Suzuki-Miyaura reaction. These motifs are central to a vast number of commercial drugs and bioactive compounds.[4]
The "Why": A Mechanistic Overview
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 4'-Heptyloxybiphenyl Intermediate
This protocol details the synthesis of 4'-(heptyloxy)-[1,1'-biphenyl]-4-ol , a valuable intermediate for liquid crystals and a scaffold for various biologically active molecules. The procedure involves the coupling of this compound with 4-bromophenol.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials
| Reagent | CAS Number | Mol. Wt. | Amount (1 mmol scale) | Moles |
| 4-Bromophenol | 106-41-2 | 173.01 | 173 mg | 1.0 mmol |
| This compound | 136370-19-9 | 236.12 | 283 mg | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 mmol |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
| Ethyl Acetate (for workup) | 141-78-6 | 88.11 | ~50 mL | - |
| 1M Hydrochloric Acid (for workup) | 7647-01-0 | 36.46 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (173 mg, 1.0 mmol), this compound (283 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Rationale: Using a slight excess (1.2 equivalents) of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. Potassium carbonate is a common, effective, and moderately strong base for activating the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (5 mL) and deionized water (2 mL). Degas the solvent mixture by bubbling the inert gas through it for 15 minutes. Following this, add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.
-
Rationale: A biphasic solvent system like toluene/water is highly effective. The organic phase solubilizes the aryl halide and catalyst, while the inorganic base is soluble in the aqueous phase. Pd(PPh₃)₄ is a robust, commercially available Pd(0) precatalyst that is widely used for Suzuki couplings.
-
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Carefully acidify the aqueous layer with 1M HCl until the pH is ~5-6 to neutralize the excess base and protonate the phenoxide product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-(heptyloxy)-[1,1'-biphenyl]-4-ol.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)).Insufficiently degassed solvents.Ineffective base. | Ensure rigorous exclusion of oxygen. Use fresh, high-quality catalyst.Try a stronger base like K₃PO₄ or Cs₂CO₃.Consider a more robust catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos). |
| Protodeboronation | Presence of excess water or protic sources.Elevated temperatures for extended periods. | Use anhydrous solvents if possible (though water is often necessary for the base).Minimize reaction time once the starting material is consumed.Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen.Certain palladium catalysts can promote this side reaction. | Rigorously degas the reaction mixture.Screen different palladium catalysts and ligands. |
| Difficult Purification | Close Rf values of product and byproducts. | Optimize the chromatography mobile phase.Consider recrystallization as an alternative or additional purification step. |
Conclusion
This compound is a highly valuable reagent for pharmaceutical and materials science research. Its utility in the Suzuki-Miyaura coupling allows for the straightforward and efficient introduction of the 4-heptyloxyphenyl group. This moiety serves as a critical modulator of lipophilicity and other ADME properties, making it a strategic choice in the design of novel therapeutics. The robust and well-understood nature of the Suzuki-Miyaura reaction, combined with the targeted benefits of the heptyloxy chain, ensures that this building block will continue to be a cornerstone in the synthesis of advanced and impactful chemical entities.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Thomas, S. P., & Aggarwal, V. K. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584. [Link]
- ResearchGate. (n.d.). Bioactive compounds and commercial drugs bearing alkoxy groups.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Malakar, C. C. (n.d.). Suzuki Coupling.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube].
- Al-Ostoot, F. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335-19391. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Kankate, R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
- Omics Online. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
- Sakurai, H., Tsukuda, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721–2722. [Link]
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- 5. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 6. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
Flow Chemistry Applications of 4-Heptyloxyphenylboronic Acid: A Guide for Researchers
This technical guide provides detailed application notes and protocols for the use of 4-heptyloxyphenylboronic acid in continuous flow chemistry. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the advantages of flow chemistry for Suzuki-Miyaura cross-coupling reactions and other transformations involving this versatile building block.
Introduction: The Strategic Advantage of Flow Chemistry for Arylboronic Acids
This compound is a valuable reagent in organic synthesis, frequently employed in the construction of biaryl and heteroaryl structures that are core to many pharmaceutical compounds and functional materials.[1] The heptyloxy group imparts increased solubility in organic solvents, a desirable property for many synthetic applications.[1]
Traditionally, reactions involving boronic acids, such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling, have been performed in batch reactors. While effective, batch processing can present challenges related to scalability, process control, and safety, particularly with exothermic reactions or when handling unstable intermediates.
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages.[2][3][4] These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle reactive intermediates.[5] For reactions involving boronic acids, flow chemistry enables:
-
Enhanced Safety: Minimizes the volume of hazardous materials at any given time.
-
Improved Yield and Selectivity: Precise control over stoichiometry and temperature reduces the formation of byproducts.[2][3]
-
Rapid Optimization: The ability to quickly vary reaction parameters allows for efficient optimization of reaction conditions.[2][3]
-
Scalability: Scaling up production is achieved by running the flow reactor for longer periods, rather than using larger, potentially more hazardous, batch reactors.
-
Automation and Integration: Flow systems can be readily automated and integrated with in-line analysis and purification technologies, streamlining the entire synthesis workflow.[6]
This guide will focus on the application of this compound in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling, detailing protocols for both homogeneous and heterogeneous catalytic systems in a continuous flow setup.
Application Note 1: Homogeneous Suzuki-Miyaura Cross-Coupling in a Tubular Flow Reactor
This section details a protocol for the continuous flow Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The protocol is adapted from established methods for similar arylboronic acids and is designed to be a robust starting point for optimization.[2][3][4]
Reaction Scheme:
Causality of Experimental Choices:
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often employed. 1,4-dioxane solubilizes the organic reagents (aryl halide and boronic acid), while the aqueous phase dissolves the inorganic base.[4] The heptyloxy group on the boronic acid enhances its solubility in the organic phase.[1]
-
Catalyst: A homogeneous palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its high activity and good solubility in the reaction medium.[2][3]
-
Base: An inorganic base, like potassium phosphate (K₃PO₄), is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] It is dissolved in the aqueous phase.
-
Flow Reactor: A simple coiled tubular reactor made of inert tubing (e.g., PFA or stainless steel) is sufficient for this reaction. The length and internal diameter of the tube, combined with the total flow rate, determine the residence time.
Experimental Workflow Diagram:
Caption: Workflow for homogeneous Suzuki coupling.
Detailed Protocol:
1. Reagent Solution Preparation:
-
Solution A (Organic Phase):
-
Dissolve this compound (1.2 equivalents) and the desired aryl bromide (1.0 equivalent) in 1,4-dioxane.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.5 - 2 mol%) to the solution.
-
Ensure complete dissolution. Gentle warming may be required.
-
-
Solution B (Aqueous Phase):
-
Dissolve potassium phosphate (2.0 - 3.0 equivalents) in deionized water.
-
2. Flow System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram.
-
Ensure all connections are secure to prevent leaks.
-
The tubular reactor should be placed in a heating unit (e.g., oil bath, column heater).
-
A back pressure regulator (BPR) is recommended to maintain a stable pressure and prevent solvent boiling.
3. Reaction Execution:
-
Set the temperature of the tubular reactor (e.g., 80 - 120 °C).
-
Set the desired flow rates for Syringe Pump 1 (Solution A) and Syringe Pump 2 (Solution B). The ratio of the flow rates will determine the stoichiometry.
-
The total flow rate and the reactor volume will determine the residence time.
-
Start the pumps to introduce the reagents into the system.
-
Allow the system to reach a steady state before collecting the product.
4. Product Collection and Analysis:
-
Collect the reaction output after the back pressure regulator.
-
The product will be in a biphasic mixture. The organic layer can be separated, washed, dried, and concentrated.
-
Analyze the crude product and purified material by GC-MS or LC-MS to determine conversion and yield.
Quantitative Data Summary (Example):
| Parameter | Value |
| Concentration of Aryl Bromide | 0.1 M in 1,4-Dioxane |
| Equivalents of Boronic Acid | 1.2 |
| Equivalents of Base | 2.5 |
| Catalyst Loading | 1 mol % |
| Flow Rate (Organic) | 0.2 mL/min |
| Flow Rate (Aqueous) | 0.1 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | ~16.7 min |
| Temperature | 100 °C |
| Pressure | 10 bar |
| Typical Conversion | >95% |
Application Note 2: Heterogeneous Catalysis for Simplified Purification
A significant advantage of flow chemistry is the ability to use packed-bed reactors with heterogeneous catalysts.[7] This simplifies product purification by eliminating the need to remove a soluble catalyst.[7][8][9]
Causality of Experimental Choices:
-
Heterogeneous Catalyst: A palladium catalyst immobilized on a solid support (e.g., silica, polymer, or carbon) is used.[7][9] These catalysts, often referred to as "supported catalysts," are packed into a column reactor. This approach offers easier product purification, increased catalyst stability, and the potential for catalyst reuse.[4]
-
Single Phase Flow: In many heterogeneous systems, a single-phase solvent system is preferred to ensure good interaction between the reagents and the solid-supported catalyst and to avoid clogging the reactor. A solvent mixture like ethanol/water or THF/water can be used to dissolve all reactants.[10]
Experimental Workflow Diagram:
Caption: Workflow for heterogeneous Suzuki coupling.
Detailed Protocol:
1. Reagent Solution Preparation:
-
Prepare a single stock solution containing this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 - 3.0 equivalents) in a suitable solvent mixture (e.g., 2:1 Ethanol/Water).
-
Ensure all components are fully dissolved. Sonication may be helpful.
2. Flow System Setup:
-
Pack a column reactor with the chosen heterogeneous palladium catalyst (e.g., Pd on silica).
-
Integrate the packed-bed reactor into the flow system as shown in the diagram.
-
An HPLC pump is typically used to deliver the reagent solution at a precise flow rate.
3. Reaction Execution:
-
Heat the packed-bed reactor to the desired temperature (e.g., 100 - 150 °C).[7]
-
Pump the reagent solution through the catalyst bed at a defined flow rate. The residence time is determined by the reactor volume and the flow rate.
-
The use of a back pressure regulator is crucial to prevent solvent outgassing and ensure consistent flow through the packed bed.
4. Product Collection and Analysis:
-
Collect the product stream after it exits the back pressure regulator.
-
The crude product solution is free of the palladium catalyst, simplifying workup.
-
The solvent can be removed in vacuo, and the residue can be purified by standard methods (e.g., crystallization or chromatography).
-
Analyze the product for purity and yield.
Quantitative Data Summary (Example):
| Parameter | Value |
| Concentration of Aryl Bromide | 0.2 M |
| Equivalents of Boronic Acid | 1.3 |
| Equivalents of Base | 2.0 |
| Catalyst | SiliaCat DPP-Pd |
| Flow Rate | 0.5 mL/min |
| Reactor Volume | 2 mL |
| Residence Time | 4 min |
| Temperature | 120 °C |
| Pressure | 15 bar |
| Typical Yield | >90% |
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The use of in-line or at-line analytical techniques (such as UV-Vis, IR, or MS) can provide real-time monitoring of the reaction progress. By systematically varying parameters such as temperature, residence time, and stoichiometry, and observing the impact on conversion and selectivity, researchers can rapidly establish the optimal conditions for their specific substrate combination. The reproducibility of flow chemistry ensures that once these optimal conditions are identified, the reaction can be performed consistently on any scale.
Conclusion
Flow chemistry offers a powerful platform for the application of this compound in organic synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to develop safe, efficient, and scalable processes for the synthesis of valuable chemical entities. The enhanced control and automation capabilities of flow chemistry are poised to accelerate innovation in drug discovery and materials science.
References
- Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
- Chen, Z., Vorobyeva, E., Mitchell, S., Fako, E., Crivello, J. C., & Pérez-Ramírez, J. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling.
- Nagaki, A., et al. (2011). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base.
- ResearchGate. (n.d.). A single reactor system for optimizing Suzuki–Miyaura coupling reaction conditions. ResearchGate.
- Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bohrium. [Link]
- Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
- Vapourtec. (2015).
- Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Noël, T., & Musacchio, A. J. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(18), 4982-4985. [Link]
- Yamada, Y., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
- Ndolomingo, M. J., & Meijboom, R. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1764. [Link]
- ResearchGate. (n.d.). Process flow diagram for a continuous Suzuki-Miyaura reaction. ResearchGate.
- Ouchi, A. (2019). Continuous-Flow Suzuki-Miyaura and Mizoroki-Heck Reactions under Microwave Heating Conditions. The Chemical Record, 19(1), 3-14. [Link]
- Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. iris.unina.it [iris.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vapourtec.com [vapourtec.com]
- 8. recercat.cat [recercat.cat]
- 9. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing boroxine formation of 4-Heptyloxyphenylboronic acid
Welcome to the technical support center for 4-Heptyloxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during its use. The primary focus of this center is to address and prevent the formation of its cyclic trimer anhydride, the corresponding boroxine, a common impurity that can significantly impact experimental outcomes.
Introduction: The Boroxine Equilibrium
Arylboronic acids, such as this compound, exist in a dynamic equilibrium with their corresponding boroxines. This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring, releasing three molecules of water.
The formation of boroxine is an entropically driven process, often favored by conditions that remove water from the system, such as heating or storage in a non-anhydrous environment.[1][2] For this compound, the electron-donating nature of the para-heptyloxy group can further influence this equilibrium, generally favoring boroxine formation compared to electron-withdrawing substituted analogs.[1][2]
This guide will provide you with the necessary knowledge and protocols to control this equilibrium, ensuring the integrity of your starting material and the success of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine, and why should I be concerned about it?
A boroxine is the cyclic anhydride of a boronic acid, formed by the intermolecular dehydration of three boronic acid molecules. For this compound, the structure of the corresponding boroxine is tri-(4-heptyloxyphenyl)boroxine. You should be concerned about boroxine formation for several key reasons:
-
Stoichiometric Inaccuracy: Boroxine has a higher molecular weight than the boronic acid. If a significant portion of your material has converted to the boroxine, using it by weight will result in an under-dosing of the active boronic acid species in your reaction.
-
Altered Reactivity: The boroxine may exhibit different reactivity and solubility compared to the boronic acid, potentially leading to lower yields or the formation of unexpected side products in reactions like Suzuki-Miyaura couplings.
-
Inconsistent Results: The variable ratio of boronic acid to boroxine in a sample can lead to poor reproducibility of your experiments.
Q2: How can I tell if my sample of this compound contains boroxine?
The most reliable method for detecting and quantifying boroxine is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR.
-
¹¹B NMR Spectroscopy: This technique provides clear, distinct signals for the boronic acid and the boroxine. Generally, the boronic acid will have a chemical shift (δ) around 30 ppm, while the corresponding boroxine will be shifted slightly downfield to approximately 33 ppm.[3] Integration of these signals allows for the quantification of the relative amounts of each species.
-
¹H NMR Spectroscopy: While less direct, the presence of boroxine can sometimes be inferred from the broadening of aromatic proton signals or the appearance of a complex mixture of species. The presence of water in the sample can also be observed.
Q3: Can a mixture of this compound and its boroxine be used directly in a Suzuki-Miyaura coupling reaction?
While some coupling reactions may still proceed, it is strongly discouraged. The presence of the boroxine can lead to several complications:
-
Reduced Yields: As the boroxine is less reactive or may not be the active species in the catalytic cycle, its presence effectively reduces the concentration of the desired boronic acid, leading to incomplete conversion and lower yields.
-
Reaction Rate Variability: The in-situ hydrolysis of the boroxine back to the boronic acid can be slow or incomplete under the reaction conditions, leading to inconsistent reaction rates.
-
Purification Challenges: The unreacted boroxine and potential side products can complicate the purification of the desired product.[4][5]
For optimal results and reproducibility, it is always best to use the pure boronic acid.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter with this compound.
Issue 1: The solid material appears clumpy or has poor solubility in the reaction solvent.
-
Root Cause: This is a common indicator of moisture absorption and subsequent boroxine formation. Boronic acids are often hygroscopic, and the presence of water can facilitate the conversion to the less soluble boroxine.
-
Solution: Before use, ensure your this compound is a fine, free-flowing powder. If clumping is observed, it is highly recommended to perform a boroxine hydrolysis and recrystallization procedure.
Issue 2: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
-
Root Cause 1: Boroxine Impurity. As discussed, the presence of boroxine leads to inaccurate stoichiometry and can impede the reaction.
-
Solution 1: Boroxine Hydrolysis. Convert any boroxine back to the active boronic acid form using the protocol provided below.
-
Root Cause 2: Protodeboronation. This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is often promoted by excessive heat, the presence of water, and certain bases.[6]
-
Solution 2: Reaction Condition Optimization.
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize water content.[7]
-
Base Selection: Opt for weaker, non-aqueous bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of strong aqueous bases like sodium hydroxide or potassium carbonate.[6]
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition.
-
Protocols and Methodologies
Protocol 1: Analytical Characterization by ¹¹B NMR
This protocol outlines the steps for preparing a sample of this compound for ¹¹B NMR analysis to determine the extent of boroxine formation.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or THF-d₈). It is crucial to use an anhydrous grade solvent to prevent any shift in the equilibrium during the measurement.
-
Dissolution: Gently agitate the sample until it is fully dissolved.
-
Acquisition: Acquire the ¹¹B NMR spectrum according to the instrument's standard procedures. A broad-band boron probe is required.
-
Data Analysis:
-
Identify the peak corresponding to the boronic acid (approx. δ 30 ppm).
-
Identify the peak corresponding to the boroxine (approx. δ 33 ppm).[3]
-
Integrate both peaks to determine the molar ratio of the two species.
-
Protocol 2: Reversal of Boroxine Formation (Hydrolysis and Recrystallization)
This protocol describes a robust method to convert the tri-(4-heptyloxyphenyl)boroxine back to pure this compound.
-
Dissolution: In a round-bottom flask, dissolve the this compound sample (containing boroxine) in a minimal amount of a hot organic solvent in which the acid is highly soluble. Ethers like tetrahydrofuran (THF) or ketones are good starting points.[8][9]
-
Hydrolysis: To the hot solution, add deionized water dropwise while stirring vigorously. The amount of water should be approximately 5-10% of the total solvent volume. The goal is to provide enough water to hydrolyze the boroxine without causing premature precipitation of the boronic acid.
-
Reflux: Heat the biphasic mixture to reflux for 1-2 hours to ensure complete hydrolysis of the boroxine back to the boronic acid.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the pure boronic acid.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, non-polar solvent (e.g., hexane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum. Crucially, do not heat the solid to high temperatures during drying, as this can reform the boroxine. Drying at room temperature in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) is recommended.
Protocol 3: Best Practices for Storage and Handling
Proper storage and handling are critical to prevent boroxine formation over time.
-
Storage Environment: Store this compound in a tightly sealed container in a cool, dry place. A desiccator cabinet is the ideal storage location.[10]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Handling: As the compound is hygroscopic, minimize its exposure to the atmosphere.[11]
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weigh out the required amount quickly and reseal the container promptly.
-
For highly sensitive applications, consider handling the material in a glove box.[12]
-
Data and Diagrams
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or Room Temp (15-25°C) | Prevents thermal degradation and dehydration.[10] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen. |
| Container | Tightly sealed, opaque glass vial | Protects from light and atmospheric moisture. |
| Location | Desiccator cabinet | Provides a low-humidity environment. |
Diagram 1: Boronic Acid - Boroxine Equilibrium
This diagram illustrates the reversible dehydration reaction between three molecules of this compound and its corresponding boroxine.
Caption: The reversible equilibrium between the boronic acid monomer and the boroxine trimer.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
This workflow guides the user through diagnosing and solving issues of low yield, with a focus on boroxine-related problems.
Caption: A logical workflow for troubleshooting low yields in reactions using boronic acids.
References
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. BenchChem Technical Document.
- Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497.
- BenchChem. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Unknown Author. (n.d.). Recrystallization.
- Unknown Author. (n.d.).
- Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14882–14897.
- Appelt, C., Nöth, H., & Storch, W. (2014). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ChemistryOpen, 3(2), 75–78.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-831.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?.
- Liu, Y., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Sporzynski, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of Thermal Analysis and Calorimetry, 133(3), 1335-1343.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-831.
- Kua, J., & Houk, K. N. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(1), 329-336.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem Technical Document.
- TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- BenchChem. (2025). Best practices for long-term storage of Bipolaroxin. BenchChem Technical Document.
- Al-Zoubi, N., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1383.
Sources
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- 5. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Suzuki Coupling with 4-Heptyloxyphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-heptyloxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the initial checks?
A1: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Confirm that your solvents are properly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon.
-
Reagent Purity: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Integrity: The choice of base and solvent is critical.[1] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I'm observing a significant amount of a byproduct that appears to be 4-heptyloxybenzene. What is happening and how can I prevent it?
A2: The formation of 4-heptyloxybenzene is a classic sign of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This is particularly prevalent with electron-rich boronic acids like this compound.[2]
To minimize protodeboronation:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than boronic acids and less susceptible to protodeboronation.[2][4] They act as a "slow release" source of the boronic acid under the reaction conditions.[2][3]
-
Optimize the Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2][5] Consider switching to milder bases like K₃PO₄, K₂CO₃, or CsF.[2]
-
Control Water Content: While a small amount of water can be beneficial, excess water is a proton source for this side reaction.[1] Using anhydrous solvents can significantly reduce protodeboronation.[1][5]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2][5] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[2]
Q3: How does the choice of the aryl halide coupling partner affect the reaction with this compound?
A3: The reactivity of the aryl halide is a key factor. The general order of reactivity is I > OTf > Br >> Cl.[6] Aryl halides with electron-withdrawing groups are generally more reactive in the oxidative addition step, which is often the rate-limiting step.[7][8] Conversely, electron-rich aryl halides, like those with alkoxy groups, can be more challenging to couple and may require more active catalyst systems or higher temperatures.[9][10]
Q4: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
A4: To ensure reproducibility, meticulous setup is key:
-
Drying Glassware: Thoroughly dry all glassware in an oven to remove any adsorbed water.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Argon or Nitrogen) using a Schlenk line or a glovebox.[2]
-
Degassing Solvents: Degas all solvents by sparging with an inert gas or by using the freeze-pump-thaw method.
-
Order of Addition: To a dry reaction flask, add the aryl halide, this compound, base, palladium precatalyst, and ligand.[2] Add the degassed solvent last via syringe.[1]
-
Vigorous Stirring: Ensure efficient mixing, especially for heterogeneous mixtures (e.g., with an inorganic base).
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst System | Solution: Use a fresh, high-purity palladium precatalyst and ligand. Consider using a more active, air-stable precatalyst like a palladacycle.[1] Explanation: The Pd(0) species is the active catalyst. If the precatalyst (often Pd(II)) is not efficiently reduced, the catalytic cycle will not initiate.[1] |
| Poor Choice of Base | Solution: Screen different bases. For electron-rich systems, stronger, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Explanation: The base plays a crucial role in activating the boronic acid for transmetalation.[6][11][12] The optimal base depends on the specific substrates and solvent system. |
| Inappropriate Solvent | Solution: Test a range of solvents. Common choices include ethereal solvents (Dioxane, THF) or aromatic hydrocarbons (Toluene), often with a small amount of water.[9][13] Explanation: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[13][14][15] |
| Sub-optimal Temperature | Solution: Gradually increase the reaction temperature. While lower temperatures can reduce side reactions, some couplings, especially with less reactive aryl halides (e.g., chlorides), require higher temperatures (80-110 °C) to proceed.[2][7] Explanation: The oxidative addition and reductive elimination steps of the catalytic cycle are temperature-dependent. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause(s) | Recommended Solution & Explanation |
| Homocoupling of Boronic Acid (4,4'-bis(heptyloxy)-1,1'-biphenyl) | Oxygen contamination; High catalyst loading. | Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[1] Reduce the catalyst loading to the minimum effective level (e.g., 0.5-2 mol%). Explanation: Oxygen can promote the oxidative homocoupling of the boronic acid. |
| Dehalogenation of Aryl Halide | Presence of a hydride source (e.g., from solvent or base). | Solution: Use high-purity, anhydrous solvents. If using an amine base or alcoholic solvent, be aware they can act as hydride sources.[9] Explanation: After oxidative addition, the palladium complex can react with a hydride source, leading to reductive elimination of the dehalogenated arene.[9] |
| Protodeboronation (4-heptyloxybenzene) | Excess water; Strong base; High temperature; Slow reaction rate. | Solution: Use anhydrous conditions or switch to a more stable boronic ester (e.g., pinacol ester).[2][4] Employ a milder base (K₂CO₃, CsF) and the lowest effective temperature.[2] A more active catalyst can also help by increasing the rate of the desired coupling relative to the side reaction.[2][5] Explanation: These conditions promote the cleavage of the C-B bond by a proton source.[3] |
Problem 3: Difficulty in Product Purification
| Issue | Potential Cause(s) | Recommended Solution & Explanation |
| Residual Palladium Catalyst | Incomplete removal during workup. | Solution: After the reaction, consider a filtration through a pad of Celite® or silica gel. For persistent palladium contamination, specialized scavengers can be employed. Explanation: Palladium residues can interfere with downstream applications and are often highly colored. |
| Boronic Acid-Related Impurities | Unreacted boronic acid, homocoupled product, or boroxines. | Solution: An aqueous wash with a mild base (e.g., NaOH solution) during the workup can help remove acidic boronic acid species. Purification by column chromatography is often necessary to separate the desired product from nonpolar homocoupling byproducts.[16] Explanation: The physical and chemical properties of these impurities can be exploited for selective removal. |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1, 10 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
This protocol employs a more active catalyst system and stronger base, which may be necessary for less reactive coupling partners.
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl chloride (1.0 mmol), this compound pinacol ester (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube with a Teflon screw cap.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from the standard protocol.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- Benchchem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Benchchem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Protodeboronation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Heptyloxyphenylboronic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-heptyloxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven solutions to address the unique solubility challenges posed by this hydrophobic boronic acid in coupling reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the reproducibility of your results.
Understanding the Challenge: The Double-Edged Sword of the Heptyloxy Group
The C7 alkyl chain of this compound is a double-edged sword. While it enhances solubility in non-polar organic solvents, a characteristic often exploited in the synthesis of liquid crystals and other advanced materials, it can significantly hinder reactivity in the polar and often aqueous conditions required for successful Suzuki-Miyaura couplings. This hydrophobicity can lead to poor mass transfer between phases, catalyst deactivation, and the formation of unwanted side products. This guide will walk you through a systematic approach to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: My this compound is not dissolving in my chosen solvent system. What should I do?
A1: The first step is to re-evaluate your solvent choice. While the heptyloxy group improves solubility in some organic solvents, it's crucial to select a system that can accommodate all reaction components. Consider using a solvent mixture, such as toluene/water, dioxane/water, or THF/water. The organic solvent will help dissolve the boronic acid, while the water is often necessary for the base to function effectively in the catalytic cycle. If solubility remains an issue, consider the advanced strategies outlined in the troubleshooting guide below, such as the use of co-solvents or phase-transfer catalysts.
Q2: I'm observing a low or no yield in my Suzuki-Miyaura reaction. What are the likely causes related to the boronic acid?
A2: Low yields with this compound are frequently linked to its poor solubility in the reaction medium. This can prevent the boronic acid from effectively participating in the transmetalation step of the catalytic cycle. Another common issue is the degradation of the boronic acid through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by prolonged reaction times at high temperatures in the presence of water and base.
Q3: Are there alternative reagents I can use if I can't resolve the solubility issues with this compound?
A3: Yes, if direct use of the boronic acid proves challenging, you can convert it to a more stable and often more soluble derivative. Boronate esters, such as the pinacol ester (a BPin derivative), are excellent alternatives. These are generally more resistant to protodeboronation and can exhibit different solubility profiles. Another option is the use of MIDA (N-methyliminodiacetic acid) boronates, which are known for their stability and can release the boronic acid slowly under the reaction conditions.
Q4: I see a lot of homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl, is often a sign of oxygen in your reaction system. This side reaction can be minimized by ensuring your reaction is thoroughly degassed before adding the palladium catalyst and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
Q5: What is the black precipitate that sometimes forms in my reaction?
A5: The formation of a black precipitate, commonly known as palladium black, indicates that your palladium catalyst has decomposed and precipitated out of solution. This leads to a loss of catalytic activity and a failed reaction. Catalyst decomposition can be caused by several factors, including the presence of oxygen, high temperatures, or impurities in your reagents or solvents. Using robust ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can help stabilize the palladium catalyst and prevent this from occurring.[1]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Your Solvent System
The choice of solvent is critical when working with a hydrophobic substrate like this compound. A systematic approach to solvent selection can dramatically improve your reaction outcomes.
Caption: A decision-making workflow for selecting an appropriate solvent system.
| Solvent System | Ratio (Organic:Water) | Rationale | Key Considerations |
| Toluene/Water | 4:1 to 10:1 | Toluene is an excellent solvent for the hydrophobic boronic acid, while water facilitates the dissolution and activity of the inorganic base. | Vigorous stirring is essential to ensure adequate mixing of the two phases. |
| 1,4-Dioxane/Water | 4:1 to 10:1 | Dioxane is a water-miscible ether that can help to homogenize the reaction mixture to a greater extent than toluene. | Dioxane can form peroxides; always use a freshly opened bottle or test for peroxides. |
| THF/Water | 4:1 to 10:1 | Similar to dioxane, THF is a water-miscible ether that can improve solubility. | THF has a lower boiling point, which may limit the reaction temperature. |
| CPME (Cyclopentyl Methyl Ether) | Anhydrous or with minimal water | A greener alternative to THF and dioxane with a higher boiling point, allowing for higher reaction temperatures which can improve solubility.[2] | Ensure your base is soluble in this largely non-polar environment. |
Guide 2: Strategic Selection of Bases
The base is not just a passive reagent; it plays an active role in the catalytic cycle and can influence the solubility of the boronic acid.
| Base | Strength | Common Solvent Systems | Comments |
| K₂CO₃ (Potassium Carbonate) | Moderate | Toluene/Water, Dioxane/Water | A common and cost-effective choice. Requires water for optimal activity. |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Toluene/Water, Dioxane/Water, THF/Water | Often gives higher yields, especially in difficult couplings, due to its higher solubility in organic solvents. |
| K₃PO₄ (Potassium Phosphate) | Strong | Toluene, Dioxane (can be used under anhydrous conditions) | A strong, non-nucleophilic base that can be effective in anhydrous conditions, which can be beneficial if your substrates are water-sensitive.[2] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Dioxane, THF | Generally less effective for Suzuki-Miyaura reactions but can be useful in specific cases where inorganic bases cause side reactions. |
Guide 3: Enhancing Reactivity with Additives
When optimizing solvents and bases is insufficient, additives can be employed to overcome solubility barriers.
PTCs are molecules with both hydrophilic and hydrophobic parts that can shuttle reagents between the aqueous and organic phases of a biphasic reaction. This is particularly useful for bringing the boronate anion, formed in the aqueous phase, into the organic phase where the catalyst and aryl halide reside.
-
Recommended PTC: Tetrabutylammonium bromide (TBAB)
-
Typical Loading: 5-10 mol%
In aqueous-majority solvent systems, surfactants can form micelles that encapsulate the hydrophobic reactants, creating a localized "organic phase" where the reaction can proceed efficiently.
-
Recommended Surfactant: Vitamin E-TPGS, Kolliphor EL
-
Typical Concentration: 2 wt% in water
Experimental Protocols
The following protocols are designed as a starting point for your experiments. Optimization of temperature, reaction time, and catalyst loading may be necessary for your specific substrates.
Protocol 1: Standard Biphasic Suzuki-Miyaura Coupling
This protocol is a good starting point for most aryl halide partners.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling with a Strong Base
This protocol is recommended when dealing with water-sensitive substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and anhydrous K₃PO₄ (3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at 100-110 °C.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizing the Troubleshooting Process
Caption: A systematic troubleshooting flowchart for Suzuki-Miyaura reactions with this compound.
References
Sources
Technical Support Center: Purification of 4-Heptyloxyphenylboronic Acid
Welcome to the technical support resource for 4-heptyloxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. As a key building block in Suzuki-Miyaura cross-coupling reactions and a component in materials science, its purity is paramount for achieving reproducible and high-yielding results.[1]
This document moves beyond standard protocols to provide a deeper understanding of the challenges associated with purifying this specific arylboronic acid. We will explore the "why" behind procedural steps, helping you troubleshoot common issues and adapt methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Understanding the potential impurities is the first step toward selecting an effective purification strategy. Crude this compound, depending on its synthetic route and handling, typically contains several classes of impurities:
-
Boroxine (Anhydride): This is the most common structural variant. Boronic acids can readily undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine. This is often observed in the product as a white solid and may be present in commercially supplied material.[2][3] The presence of boroxine is not always detrimental, as it often converts back to the boronic acid in situ during reactions like the Suzuki coupling or upon aqueous workup.
-
Protodeborylation Product: This refers to the loss of the boronic acid group, resulting in the formation of 1-heptyloxybenzene. This is a common side-product in boronic acid synthesis and can also occur upon prolonged exposure to harsh acidic or basic conditions.[4]
-
Homocoupling Byproducts: Depending on the synthesis (e.g., from a Grignard reagent), you may find small amounts of biphenyl species formed from the coupling of two 4-heptyloxyphenyl units.
-
Oxidative Degradation Products: Exposure to air, particularly in solution, can lead to oxidative deboronation, where the C-B bond is cleaved and replaced with a C-O bond, yielding 4-heptyloxyphenol.[5]
-
Residual Starting Materials: Incomplete reactions can leave behind starting materials such as 4-bromo-1-heptyloxybenzene or related organometallic precursors.
Q2: How do I select the best purification method for my sample?
The optimal purification strategy depends on the physical state of your crude material (solid vs. oil), the primary impurities present, and the scale of your experiment. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification technique.
Q3: My compound is a solid. How can I purify it by recrystallization?
Recrystallization is often the most effective and scalable method for purifying solid arylboronic acids.[6][7] The key is selecting a solvent or solvent system where the boronic acid has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[8]
Causality Behind Solvent Selection: this compound has a long, non-polar alkyl chain and a polar boronic acid head group. This amphiphilic nature suggests that single solvents may be less effective than a mixed-solvent system.
-
Recommended Approach: A mixed-solvent system of a polar solvent in which the compound is soluble (like ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent in which it is poorly soluble (like heptane, hexane, or water) is a logical starting point.[6]
-
Screening: Experiment on a small scale (~20 mg) to find the ideal solvent ratio.[4] Dissolve the compound in a minimum amount of the hot primary solvent, then slowly add the hot anti-solvent until turbidity (cloudiness) just begins to appear. Add a drop or two of the primary solvent to redissolve the solid, then allow it to cool slowly.[9]
| Solvent System | Primary Solvent (Good) | Anti-Solvent (Poor) | Rationale & Comments |
| System 1 | Ethyl Acetate (EtOAc) | Heptane or Hexane | Good for removing more polar impurities. The long alkyl chain provides solubility in the hot mixture. |
| System 2 | Isopropanol (IPA) or Ethanol (EtOH) | Water | Effective for removing non-polar impurities. The boronic acid group interacts with the alcohol/water phase. Recrystallization from hot water alone has been reported for some aryl boronic acids.[7] |
| System 3 | Dichloroethane | Heptane or Hexane | A non-protic system that can be effective.[6] Use with appropriate ventilation. |
Q4: Can I use acid-base extraction, and what is the underlying principle?
Yes, acid-base extraction is a powerful technique for separating boronic acids from non-acidic (neutral) impurities like protodeborylation or homocoupling byproducts.[10]
The Principle: Boronic acids are weak Lewis acids with pKa values typically in the range of 8-10. They can be deprotonated by a sufficiently strong aqueous base (e.g., 1-2 M NaOH) to form a water-soluble boronate salt.[10][11] This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase.
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Guide
Problem: My compound streaks severely or appears to decompose on a silica gel column.
This is a very common issue. The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the surface of standard silica gel, causing tailing, poor separation, and in some cases, degradation.[4][10]
-
Solution 1: Use an Alternative Stationary Phase. Neutral alumina is often a better choice for boronic acids as it lacks the acidic silanol groups.[10]
-
Solution 2: Modify the Mobile Phase. Adding a small amount of a modifier to the eluent can improve chromatography on silica. For example, adding 0.5-1% acetic acid to your ethyl acetate/hexane mobile phase can help by competing for the active sites on the silica gel.[6]
-
Solution 3: Consider Reverse-Phase Chromatography. For small-scale purification, C18 reverse-phase chromatography using an acetonitrile/water or methanol/water gradient can be effective, though some boronic acids may still exhibit poor peak shape.[4][7]
Problem: I performed a recrystallization, but my yield is very low or no crystals form.
This typically points to an issue with the chosen solvent system or the cooling process.
-
Solution 1: Re-evaluate the Solvent System. You may have used too much of the primary "good" solvent. Place the solution on a rotary evaporator to carefully remove some of the solvent and attempt to recrystallize again.[8]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling leads to the formation of small, often impure crystals or can cause the compound to "oil out." Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[9]
-
Solution 3: Induce Crystallization. If no crystals form upon cooling, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12] Alternatively, add a single "seed" crystal from a previous batch if available.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol provides a general guideline. The optimal solvent volumes will need to be determined empirically on a small scale first.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 5 mL of ethyl acetate and heat the mixture to a gentle boil on a hot plate with stirring.[13]
-
Solubilization: Continue adding hot ethyl acetate in small portions until the solid has completely dissolved. It is critical to use the minimum amount of hot solvent necessary.[8][9]
-
Anti-Solvent Addition: While the solution is still boiling, slowly add hot heptane dropwise until you observe the first signs of persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents and water, which helps to minimize boroxine formation.[14]
References
- Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
- Reddit. (2017). Purification of boronic acids? r/chemistry.
- Huang, B., et al. (2016). Can I remove boronic acid using Work up process? ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (4-heptylphenyl)boronic Acid. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Procedure for recrystallization and drying of arylboronic acid.
- Domański, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization.
- Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Florida A&M University. (2016). Lab Report Recrystallization.
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
- Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE.
- Ivanov, A. S., et al. (2015). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. ResearchGate.
- Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol.
- Google Patents. (2014). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
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- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling with 4-Heptyloxyphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing 4-heptyloxyphenylboronic acid in their synthetic workflows. Here, we address common challenges and frequently encountered side reactions, providing in-depth troubleshooting advice and optimized protocols to enhance your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter during your Suzuki coupling experiments involving this compound.
Issue 1: Low to No Yield of the Desired Cross-Coupled Product
Question: My Suzuki coupling reaction with this compound is resulting in a low or negligible yield. What are the primary factors I should investigate?
Answer:
A low yield in a Suzuki coupling reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. For an electron-rich boronic acid like this compound, careful consideration of the following is crucial:
-
Catalyst Activity and Integrity: The active catalytic species in Suzuki coupling is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ to Pd(0). Incomplete reduction or subsequent oxidation can halt the catalytic cycle.[1][2] Ensure your palladium source and phosphine ligands are of high quality and stored under an inert atmosphere to prevent degradation.
-
Oxygen Contamination: The presence of oxygen can be highly detrimental. It can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[1][3] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
-
Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a critical step. This process is highly dependent on the choice of base and solvent. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4][5][6]
-
Substrate-Related Issues: The nature of your coupling partner (the aryl halide or triflate) is also a key factor. Electron-rich or sterically hindered halides can exhibit slower rates of oxidative addition to the palladium center.[2]
Recommended Actions:
| Parameter | Recommended Optimization Steps | Rationale |
| Catalyst System | • Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst (e.g., a Buchwald palladacycle precatalyst).[1] • For electron-rich aryl halides, employ bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate oxidative addition.[2] | Ensures a sufficient concentration of active Pd(0) catalyst and promotes the often rate-limiting oxidative addition step. |
| Inert Atmosphere | • Degas solvents by three to four freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[7] • Assemble the reaction under a positive pressure of an inert gas. | Minimizes oxygen-induced side reactions like homocoupling and catalyst oxidation.[1][8] |
| Base and Solvent | • Use a moderately strong, finely powdered base such as K₂CO₃ or K₃PO₄.[2][9] • A mixed solvent system, typically an organic solvent like dioxane, THF, or toluene with a small amount of water, is often beneficial for dissolving the base and facilitating boronate formation.[2][7] | The choice of base can significantly influence the reaction rate and selectivity by affecting the rate-determining step.[9] Aqueous conditions can aid in the formation of the active boronate species. |
| Temperature | • If the reaction is sluggish at lower temperatures (e.g., 80°C), cautiously increasing the temperature to 100-110°C may improve the rate.[2][7] | Provides the necessary activation energy to overcome kinetic barriers, particularly for challenging substrates. |
Issue 2: Significant Formation of Protodeboronated Byproduct
Question: I am observing a significant amount of heptyl-oxybenzene in my reaction mixture, indicating protodeboronation of my this compound. How can I suppress this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a prevalent side reaction, especially with electron-rich arylboronic acids like this compound.[1][10] This process is often accelerated by strong bases and elevated temperatures in aqueous media.[11][12]
-
Mechanism of Protodeboronation: The reaction is believed to proceed via the protonolysis of the carbon-boron bond. Under basic conditions, the boronic acid is converted to the boronate anion, which can then be protonated by a proton source (often water) to yield the deboronated arene.[10][13] The electron-donating heptyloxy group on your boronic acid makes the ipso-carbon more susceptible to protonation.
Strategies to Minimize Protodeboronation:
| Mitigation Strategy | Detailed Protocol | Scientific Rationale |
| Use Milder Bases | Switch from strong bases like NaOH or KOH to milder alternatives such as K₂CO₃, Cs₂CO₃, or KF.[1][2] | Weaker bases lower the pH of the reaction medium, reducing the rate of the base-catalyzed protodeboronation pathway.[12][13] |
| Employ Anhydrous Conditions | For highly sensitive substrates, rigorously dry all solvents and reagents and use an anhydrous base like potassium trimethylsilanolate (TMSOK).[2] | Removing water, the primary proton source, directly inhibits the protonolysis step of the deboronation reaction. |
| Protect the Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt.[2][14][15][16] | These derivatives are more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its concentration low.[15][16] |
| Lower Reaction Temperature | Conduct the reaction at the lowest temperature that affords a reasonable conversion rate. Monitor the reaction closely to avoid unnecessarily long reaction times at elevated temperatures.[2] | The rate of protodeboronation is often more sensitive to temperature increases than the desired cross-coupling reaction. |
Issue 3: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Question: My reaction is producing 4,4'-bis(heptyloxy)-1,1'-biphenyl, the homocoupling product of my boronic acid. What causes this and how can I prevent it?
Answer:
The formation of symmetrical biaryls through the homocoupling of boronic acids is another common side reaction in Suzuki couplings.[17] This can occur through two primary mechanisms:
-
Oxygen-Mediated Homocoupling: This is the most common pathway, where the Pd(0) catalyst reacts with oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to produce the homocoupled product.[3]
-
Palladium(II)-Mediated Homocoupling: This can occur if a Pd(II) precatalyst is used and it reacts directly with the boronic acid before being reduced to Pd(0).[8]
Preventative Measures for Homocoupling:
| Control Strategy | Implementation Details | Mechanistic Insight |
| Rigorous Exclusion of Oxygen | Employ stringent degassing techniques for all solvents and maintain a robust inert atmosphere throughout the experiment.[8] | This directly prevents the formation of the palladium peroxo species, which is a key intermediate in the oxygen-mediated homocoupling pathway.[3] |
| Use of a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, can help to ensure that any Pd(II) species are rapidly converted to the active Pd(0) catalyst.[8] | This minimizes the concentration of Pd(II) available to participate in the alternative homocoupling pathway. |
| Controlled Addition of Reagents | In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction. | This kinetic control can favor the desired cross-coupling over the side reaction. |
Visualizing the Suzuki Catalytic Cycle and Side Reactions
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic pathways.
Figure 1: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered stable? How should I store it?
A1: this compound, like many arylboronic acids, can be susceptible to decomposition over time, particularly through dehydration to form boroxines (cyclic anhydrides). It is best stored in a cool, dry environment, preferably in a desiccator under an inert atmosphere. For long-term storage, refrigeration is recommended.
Q2: Can I use any palladium catalyst for my reaction?
A2: While many palladium catalysts can facilitate Suzuki couplings, the optimal choice depends on the specific substrates. For coupling this compound, especially with less reactive aryl chlorides, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often more effective than traditional catalysts like Pd(PPh₃)₄.[18][19]
Q3: The reaction seems to stall after partial conversion. What could be the cause?
A3: Reaction stalling can be due to catalyst deactivation or inhibition. Potential causes include:
-
Catalyst Decomposition: The palladium catalyst may precipitate as palladium black, especially at high temperatures or if the ligand concentration is insufficient to stabilize the active species.
-
Product Inhibition: In some cases, the product of the reaction or byproducts can coordinate to the palladium center and inhibit its catalytic activity.
-
Base Insolubility: If the base is not sufficiently soluble, the reaction may slow down as the accessible base is consumed.[2] Consider using a phase-transfer catalyst or ensuring the base is finely powdered.
Q4: How critical is the choice of base?
A4: The base is critical and serves multiple roles. Its primary function is to activate the boronic acid by converting it to the more reactive boronate species.[4][5] However, the basicity also influences the rate of side reactions like protodeboronation.[13] The choice of base can even alter the rate-determining step of the catalytic cycle.[9] Therefore, screening a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often a worthwhile optimization step.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point that should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes. This is a critical step to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol for Protecting this compound with Diethanolamine
This procedure can be used to generate a more stable diethanolamine adduct, which can be used directly in Suzuki couplings, particularly in protic solvents.[1][14]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct is now ready for use in your coupling reaction.[1]
References
- Al-Amin, M., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Matos, K., et al. (2005). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. ACS Publications.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
- ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Scilit.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. ResearchGate.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
- Wikipedia. (n.d.). Thermal decomposition. Wikipedia.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.
- PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
- Google Books. (1959). THE THERMAL DECOMPOSITION OF ARYL AZIDES.. Google Books.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 4-Heptyloxyphenylboronic Acid Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a focus on reactions involving 4-heptyloxyphenylboronic acid and its derivatives. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental setup and optimization efforts.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A1: A general starting point for catalyst loading is between 0.5 to 2 mol% of the palladium source relative to the limiting reagent (typically the aryl halide).[1] However, the optimal loading is highly dependent on the reactivity of the coupling partners. For highly reactive partners like aryl iodides, loading can often be lowered to <0.1 mol%.[2] For less reactive partners, such as aryl chlorides, higher loadings of 1-5 mol% and more specialized ligands are often necessary to achieve good conversion.[3][4] It is always recommended to perform a loading screen to find the lowest effective concentration for your specific substrates to minimize costs and residual palladium in the final product.[5]
Q2: My reaction is sluggish or gives low yield. What are the most common culprits?
A2: Low yield is a multifaceted issue. The primary suspects are:
-
Inactive Catalyst: The active Pd(0) species may not have formed from your Pd(II) precatalyst, or it may have decomposed.[6] This can be caused by oxygen in the reaction mixture.
-
Inefficient Oxidative Addition: This is often the rate-determining step.[7] If your aryl halide partner is electron-rich or sterically hindered, the palladium catalyst may struggle to insert into the carbon-halide bond.[8]
-
Poor Transmetalation: The transfer of the 4-heptyloxyphenyl group from boron to palladium is a critical step. This requires proper activation of the boronic acid by a suitable base to form the more nucleophilic boronate species.[9][10]
-
Incorrect Base or Solvent: The choice of base and its solubility are crucial. The base must be strong enough to form the boronate species but not so harsh that it causes degradation of starting materials.[11] The solvent system must solubilize all components and facilitate the interaction between the aqueous (base) and organic phases.
Q3: How do I choose the right palladium source and ligand for my system?
A3: The choice is critical and depends on the substrate.
-
Palladium Source: For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(0) precursors that are paired with a ligand. Pre-formed catalysts like Pd(PPh₃)₄ (a Pd(0) source) or Pd(dppf)Cl₂ (a stable Pd(II) precatalyst) are also excellent choices.[6] Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer high stability and activity.[12]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings.
-
Bulky, Electron-Rich Phosphines: For challenging substrates like electron-rich or sterically hindered aryl chlorides, ligands such as SPhos, XPhos (Buchwald ligands), or trialkylphosphines (e.g., P(t-Bu)₃) are required.[4][13] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[7][13]
-
Q4: I see significant homocoupling of my this compound. How can I prevent this?
A4: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is typically caused by the presence of oxygen.[6][14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote this undesired side reaction. To prevent it:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes).
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[14]
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a problem-oriented approach to resolving specific experimental challenges.
Problem 1: Low to No Yield of Desired Product
Low conversion is the most common issue. The following workflow can help diagnose the root cause.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe. 4. Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. 6. Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Vertex AI Search.
- Suzuki reaction - Wikipedia. Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde. (2025). Benchchem.
- The Suzuki Reaction. Andrew G Myers Research Group.
Sources
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- 4. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Deboronation of 4-Heptyloxyphenylboronic acid under reaction conditions
Answering the persistent challenge of premature deboronation is critical for the successful application of arylboronic acids in synthetic chemistry. This guide provides in-depth technical support for researchers encountering instability with 4-heptyloxyphenylboronic acid, a common electron-rich substrate, under various reaction conditions. Our focus is on diagnosing the root causes of this undesired side reaction and implementing robust, field-proven mitigation strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Deboronation
Q1: What is deboronation and why is it a significant problem with this compound?
A1: Deboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond (protodeboronation) or a carbon-oxygen bond (oxidative deboronation).[1] This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of impurities, such as 1-heptyloxybenzene, which can complicate purification.[2] this compound is particularly susceptible due to the electron-donating nature of the heptyloxy group, which increases the electron density on the aromatic ring and can make it more prone to certain deboronation pathways.
Q2: What are the primary types of deboronation I should be aware of?
A2: There are two main deboronation pathways that can affect your experiments:
-
Protodeboronation (Hydrolytic Deborononation): This is the most common pathway in cross-coupling reactions. The C-B bond is cleaved and replaced by a C-H bond, typically with a proton sourced from water or other protic species in the reaction mixture.[1] This reaction is often catalyzed by acids or bases.[1][3]
-
Oxidative Deboronation: In this pathway, the C-B bond is cleaved to form a hydroxyl group, converting the arylboronic acid into a phenol (4-heptyloxyphenol in this case).[4] This process is mediated by reactive oxygen species (ROS) like hydrogen peroxide or molecular oxygen, and can be a significant issue in physiological or aerobic conditions.[4][5][6][7]
Troubleshooting Guide: Diagnosing Deboronation in Your Reaction
This section addresses specific experimental observations and links them to potential causes and solutions.
Q3: My boronic acid is disappearing and I'm seeing the corresponding arene (1-heptyloxybenzene) as the major byproduct. What is the likely cause?
A3: The formation of the corresponding arene is the hallmark of protodeboronation . This is the most prevalent decomposition pathway in synthetic organic chemistry, especially in Suzuki-Miyaura cross-coupling reactions.[1] Several factors in your reaction setup can accelerate this undesired process.
-
High pH/Strong Base: Under basic conditions, the neutral boronic acid (ArB(OH)₂) is in equilibrium with its more reactive anionic boronate form (ArB(OH)₃⁻).[8][9] This boronate species is significantly more susceptible to protonolysis. The use of strong bases like NaOH or KOH, especially in aqueous media, can dramatically increase the rate of protodeboronation.[10]
-
Presence of Water: Water is the most common proton source for this side reaction.[2][11] Reactions run in aqueous or protic solvent systems are inherently at higher risk.
-
Elevated Temperatures: High reaction temperatures accelerate both the desired coupling reaction and the undesired protodeboronation.[2][11] If the rate of deboronation is competitive with your main reaction, higher temperatures can exacerbate the issue.
-
Inefficient Catalysis: If the catalytic cycle of your primary reaction (e.g., Suzuki coupling) is slow, the boronic acid has more time to decompose. A sluggish catalyst gives the background protodeboronation reaction a greater opportunity to occur.
Q4: I'm observing the formation of 4-heptyloxyphenol in my reaction mixture. What's causing this?
A4: The presence of the corresponding phenol points to oxidative deboronation . This pathway is distinct from protodeboronation and is caused by the reaction of the boronic acid with oxidizing agents.
-
Oxygen Contamination: Failure to properly degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) allows molecular oxygen to participate in the reaction. Oxygen can lead to catalyst decomposition and promote the oxidation of the boronic acid.[10]
-
Presence of Reactive Oxygen Species (ROS): In some contexts, particularly biological or electrochemical systems, ROS such as hydrogen peroxide (H₂O₂) can be present or generated.[4] These species rapidly and efficiently oxidize boronic acids to phenols.[4][5] The mechanism is thought to involve the attack of the oxidant on the empty p-orbital of the boron atom, followed by rearrangement.[4]
Q5: My reaction is sluggish and I see both protodeboronation and homocoupling of the boronic acid. How are these related?
A5: This scenario often points to a compromised palladium catalyst and the presence of oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids to form biaryl species (in this case, 4,4'-diheptyloxybiphenyl). A poorly active or decomposed catalyst system not only fails to promote the desired cross-coupling but also allows side reactions like protodeboronation to become dominant.[10]
Prevention & Mitigation Strategies: Protocols and Best Practices
Strategy 1: Optimizing Reaction Conditions to Minimize Protodeboronation
If protodeboronation is your primary issue, the goal is to make the desired reaction outcompete the decomposition pathway.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 4-Heptyloxyphenylboronic acid applications
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Heptyloxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the application of this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: General Properties, Handling, and Storage
This section covers the fundamental characteristics of this compound and best practices for its storage and handling to ensure reagent integrity.
Q1: What are the fundamental properties of this compound?
This compound is a versatile building block used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The presence of the C7 alkyl chain (heptyloxy group) enhances its solubility in common organic solvents compared to simpler phenylboronic acids.[1]
| Property | Value |
| CAS Number | 136370-19-9[1] |
| Molecular Formula | C₁₃H₂₁BO₃[1] |
| Molecular Weight | 236.12 g/mol [1] |
| Appearance | White to off-white crystalline powder[1][2] |
| Purity | Typically ≥98%[1] |
| Common Synonyms | 4-Heptyloxybenzeneboronic acid[1] |
Q2: How should I properly store and handle this reagent to prevent degradation?
Proper storage is critical for maintaining the reactivity of boronic acids. This compound should be stored at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).[3] The primary degradation pathway for boronic acids is dehydration to form a cyclic anhydride known as a boroxine. This process is an equilibrium and can be reversed by the presence of water, but it means that the reagent often contains varying amounts of the anhydride.[4]
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Q3: What are the primary safety considerations when working with this compound?
While not acutely toxic, this compound is a chemical irritant. Standard laboratory personal protective equipment (PPE) should be worn at all times, including safety goggles, gloves, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[5][6] In case of contact, rinse the affected area thoroughly with water.[6][7] For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][7]
Q4: In which common laboratory solvents is this reagent soluble?
The heptyloxy group imparts good solubility in many organic solvents. However, precise quantitative data is often scarce. Based on general data for substituted phenylboronic acids, the following trends can be expected.[4][8][9]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | Good balance of polarity to dissolve the boronic acid moiety. |
| Ketones | Acetone, 2-Butanone | High | Polar aprotic nature is favorable for dissolution.[4][9] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The phenyl ring and alkyl chain enhance solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Effective for many organoboron compounds.[8][9] |
| Alcohols | Methanol, Ethanol | Moderate | Can act as both solvent and potential reactant (ester formation). |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (MeCN) | Moderate to High | Often used in coupling reactions, generally good solvents. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Non-polar nature is insufficient to dissolve the polar B(OH)₂ group.[4][9] |
| Water | H₂O | Low | Despite the polar head, the long alkyl chain reduces aqueous solubility. |
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is the primary application for this reagent. This section addresses the most common failures and how to systematically resolve them.
Q5: My Suzuki coupling reaction failed or gave a very low yield. What is the logical troubleshooting sequence?
A failed Suzuki coupling can be attributed to several factors. A systematic approach is crucial for identifying the root cause. The flowchart below outlines a proven diagnostic workflow.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[10]
Key areas to investigate first:
-
Catalyst Activity : The active species is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[11] Air-sensitive catalysts and ligands must be handled under an inert atmosphere. If in doubt, use a fresh batch of catalyst and ligand.[10][11]
-
Oxygen Contamination : Oxygen can cause homocoupling of the boronic acid and oxidative degradation of the Pd(0) catalyst into inactive palladium black.[10][11] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.
-
Reagent Purity : Verify the purity of both the aryl halide and the boronic acid. Boronic acids can degrade over time.[11][12]
Q6: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[13] This is one of the most common side reactions in Suzuki couplings, particularly under basic, aqueous conditions.[13][14][15]
Causality : The reaction is often accelerated at high pH, where the boronic acid is converted to the more reactive boronate anion.[14] Water typically serves as the proton source for this side reaction.[11]
| Strategy | Action | Rationale |
| Use Milder Bases | Switch from strong bases (NaOH, K₃PO₄) to weaker ones like K₂CO₃, Cs₂CO₃, or KF.[11] | Reduces the rate of base-catalyzed protodeboronation. KF can be particularly effective in anhydrous conditions.[16] |
| Anhydrous Conditions | Use dry, anhydrous solvents (e.g., Toluene, Dioxane, THF) and a dry base. | Removes the primary proton source (water), significantly suppressing the side reaction.[11] |
| Use Boronic Esters | Convert the boronic acid to a more stable pinacol or MIDA ester.[17][18][19] | These "masked" reagents are more stable and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[17][18] |
| Lower Temperature | Run the reaction at the lowest effective temperature. | Protodeboronation, like most reactions, is temperature-dependent. Reducing heat can favor the desired coupling. |
| Increase Reactant Concentration | Operate at a higher concentration (e.g., 0.5 M vs 0.1 M). | Favors the bimolecular cross-coupling reaction over the competing unimolecular decomposition pathway. |
Q7: How do I choose the right Palladium catalyst and ligand for my specific substrates?
The choice of catalyst and ligand is critical, especially when dealing with challenging substrates (e.g., sterically hindered or electron-rich/poor).
-
For General Applications : Pd(PPh₃)₄ is a classic, effective catalyst for many standard couplings of aryl bromides and iodides.
-
For Aryl Chlorides or Hindered Substrates : These slower reactions require more active catalyst systems. Bulky, electron-rich phosphine ligands (Buchwald-type ligands like XPhos, SPhos, RuPhos) are essential.[11] They accelerate both the initial oxidative addition and the final reductive elimination steps, outcompeting catalyst decomposition and side reactions.[11]
Q8: What is the role of the base, and how do I select the best one?
The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[20][21]
| Base | Common Solvents | Strength | Key Characteristics & Applications |
| K₃PO₄ | Toluene, Dioxane, THF | Strong | Highly effective, especially for hindered substrates and aryl chlorides. Can promote protodeboronation.[11] |
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, DMF, Dioxane/H₂O | Moderate | A versatile and common choice. Often used in aqueous mixtures.[11][22] |
| Cs₂CO₃ | Dioxane, Toluene | Strong | Highly soluble in organic solvents, often gives higher yields for difficult couplings. |
| KF | Anhydrous THF, Dioxane | Mild | Useful for substrates sensitive to hydrolysis or protodeboronation.[16] Requires anhydrous conditions. |
| Ba(OH)₂ / NaOH | Benzene/H₂O, DME/H₂O | Strong | Aqueous bases that can be very effective but significantly increase the risk of protodeboronation.[21][22] |
Section 3: Addressing Stability and Purity
Q9: I suspect my this compound has degraded. How can I protect it?
If your reagent is old or has been improperly stored, it may have partially converted to its non-reactive boroxine trimer. A more significant issue is instability under reaction conditions. For particularly sensitive or slow coupling reactions, converting the boronic acid to a more robust surrogate is a highly effective strategy.
Solution : Form an air-stable diethanolamine (DEA) adduct. These are often crystalline solids that are easy to handle and purify.[11][23] They can be used directly in Suzuki coupling reactions, where the adduct breaks down under the reaction conditions to slowly release the active boronic acid.[23]
Caption: Decision workflow for the purification of boronic acids.
Q10: What are the recommended methods for purifying crude this compound or its coupled products?
Purification of boronic acids can be challenging due to their polarity and tendency to streak on silica gel columns.
-
Recrystallization : If the crude product is a solid, recrystallization is often the best method. A mixed solvent system like ethyl acetate/hexanes or hot toluene can be effective.
-
Acid-Base Extraction : This is a powerful technique for removing non-acidic impurities.[24] Dissolve the crude material in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its boronate salt. The layers are separated, and the aqueous layer is re-acidified (e.g., with 1M HCl), causing the pure boronic acid to precipitate or be extracted back into an organic solvent.[24]
-
Derivative Formation : For very difficult purifications, convert the crude acid to its diethanolamine adduct, which is often a highly crystalline solid that can be easily recrystallized.[11][25]
-
Column Chromatography : This should be a last resort. It is often difficult, but success can be achieved using silica gel with a solvent system like dichloromethane/methanol with a small amount of acetic acid to suppress streaking.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup : To an oven-dried flask equipped with a stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Under a positive flow of inert gas, add the Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand (if required).
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1–0.5 M) via syringe.
-
Reaction : Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[11]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[11]
Protocol 2: Preparation of the Diethanolamine Adduct
-
Dissolution : In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.[11][23]
-
Addition : While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[11]
-
Precipitation : A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[23]
-
Isolation : Stir the resulting slurry for 15–30 minutes to ensure complete formation.
-
Filtration : Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.[11] This stable adduct can now be stored or used directly in coupling reactions.
References
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Liu, C., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research.
- Zhang, J., et al. (2023). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Wikipedia. (n.d.). Protodeboronation.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ResearchGate. (n.d.). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Reddit. (2017). Purification of boronic acids?.
- Campos, P. J., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(Benzyloxy)-3-fluorophenylboronic acid.
- ResearchGate. (n.d.). Effects of catalysts and bases on the Suzuki-Miyaura coupling of....
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
Sources
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- 2. This compound | 136370-19-9 | TCI AMERICA [tcichemicals.com]
- 3. 136370-19-9|this compound|BLD Pharm [bldpharm.com]
- 4. d-nb.info [d-nb.info]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
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- 16. researchgate.net [researchgate.net]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. youtube.com [youtube.com]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 25. reddit.com [reddit.com]
Impact of impurities in 4-Heptyloxyphenylboronic acid on reaction outcomes
Welcome to the technical support center for 4-heptyloxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile reagent in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges and achieve optimal reaction outcomes.
Introduction: The Critical Role of Purity
This compound is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs), is well-established.[1] However, the success of these reactions is highly contingent on the purity of the boronic acid.[3] Impurities can lead to a cascade of undesirable events, including catalyst poisoning, formation of byproducts, and reduced yields, ultimately complicating purification and compromising the integrity of your final product.[3]
This guide will delve into the common impurities associated with this compound, their impact on your reactions, and practical, field-proven strategies to mitigate their effects.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product. What are the likely causes related to the boronic acid?
Answer:
A low yield in a Suzuki-Miyaura coupling reaction can be attributed to several factors, many of which are linked to the quality of your this compound. The primary culprits are often the presence of specific impurities that interfere with the catalytic cycle.
Probable Causes & Solutions:
-
Presence of Boroxines (Anhydrides):
-
Causality: Boronic acids can dehydrate to form cyclic trimers called boroxines.[4][5][6] This process is reversible and can occur during storage or in solution.[4] While boroxines can participate in the Suzuki-Miyaura coupling, they are generally less reactive than the corresponding boronic acid, leading to slower reaction rates and incomplete conversion. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.[4]
-
Troubleshooting Protocol:
-
Rehydration of the Boronic Acid: Before setting up your reaction, you can often convert the boroxine back to the active boronic acid. Commercially available arylboronic acids often contain boroximes.[7] Recrystallization from water is an effective method to ensure the boronic acid is in its monomeric form.[7]
-
Reaction Setup: Ensure your reaction solvent is dry, but not anhydrous, if you suspect boroxine formation. A small, controlled amount of water can help to hydrolyze the boroxine back to the boronic acid in situ.
-
-
-
Protodeboronation:
-
Causality: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of heptyl phenyl ether as a byproduct.[8][9] This side reaction consumes your starting material and reduces the yield of the desired coupled product. Protodeboronation can be promoted by elevated temperatures, prolonged reaction times, and the presence of strong bases or acids.[9][10]
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Base: Use a milder base if possible. The choice of base can significantly influence the rate of protodeboronation.[8]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
-
-
-
Homocoupling of the Boronic Acid:
-
Causality: The palladium catalyst can mediate the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (4,4'-di(heptyloxy)biphenyl).[11][12] This homocoupling is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this undesired reaction.[11][12]
-
Troubleshooting Protocol:
-
Deoxygenate the Reaction Mixture: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) before adding the palladium catalyst.
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) in the reaction mixture, thereby suppressing homocoupling.[12]
-
-
Question 2: I am observing an unknown byproduct in my reaction mixture that is difficult to separate from my desired product. How can I identify and eliminate it?
Answer:
The presence of persistent, difficult-to-separate byproducts is a common challenge. Identifying the impurity is the first step toward eliminating it.
Identification and Mitigation Strategies:
-
Characterization of the Byproduct:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your crude reaction mixture. Look for masses corresponding to potential byproducts:
-
Protodeboronation Product: Heptyl phenyl ether (M+H expected: 193.15)
-
Homocoupling Product: 4,4'-di(heptyloxy)biphenyl (M+H expected: 383.29)
-
Boroxine: Tris(4-heptyloxyphenyl)boroxine (M+H expected: 655.40) - though less likely to be observed directly in the final workup.[13]
-
-
NMR Spectroscopy: Acquire a 1H NMR spectrum of the crude product. Compare the signals with the expected spectrum of your desired product and known impurities. The presence of boroxine can sometimes lead to broadened peaks in the NMR spectrum.[13]
-
-
Elimination of the Byproduct:
-
If Protodeboronation is confirmed: Implement the strategies mentioned in Question 1 to minimize its formation.
-
If Homocoupling is confirmed: Improve the deoxygenation of your reaction mixture as described in Question 1.
-
Purification Strategies:
-
Chromatography: If the byproduct is still present, careful optimization of your column chromatography conditions (e.g., solvent gradient, choice of stationary phase) may be necessary.[14]
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for removing impurities.[14][15]
-
-
Visualizing Impurity Formation Pathways
To better understand the origins of these common impurities, the following diagrams illustrate their formation pathways.
Caption: Reversible dehydration of this compound to its boroxine.
Caption: Protodeboronation of this compound.
Caption: Palladium-mediated homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its purity?
A1: It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[16] This helps to minimize dehydration to the boroxine and potential oxidative degradation. For long-term storage, refrigeration is advisable.
Q2: Is it always necessary to purify this compound before use?
A2: Not always, but it is highly recommended, especially for sensitive reactions or when high purity of the final product is critical. The purity of commercially available boronic acids can vary.[17] Performing a simple purification step like recrystallization can significantly improve the consistency and outcome of your reactions.[7]
Q3: Can I use 11B NMR to assess the purity of my this compound?
A3: Yes, 11B NMR spectroscopy is a powerful tool for assessing the purity of boronic acids. The boronic acid and its corresponding boroxine will have distinct chemical shifts, allowing you to determine their relative amounts in a sample.
Q4: What is the role of the phosphine ligand in the Suzuki-Miyaura coupling, and can its choice affect the outcome when using impure boronic acid?
A4: The phosphine ligand plays a crucial role in the catalytic cycle. It stabilizes the palladium(0) catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[18][19][20] The choice of ligand can indeed impact the reaction's tolerance to impurities. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling reaction to such an extent that it outcompetes side reactions like protodeboronation.[18]
Q5: Are there any alternative purification methods for this compound besides recrystallization?
A5: Yes, several other methods can be employed:
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for their extraction into an aqueous layer, leaving non-acidic impurities in the organic layer. The boronic acid can then be regenerated by acidification.[21]
-
Derivatization: The boronic acid can be converted to a more stable and easily purifiable derivative, such as a pinacol ester or a diethanolamine adduct.[15] The protecting group can then be removed to yield the pure boronic acid.
-
Chromatography: While sometimes challenging, column chromatography on silica gel can be used for purification.[14]
Summary of Impurities and Their Impact
| Impurity | Formation Mechanism | Impact on Reaction | Mitigation Strategy |
| Boroxine | Reversible dehydration of the boronic acid.[4][6] | Reduced reaction rate, incomplete conversion. | Recrystallization from water, controlled addition of water to the reaction.[7] |
| Protodeboronation Product | Cleavage of the C-B bond by a proton source.[8][9] | Consumption of starting material, reduced yield. | Optimize temperature, base, and reaction time.[10] |
| Homocoupling Product | Palladium-mediated coupling of two boronic acid molecules.[11][12] | Formation of difficult-to-remove byproduct, reduced yield. | Thorough deoxygenation of the reaction mixture, use of a mild reducing agent.[12] |
Experimental Protocol: Recrystallization of this compound
This protocol is a standard procedure for converting any boroxine back to the monomeric boronic acid and removing other non-polar impurities.
-
Dissolution: In a suitable flask, add the this compound and a sufficient amount of hot water to dissolve it completely. Vigorous stirring and heating may be required.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the purified this compound under vacuum to remove all traces of water.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Reddy, V. P., & Kwong, F. Y. (2007). Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 72(23), 8965–8968.
- Seo, T., Ishiyama, T., & Kubota, K. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 15(15), 2348–2356.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(29), 9145–9157.
- Kim, J., & Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2796–2806.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate.
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate.
- Protodeboronation. (2023, December 1). In Wikipedia.
- Mastering Suzuki Couplings: Your Guide to Tetrakis(triphenylphosphine)palladium(0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate.
- Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. (n.d.). ResearchGate.
- What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development, 8(3), 408–412.
- Triphenylphosphine chalcogenides as efficient ligands for room temperature palladium(II)-catalyzed Suzuki–Miyaura reaction. (n.d.). ResearchGate.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 75(19), 4912–4914.
- Formation of the boroxine from phenylboronic acid. (n.d.). ResearchGate.
- This compound. (n.d.). Chem-Impex.
- Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. (2018). Reaction Chemistry & Engineering, 3(5), 729–734.
- How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society, 136(14), 5487–5497.
- Purification of boronic acids? (2017, December 19). Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Process for purification of boronic acid and its derivatives. (2005). Google Patents.
- Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... (n.d.). ResearchGate.
- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- This compound. (n.d.). BLD Pharm.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters, 44(43), 7947–7950.
- Identifying and characterizing impurities in allenylboronic acid samples. (n.d.). Benchchem.
- Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. (n.d.). ResearchGate.
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- 17. This compound | 136370-19-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 18. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Analytical Challenges in Characterizing 4-Heptyloxyphenylboronic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 4-Heptyloxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical characterization effectively. We will address the most common challenges encountered in the lab, with a focus on the dynamic behavior that makes this class of compounds uniquely powerful yet analytically complex.
FAQ 1: My ¹H NMR spectrum of this compound is complex, showing more aromatic signals than expected. Is my sample impure?
This is the most frequent observation and, in most cases, does not indicate the presence of impurities. You are likely observing a dynamic equilibrium between the this compound monomer and its cyclic trimeric anhydride, known as a boroxine.
The Underlying Chemistry: The Boronic Acid-Boroxine Equilibrium
Boronic acids can undergo a reversible, water-sensitive dehydration to form a six-membered ring composed of alternating boron and oxygen atoms, called a boroxine.[1][2] This is not a degradation but a dynamic state. The equilibrium is driven by the concentration of water; removal of water pushes the equilibrium toward the boroxine, while the addition of water favors the boronic acid monomer.[3][4]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid Monomer ⇌ Boroxine Trimer + Water)
Because the chemical environment of the aromatic protons and the heptyloxy chain is different in the monomer versus the boroxine, you will see two distinct sets of signals in the ¹H NMR spectrum. The ratio of these species depends heavily on the sample's history, storage conditions, and the solvent used for analysis. Anhydrous, aprotic solvents like CDCl₃ will favor the boroxine form.[1]
Troubleshooting Protocol: The D₂O Spike NMR Test
This simple test confirms the presence of a boroxine/boronic acid equilibrium in minutes.
Objective: To shift the equilibrium entirely to the monomeric boronic acid form for unambiguous spectral interpretation.
Methodology:
-
Initial Scan: Prepare your NMR sample by dissolving 5-10 mg of this compound in an aprotic deuterated solvent (e.g., 0.6 mL of CDCl₃ or Acetone-d₆). Acquire a standard ¹H NMR spectrum. Note the complex signals in the aromatic region.
-
The Spike: Carefully uncap the NMR tube and add one small drop (~10-20 µL) of deuterium oxide (D₂O) using a pipette.
-
Mix and Re-analyze: Gently shake the tube to ensure mixing. Re-acquire the ¹H NMR spectrum.
-
Interpretation: If a boroxine was present, the spectrum will simplify dramatically. The second set of aromatic and aliphatic signals corresponding to the boroxine will disappear or significantly diminish, while the signals for the monomeric this compound will increase in intensity. The broad B(OH)₂ signal (typically ~5-7 ppm) will also disappear due to deuterium exchange.[4]
dot graph G { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];
} } Caption: Diagnostic workflow for identifying boroxine formation via ¹H NMR.
FAQ 2: I am having difficulty getting a clean mass spectrum. I see a peak for my compound, but also a much larger m/z peak.
This is another manifestation of the boronic acid-boroxine equilibrium. The higher molecular weight peak corresponds to the boroxine trimer.
The Underlying Chemistry: Ionization Behavior
In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), what exists in solution can often be observed in the gas phase. In aprotic solvents used for sample infusion (like acetonitrile or methanol), the boroxine is often the predominant species.
-
Expected Monomer Mass: For C₁₃H₂₁BO₃, the monoisotopic mass is 236.1580 . You may observe this as [M+H]⁺ (237.16) or [M-H]⁻ (235.15).
-
Expected Boroxine Mass: The boroxine trimer has the formula (C₁₃H₂₀BO₂)₃. Its mass is (3 * Monomer Mass) - (3 * H₂O Mass). This results in a monoisotopic mass of 654.4429 . You may observe this as [M_trimer+H]⁺ or other adducts.
Troubleshooting Protocol: Optimizing MS Analysis
Objective: To reliably identify the molecular ion of the monomer without interference from the boroxine.
Methodology:
-
Solvent Choice is Critical: The choice of solvent for dissolving and infusing your sample can dramatically alter the monomer/boroxine ratio.
-
To Observe the Monomer: Dissolve your sample in a solvent system containing a small amount of water and a Lewis basic additive to aid ionization and break up the trimer. A good starting point is Methanol:Water (95:5) with 0.1% Ammonium Hydroxide for negative ion mode ESI.[5]
-
To Confirm the Boroxine: Dissolve the sample in anhydrous acetonitrile or dichloromethane. This should enhance the signal for the ~654 m/z species.
-
-
Ionization Mode: Boronic acids can often be detected in both positive and negative ESI modes. However, negative mode is frequently more sensitive and can provide a cleaner spectrum, detecting the [M-H]⁻ ion.[5][6]
-
Derivatization (If Necessary): For complex matrices or challenging quantification, derivatization can provide a stable entity for analysis. Reacting the boronic acid with a diol, such as pinacol or diethanolamine, creates a stable boronate ester that does not form boroxines.[7][8]
| Analytical Issue | Likely Cause | Recommended Solvent System for MS |
| Multiple high m/z peaks | Boroxine trimer formation | Methanol/Water (95:5) + 0.1% NH₄OH (Negative ESI) |
| Poor ionization/sensitivity | Suboptimal pH or solvent | Acetonitrile/Water (50:50) + 0.1% Formic Acid (Positive ESI) |
| No molecular ion observed | In-source fragmentation | Use a lower cone voltage; try a milder ionization like APCI if available. |
FAQ 3: My reverse-phase HPLC purity analysis gives broad, tailing, or splitting peaks. How can I get a sharp, reproducible chromatogram?
HPLC analysis of boronic acids is challenging due to the on-column equilibrium dynamics and potential interactions with the stationary phase.
The Underlying Chemistry: On-Column Challenges
-
Equilibrium Shift: If the mobile phase is anhydrous, the boronic acid can convert to the boroxine on the column. Since the two species have different polarities, this leads to peak broadening or splitting.
-
Silanol Interactions: The empty p-orbital of the boron atom can interact with free silanol groups on standard silica-based C18 columns, leading to peak tailing.
-
Hydrophobicity: this compound is quite hydrophobic due to the C7 alkyl chain, requiring a high percentage of organic modifier for elution, which can further promote boroxine formation.
Troubleshooting Protocol: Robust HPLC Method Development
Objective: To achieve a sharp, symmetrical, and reproducible peak for accurate purity assessment.
Methodology:
-
Column Selection: While a standard C18 is a starting point, specialized columns can offer superior performance.
-
High-Purity Silica: Use columns packed with high-purity silica to minimize silanol interactions.
-
End-Capped Columns: Ensure your C18 column is thoroughly end-capped.
-
Alternative Phases: Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivity and improved peak shape. Modern columns with technologies that reduce analyte-surface interactions are also highly effective.
-
-
Mobile Phase Optimization: This is the most critical factor.
-
pH Control: The pKa of the boronic acid group is ~8-10. Buffering the aqueous mobile phase is crucial. For reverse-phase, an acidic mobile phase (e.g., pH 2.5-3.0 with 0.1% formic or trifluoroacetic acid) will keep the boronic acid protonated and well-behaved.
-
Suppress the Equilibrium: Ensure your mobile phase contains a sufficient amount of water throughout the gradient to keep the equilibrium shifted to the monomer. Avoid purely organic mobile phases.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it is less viscous and often provides sharper peaks.
-
Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, ≤ 3.5 µm (High-purity, end-capped) | Good starting point for hydrophobic compounds.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensures the boronic acid is in a single protonation state. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for good peak shape. |
| Gradient | 50% B to 95% B over 15 minutes | A broad gradient to elute the hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves efficiency and reduces viscosity. |
| Detection | UV at 254 nm or 275 nm | Phenylboronic acids have strong UV absorbance. |
FAQ 4: My Suzuki coupling reaction yield is low or inconsistent, but my starting material looks pure by NMR. What could be wrong?
This is a common and costly problem that stems from misinterpreting the purity of the boronic acid starting material. If a significant portion of your material exists as the boroxine, your stoichiometry is incorrect.
The Underlying Chemistry: The Stoichiometry Problem
Let's assume your bottle contains a 50:50 mixture (by mass) of monomer and boroxine. The boroxine has a much higher molecular weight (~2.75x that of the monomer) but still only delivers three active boronic acid units. If you weigh out your "boronic acid" and calculate moles based on the monomer's molecular weight (236.12 g/mol ), you will be adding significantly fewer moles of the active boron species than you think, making it the limiting reagent and tanking your yield.
Protocol: Pre-treatment of Boronic Acid for Reactions
Objective: To ensure all boroxine is converted to the active monomeric form before it is weighed and added to a reaction.
Methodology:
-
Hydrolysis Step: In a round-bottom flask, dissolve the required amount of this compound in a solvent that will facilitate hydrolysis. A mixture like 1,4-Dioxane with 5-10% water is effective.
-
Stir: Stir the solution at room temperature for 30-60 minutes. This is typically sufficient to completely hydrolyze the boroxine back to the monomer.
-
Removal of Solvent: Remove the solvent in vacuo on a rotary evaporator. Be gentle with the temperature (≤ 40 °C) to avoid driving the dehydration equilibrium back toward the boroxine. The goal is to obtain a solid residue of the pure, monomeric boronic acid.
-
Immediate Use: It is critical to use this freshly prepared monomer immediately . Do not store it, as it will begin to re-equilibrate back to the boroxine over time, especially if exposed to a dry atmosphere.[3]
-
Proceed with Reaction: Weigh the solid monomer and proceed with your reaction protocol, confident in your stoichiometry.
This pre-treatment step is a self-validating system that adds robustness to any process utilizing boronic acids, ensuring reproducibility and maximizing yield.
References
- Koric, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(44), 11947–11953. [Link]
- Nishiyabu, R., Kubo, Y., & James, T. D. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995. [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. (General reference, URL not applicable for a book).
- Korich, A. L., & Iovine, P. M. (2010). Boroxine chemistry and applications: A perspective. Dalton Transactions, 39(6), 1423–1431. [Link]
- Wuts, P. G. M. (2014). A Review of the Dehydration of Phenylboronic Acid to Triphenylboroxine. Organic Process Research & Development, 18(9), 1137–1139. [Link]
- Chem-Impex International. (n.d.). This compound.
- Pask, C. M., Raftery, J., & Platts, J. A. (2011). Analysis of Boronic Acids Without Chemical Derivatisation.
- Pi, N., & Li, H. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Reddit r/OrganicChemistry. (2023). HELP: Purifying boronic acids sucks. [Link]
- McCarthy, S., & Boissel, C. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Chidella, K., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
- Van der Veken, P., Dirksen, E., Giglio, G., De Meester, I., Lambeir, A. M., Joossens, J., & Augustyns, K. (2007). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- ResearchGate. (2016). Anyone could suggest HPLC method for Boronic acid samples?[Link]
- Casetta, B., & Garofolo, F. (1984). Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. Biomedical Mass Spectrometry, 11(12), 611-615. [Link]
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating 4-Heptyloxyphenylboronic Acid Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with 4-heptyloxyphenylboronic acid and similar electron-rich substrates. Our goal is to provide you with in-depth, field-proven insights to help you reduce reaction times, improve yields, and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of Suzuki-Miyaura couplings involving this compound.
Q1: My coupling reaction with this compound is sluggish. What are the primary rate-limiting factors I should investigate?
A1: The overall rate of a Suzuki-Miyaura coupling is dictated by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For an electron-rich boronic acid like this compound and a typical aryl bromide or chloride, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[2] Electron-rich aryl halides react more slowly in this step.[3] Additionally, the choice of ligand, base, and solvent system critically influences each step and can create bottlenecks if not properly optimized.[4]
Q2: How do I select the optimal Palladium catalyst and ligand for a rapid coupling?
A2: For electron-rich coupling partners, the catalyst system must be highly active to facilitate the challenging oxidative addition step. The use of sterically bulky, electron-rich phosphine ligands is crucial.[2][5]
-
Ligand Choice: Modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior to traditional ligands like triphenylphosphine (PPh₃).[2][6] These ligands promote the formation of a reactive, monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination.[7] For instance, employing SPhos can lead to good yields where other ligands fail.[8][9]
-
Palladium Precatalyst: Using modern pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended. These are air- and moisture-stable, ensuring the reliable and rapid generation of the active Pd(0) catalyst in the reaction mixture, which can be a common point of failure with traditional Pd(II) sources like Pd(OAc)₂.[10]
Q3: What is the role of the base, and which one should I choose for a fast reaction?
A3: The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[1] The choice of base is critical and often substrate-dependent.
-
Common Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.
-
Selection Rationale: For many couplings, K₃PO₄ is a strong, effective base that works well. However, its use in anhydrous conditions may require trace amounts of water to be effective.[11] K₂CO₃ is a reliable, milder alternative suitable for many systems.[12] The choice can significantly impact yield and reaction time, and screening may be necessary.[13]
Q4: Could the solvent system be the reason my reaction is slow?
A4: Absolutely. The solvent influences reagent solubility, catalyst stability, and the rates of the catalytic cycle steps.[14]
-
Solvent Choice: Aprotic polar solvents are common. Toluene, dioxane, and tetrahydrofuran (THF), often with a small amount of water, are standard choices.[14][15] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[16]
-
Biphasic vs. Homogeneous: Most Suzuki couplings are biphasic (organic solvent + aqueous base).[16] Vigorous stirring is essential in these systems to maximize the interfacial area where the reaction occurs. For substrates with poor solubility, solvents like DMF or DMSO can be used, but they may also lead to side reactions or catalyst deactivation at high temperatures.[15]
Q5: I'm observing significant byproduct formation (homocoupling, protodeboronation). How can I minimize these issues to improve reaction efficiency?
A5: Side reactions compete with your desired coupling, consuming starting materials and reducing yield.
-
Homocoupling: This is the coupling of two boronic acid molecules.[8] It is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) source without an effective in-situ reduction.[17][18] Solution: Rigorously degas your solvents (e.g., via sparging with nitrogen or argon) and maintain an inert atmosphere throughout the reaction.[10][17]
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond, effectively destroying your boronic acid.[16] This side reaction is promoted by water and strong bases, especially with electron-rich or heteroaryl boronic acids.[3][19] Solution: Use a milder base like KF or K₂CO₃, minimize the amount of water in the reaction, or switch to anhydrous conditions.[10] Using a boronic ester (e.g., a pinacol ester) can also increase stability and reduce protodeboronation, as the ester acts as a protecting group that hydrolyzes slowly under the reaction conditions.[3][16][20]
Visualizing the Process
Understanding the core mechanism and troubleshooting logic is key to optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Catalyst Poisoning in Reactions with 4-Heptyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for catalyst poisoning issues encountered during cross-coupling reactions, specifically the Suzuki-Miyaura reaction, involving 4-heptyloxyphenylboronic acid. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding catalyst deactivation in Suzuki-Miyaura couplings with this compound.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is showing low yield. What are the most likely causes related to the catalyst?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, but catalyst deactivation is a primary suspect.[1][2][3] The primary culprits are typically:
-
Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the active sites of the palladium catalyst.[4]
-
Catalyst Decomposition: The active Pd(0) species can be unstable and decompose, particularly in the presence of oxygen.[2]
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation or other side reactions that diminish their ability to stabilize the palladium center.
Q2: What specific impurities should I be concerned about when using this compound?
A2: While this compound itself is not a catalyst poison, impurities from its synthesis or degradation can be highly detrimental. Key concerns include:
-
Sulfur Compounds: Residual sulfur-containing reagents or byproducts are potent poisons for palladium catalysts.[5][6]
-
Halides: Excess halides, beyond the reaction partner, can coordinate to the palladium and inhibit catalytic activity.[4]
-
Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.[7]
Q3: How can I visually identify if my catalyst has been poisoned?
A3: A common visual indicator of catalyst deactivation is the formation of "palladium black," a fine, black precipitate. This indicates that the soluble, active Pd(0) complex has agglomerated and crashed out of solution, rendering it catalytically inactive. While a color change to black is expected as the active catalyst forms, the formation of a distinct precipitate is a red flag.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve catalyst poisoning issues.
Guide 1: Diagnosing the Source of Catalyst Poisoning
A systematic approach is crucial to pinpointing the source of deactivation. The following workflow can help isolate the problematic component.
Caption: A logical workflow for diagnosing the source of catalyst poisoning.
Experimental Protocol: Control Reaction with Standard Substrates
-
Setup: In an oven-dried Schlenk flask, combine phenylboronic acid (1.2 equiv.) and your aryl halide coupling partner (1.0 equiv.) that previously failed with this compound.
-
Reagents: Use the same batch of base, solvent, and catalyst/ligand from the failed reaction.
-
Execution: Run the reaction under the identical conditions (temperature, time, concentration) as the original experiment.
-
Analysis: If this reaction proceeds to high conversion, it strongly suggests an issue with the this compound. If it also fails, the problem lies with one of the other shared reagents.
Guide 2: Mitigating Sulfur-Based Poisoning
Sulfur compounds are notorious for poisoning palladium catalysts by forming strong, irreversible bonds with the metal center, blocking active sites.[5][8]
Symptoms:
-
Complete lack of reactivity from the start.
-
Rapid formation of palladium black.
Solutions:
-
Purification of this compound:
-
Recrystallization: This is often the most effective method. Choose a solvent system in which the boronic acid has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble.
-
Activated Carbon Treatment: Dissolve the boronic acid in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This can remove non-polar, sulfur-containing impurities.
-
-
Use of Thiol Scavengers: In cases where purification is difficult, adding a stoichiometric amount of a thiol scavenger (e.g., a maleimide-functionalized resin) to a solution of the boronic acid before adding it to the reaction can sequester sulfur impurities.
-
Catalyst Choice: Some catalyst systems exhibit higher tolerance to sulfur. While not a complete solution, catalysts with bulky, electron-rich phosphine ligands may offer some protection to the palladium center.
Data Presentation: Relative Tolerance of Palladium Catalysts to Sulfur
| Catalyst System | Ligand Type | Relative Sulfur Tolerance | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | Low | Highly susceptible to poisoning. |
| PdCl₂(dppf) | Bidentate Phosphine | Moderate | The chelating ligand offers some stability. |
| Buchwald Palladacycles | Bulky, Electron-Rich | Moderate-High | Steric bulk can hinder access of poisons. |
Guide 3: Addressing Ligand Degradation
Phosphine ligands, while essential for the catalytic cycle, can be a point of failure.
Symptoms:
-
Reaction starts but stalls after partial conversion.
-
Formation of side products from ligand-related reactions.
Causes & Solutions:
-
Oxidation: Triphenylphosphine and similar ligands are readily oxidized to the corresponding phosphine oxide, which does not effectively coordinate to palladium.
-
P-C Bond Cleavage: At elevated temperatures, some phosphine ligands can undergo P-C bond cleavage, leading to catalyst decomposition.
-
Solution: Screen alternative, more robust ligands (e.g., Buchwald-type biarylphosphines or N-heterocyclic carbenes (NHCs)) that are designed for higher thermal stability.
-
Section 3: Advanced Topics & Preventative Measures
Proactive Purity Analysis of this compound
Before extensive use, particularly on a large scale, it is prudent to assess the purity of your this compound.
-
¹H NMR Spectroscopy: Check for the presence of unidentifiable aromatic or aliphatic signals that could indicate organic impurities.
-
Elemental Analysis (ICP-MS): This can detect trace amounts of heavy metal and sulfur contamination.
The Role of Boronic Acid Quality: Protodeboronation
While not a form of catalyst poisoning, protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen) is a common side reaction that lowers yield and can be mistaken for catalyst issues.[1]
Caption: Competing pathways for the boronic acid starting material.
Mitigation Strategies for Protodeboronation:
-
Use a milder base: Strong bases can accelerate this side reaction. Consider potassium carbonate or cesium carbonate.[1]
-
Anhydrous Conditions: For sensitive substrates, using strictly anhydrous solvents and bases can suppress protodeboronation.[1]
-
Convert to a Boronate Ester: Converting the boronic acid to a more stable pinacol (BPin) or MIDA ester can protect it from premature degradation.[1]
By understanding the mechanisms of catalyst deactivation and employing these diagnostic and preventative strategies, researchers can significantly improve the reliability and success of Suzuki-Miyaura couplings involving this compound.
References
- Wikipedia.
- ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
- PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
- J Hazard Mater. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. [Link]
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
- NIH. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. [Link]
- SciSpace.
- Transactions of the Faraday Society (RSC Publishing). Interaction of sulphur compounds with palladium. [Link]
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- MDPI. Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. [Link]
Sources
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- 5. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Heptyloxyphenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving 4-heptyloxyphenylboronic acid. The following information is curated to provide not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your synthetic workflows.
Understanding this compound
This compound is a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its heptyloxy group confers increased solubility in organic solvents, a desirable property for many applications.[1] However, like many boronic acids, it can present unique challenges during the reaction work-up and purification stages. This guide will address these common issues.
Key Properties of this compound
| Property | Value/Description | Significance in Work-up |
| Molecular Formula | C13H21BO3[2] | Influences molecular weight and polarity. |
| Molecular Weight | 236.12 g/mol [2] | Relevant for calculating molar equivalents and for mass spectrometry analysis. |
| Appearance | White to off-white powder or crystals. | Visual cue for purity of starting material. |
| Solubility | Enhanced solubility in organic solvents due to the heptyloxy group.[1] | This property is beneficial during the reaction but can complicate removal of unreacted starting material during aqueous work-ups. |
| Stability | Generally stable, but can undergo dehydration to form boroxines (anhydrides). Boronic acids can also be prone to protodeboronation under certain conditions. | The presence of anhydrides can affect stoichiometry. Protodeboronation leads to the formation of heptyloxybenzene as a byproduct. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the work-up of reactions involving this compound.
Q1: My Suzuki-Miyaura coupling reaction is complete, but I'm struggling to remove the unreacted this compound and its byproducts. What's the most effective work-up procedure?
A1: A multi-step extractive work-up is typically the most effective approach. The key is to exploit the acidic nature of the boronic acid.
Underlying Principle: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by treatment with a base.[3][4] These salts are highly polar and will preferentially partition into the aqueous phase during a liquid-liquid extraction.
Recommended Protocol:
-
Quenching: After cooling the reaction mixture to room temperature, dilute it with an organic solvent such as ethyl acetate or toluene.[5][6]
-
Aqueous Extraction (Basic): Transfer the mixture to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[3][7] This will convert the unreacted this compound into its water-soluble boronate salt.
-
Separation: Separate the organic and aqueous layers. The desired biaryl product should remain in the organic layer, while the boronate salt partitions into the aqueous layer.
-
Further Washes: Wash the organic layer with water and then with brine to remove any remaining inorganic salts and to help break any emulsions.[5][6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.[5][6]
Q2: I'm observing a significant amount of a non-polar byproduct that co-elutes with my desired product during column chromatography. What could this be and how can I remove it?
A2: This byproduct is likely the homocoupling product of this compound or the protodeboronation product.
Causality:
-
Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of two molecules of the boronic acid to form a biaryl byproduct.[8][9][10] This is more prevalent if the reaction mixture is not properly degassed.[9][10]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by aqueous basic conditions and elevated temperatures, resulting in the formation of heptyloxybenzene.
Troubleshooting and Mitigation:
-
Prevention: Ensure thorough degassing of solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize homocoupling.[5][11]
-
Purification: If these byproducts have already formed and are difficult to separate by standard silica gel chromatography, consider the following:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[12]
-
Alternative Chromatography: Reverse-phase chromatography may provide better separation for non-polar compounds.
-
Q3: During the aqueous work-up, I'm encountering a persistent emulsion that makes phase separation difficult. How can I resolve this?
A3: Emulsion formation is a common issue, particularly when dealing with amphiphilic molecules or when using certain solvents.
Root Causes:
-
High concentrations of reagents or byproducts that act as surfactants.
-
Use of solvents that have some miscibility with water, such as THF.[13]
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[14]
-
Filtration: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by physically disrupting the interface.
-
Solvent Addition: Add more of the organic extraction solvent to dilute the mixture.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the phases.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction followed by the recommended work-up procedure.
Caption: General workflow for Suzuki-Miyaura coupling and subsequent work-up.
Safety Information
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.[15][16][17]
-
This compound may cause skin and eye irritation.[15][17] Avoid inhalation and direct contact.[15]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.[15][16][17][18]
References
- Can I remove boronic acid using Work up process?
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
- Process for purification of boronic acid and its derivatives.
- How to remove excess of thiophene boronic acid from reaction mixture?
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.
- Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- How To: Manage an Emulsion. University of Rochester. [Link]
- Workup of suzuki miyaura coupling?
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- This compound. PubChem. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
- Organoborane coupling reactions (Suzuki coupling).
- The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]
- Separation and Purification of Pharmaceuticals and Antibiotics. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: 4-Heptyloxyphenylboronic Acid vs. Other Arylboronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
In the landscape of modern organic synthesis, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] Its profound impact, recognized with the 2010 Nobel Prize in Chemistry, stems from its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[2][4] The reaction elegantly forges a bond between an organoboron species and an organohalide or triflate, typically to form biaryls, styrenes, or polyenes.[5][6]
The heart of the reaction's versatility lies in the choice of the organoboron compound, most commonly an arylboronic acid. These reagents are generally stable, easy to handle, and commercially available in vast diversity.[7] However, the substituent on the arylboronic acid's phenyl ring is not merely a passive component; it critically influences the reaction's outcome by modulating the acid's electronic properties, steric profile, and solubility.
This guide provides an in-depth comparison of 4-heptyloxyphenylboronic acid , an electron-rich reagent with a significant lipophilic tail, against a representative panel of other arylboronic acids. We will explore how its unique structure dictates its performance in Suzuki couplings and offer field-proven insights for its effective application.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the underlying mechanism is paramount to rational troubleshooting and optimization. The widely accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophilic partner, forming a Pd(II) complex.[1][3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][8]
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Step-by-Step Methodology
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Toluene (5 mL)
-
Water (2.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the selected arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (2.5 mL) to the flask.
-
Degassing: Seal the flask with a septum and sparge the stirred mixture with a stream of nitrogen or argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the specified reaction time (e.g., 4-12 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add deionized water (10 mL) and ethyl acetate (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Expected Outcomes and Comparative Data
| Arylboronic Acid | Product | Expected Yield | Key Considerations & Troubleshooting |
| This compound | 4-Methoxy-4'-heptyloxybiphenyl | Good to Excellent | Consideration: Potential for protodeboronation. Troubleshooting: If byproduct is observed, switch to a milder base (e.g., K₃PO₄), use anhydrous conditions (e.g., THF solvent), or shorten reaction time. |
| Phenylboronic acid | 4-Methoxybiphenyl | Excellent | Consideration: Baseline reaction. Generally very reliable. |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | Excellent | Consideration: A reliable, electron-rich partner. Less prone to protodeboronation than the heptyloxy analogue under these conditions due to lower lipophilicity. |
| 4-(CF₃)phenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | Excellent | Consideration: Fast reaction is expected. Generally very stable towards protodeboronation. |
| 2-Methylphenylboronic acid | 4-Methoxy-2'-methylbiphenyl | Moderate to Good | Consideration: Steric hindrance can slow the reaction. [9][10]Troubleshooting: May require longer reaction times, higher temperatures, or a more active catalyst system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos). [11] |
Logic for Boronic Acid Selection
Choosing the right boronic acid is a function of the synthetic goal. The following decision-making logic can guide researchers:
Caption: Decision logic for selecting an appropriate arylboronic acid.
Conclusion and Senior Scientist's Perspective
This compound is more than just another electron-rich coupling partner; it is a specialized building block that offers distinct advantages in solubility and the ability to impart significant lipophilic character to a target molecule. While it performs admirably in a wide range of Suzuki-Miyaura couplings, its electron-donating nature demands a heightened awareness of the potential for protodeboronation. A judicious choice of base, solvent, and temperature is key to maximizing yield and minimizing this side reaction.
Ultimately, the "best" arylboronic acid is context-dependent. For standard biaryl synthesis, simpler reagents like phenylboronic acid often suffice. For tuning electronic properties, electron-withdrawing or -donating groups are chosen. But for applications requiring enhanced solubility in organic media or the strategic incorporation of a lipophilic tail—common requirements in medicinal chemistry and materials science—this compound proves to be an invaluable and highly effective tool in the synthetic chemist's arsenal.
References
- Organic Synthesis Insights. (n.d.). How does the Suzuki coupling reaction work?
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8464-8477.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7725-7731.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 139(37), 13156-13165.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
- Kwong, F. Y., & Buchwald, S. L. (2002). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 4(20), 3517-3520.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates.
- Kassel, V. M., Hanneman, C. M., Delaney, C. P., & Denmark, S. E. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 143(36), 14814-14826.
- Wisniewski, S. R., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
- Scott, J. P., et al. (2022). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 61(45).
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 198-202.
- Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4823-4826.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 198-202.
- PubChem. (n.d.). This compound.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Shields, J. D., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 10(15), 8483-8494.
- Reddy, K. R., & Rajasekhar, C. V. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6650-6653.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Fraga, C. A. M., & Barreiro, E. J. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 16(14), 1145-1163.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),....
- ChemOrgChem. (2025, April 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube.
- Singaram, B., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(39), 7277-7280.
- ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
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- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 4-Heptyloxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] The focus of this guide is the cross-coupling of 4-heptyloxyphenylboronic acid, a substrate class valuable for creating complex molecules with applications in areas like liquid crystals and drug discovery.
The success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst system. The interplay between the palladium source and its associated ligands dictates the reaction's efficiency, scope, and mildness. This guide provides an in-depth comparison of several classes of palladium catalysts, moving from traditional systems to modern, highly active pre-catalysts, to empower researchers in selecting the optimal system for their specific needs.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to rational catalyst selection. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[6] This step is often rate-limiting and is significantly influenced by the electron-donating properties of the ligands on the palladium center.[8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron species, facilitating this exchange.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5] This step is often accelerated by sterically bulky ligands.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst is a balance of reactivity, stability, cost, and practicality. We will compare three representative palladium systems.
The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Pd(PPh₃)₄ is a pre-formed, 18-electron Pd(0) complex. For decades, it has been a go-to catalyst for Suzuki couplings.
-
Mechanism & Activation: As a Pd(0) source, it does not require an in situ reduction step. However, in solution, it must dissociate one or two phosphine ligands to generate the coordinatively unsaturated 14- or 16-electron species that is active in the catalytic cycle.
-
Performance Insights: Pd(PPh₃)₄ is effective for coupling aryl iodides and bromides with arylboronic acids.[10] However, it often requires higher catalyst loadings (1-5 mol%) and elevated temperatures.[10] Its performance with less reactive electrophiles, like aryl chlorides, is generally poor. The triphenylphosphine ligand, while effective, lacks the strong electron-donating character and steric bulk of modern ligands, limiting its ability to accelerate the key oxidative addition and reductive elimination steps.[11]
-
Practical Considerations: Pd(PPh₃)₄ is notoriously air- and moisture-sensitive, requiring careful handling under an inert atmosphere.[10] Its primary advantage is its relatively low cost.
The Air-Stable Pre-catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) [Pd(dppf)Cl₂]
This is a robust, air-stable Pd(II) pre-catalyst that has found widespread use in both academic and industrial settings.
-
Mechanism & Activation: Being a Pd(II) complex, it must first be reduced to the active Pd(0) species to enter the catalytic cycle. This reduction can be facilitated by various species in the reaction mixture, such as phosphines, amines, or alcohols.[12] The dppf ligand is a bidentate phosphine with a large "bite angle," a feature known to enhance catalytic activity and stability.
-
Performance Insights: Pd(dppf)Cl₂ demonstrates significantly higher activity than Pd(PPh₃)₄. It is capable of coupling a broader range of substrates, including some activated aryl chlorides, often with lower catalyst loadings and under milder conditions.[13][14] The electronic properties of the dppf ligand promote efficient catalysis across all steps of the cycle.
-
Practical Considerations: Its air stability makes it much easier to handle than Pd(PPh₃)₄. While more expensive than simple palladium salts, its reliability and broad applicability often justify the cost.[14]
The High-Performance Option: Buchwald Palladacycle Pre-catalysts
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. These ligands are used to create highly active pre-catalysts, often in the form of palladacycles.
-
Mechanism & Activation: Buchwald pre-catalysts are typically air-stable Pd(II) complexes designed for rapid and quantitative activation to a monoligated Pd(0) species, L₁Pd(0).[15][16] This species is believed to be exceptionally active, particularly in the oxidative addition step.[9] The ligands (e.g., SPhos, XPhos, RuPhos) are engineered with immense steric bulk and strong σ-donating character.
-
Performance Insights: These catalyst systems represent the state-of-the-art. They enable reactions under exceptionally mild conditions (sometimes at room temperature), with very low catalyst loadings (down to 0.01 mol%), and extremely short reaction times.[9] Their scope is vast, routinely allowing for the coupling of challenging substrates like unactivated aryl chlorides, tosylates, and sterically hindered partners.
-
Practical Considerations: The primary drawback is the cost of the specialized ligands and pre-catalysts. However, the ultra-low loadings required, coupled with superior yields and efficiency, can make them economically viable, especially in complex syntheses where material costs are high and efficiency is paramount.[10]
Quantitative Performance Comparison
To illustrate the practical differences, the following table summarizes the key features of each catalyst system.
| Feature | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Buchwald Pre-catalyst (e.g., SPhos) |
| Catalyst Nature | Air-sensitive Pd(0) complex | Air-stable Pd(II) pre-catalyst | Air-stable Pd(II) pre-catalyst |
| Activation | Ligand dissociation | In-situ reduction from Pd(II) to Pd(0) | Rapid, controlled reduction to L₁Pd(0) |
| Typical Loading | 1 - 5 mol% | 0.5 - 3 mol% | 0.01 - 1 mol% |
| Reaction Conditions | Higher temperatures (80-110 °C) | Moderate to high temperatures | Room temperature to moderate heat |
| Substrate Scope | Good for Ar-I, Ar-Br | Broad; includes activated Ar-Cl | Very broad; includes unactivated Ar-Cl |
| Advantages | Low cost | Air-stable, reliable, good scope | High activity, low loadings, mild conditions |
| Disadvantages | Air-sensitive, higher loadings | Requires activation, moderate activity | High initial cost |
Supporting Experimental Data (Illustrative)
The table below presents representative data for the coupling of 4-bromoanisole (a close analog to the halide partner for this compound) with phenylboronic acid, showcasing the expected performance trends.
| Entry | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 3 | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85% |
| 2 | Pd(dppf)Cl₂ | 1.5 | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | >95% |
| 3 | SPhos Pre-catalyst | 0.5 | K₃PO₄ | Toluene/H₂O | 60 | 1 | >98% |
Data is illustrative and compiled based on trends reported in chemical literature.[11][13][17]
Standardized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology
Causality: Each step is designed to create an oxygen-free environment and ensure the efficient mixing and reaction of all components, protecting the catalyst and promoting a high yield.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.2 mmol, 1.2 equiv.), the aryl bromide partner (1.0 mmol, 1.0 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for the transmetalation step.[1]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (Nitrogen or Argon) three times.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.
-
-
Solvent Addition: Under a positive pressure of inert gas, add the solvent system via cannula or syringe. A common choice is a mixture of an organic solvent (e.g., Toluene, 1,4-Dioxane) and water (typically a 4:1 to 10:1 ratio).[17][18]
-
Rationale: The biphasic system helps to dissolve both the organic reagents and the inorganic base.
-
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes.
-
Rationale: This step removes any residual dissolved oxygen from the solvents.
-
-
Catalyst Addition: Add the palladium pre-catalyst and any additional ligand under a positive flow of inert gas.
-
Rationale: Adding the catalyst last to the deoxygenated mixture minimizes its exposure to air.
-
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4][18]
Conclusion and Recommendations
The choice of a palladium catalyst for the cross-coupling of this compound is a strategic decision that directly impacts laboratory efficiency and project timelines.
-
For initial exploratory work, cost-sensitive projects, or couplings with highly reactive aryl iodides/bromides, Pd(dppf)Cl₂ offers a superb balance of performance, stability, and cost. Its reliability and ease of handling make it an excellent first choice.
-
For routine or large-scale syntheses where cost is a major driver and the coupling partners are relatively unhindered aryl bromides, Pd(PPh₃)₄ can be a viable, albeit less efficient, option. Rigorous inert atmosphere techniques are mandatory.
-
For challenging transformations involving sterically hindered substrates, unreactive aryl chlorides, or when the goal is to achieve the highest possible yield under the mildest conditions with minimal catalyst loading, Buchwald pre-catalysts are unparalleled.[10] The higher initial investment is frequently recovered through superior performance and simplified purification.
By understanding the mechanistic underpinnings and comparative performance of these catalyst systems, researchers can confidently select the optimal tool to accelerate their research and development goals.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS Publications. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. [Link]
- York Research Database. Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. [Link]
- ACS Publications. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
- ScienceDirect. Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
- PMC - NIH. Developing Ligands for Palladium(II)
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- HAL Open Science.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
- MDPI.
- ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- ResearchGate. Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. [Link]
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- RJPT.
- PubMed. Palladium-catalyzed cross-coupling of alpha-diazocarbonyl compounds with arylboronic acids. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
- ResearchGate. An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. [Link]
- University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
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A Comparative Guide to Boronic Acid Reagents in the Synthesis of Nematic Liquid Crystals
For researchers and professionals in materials science and drug development, the synthesis of liquid crystals demands precision, reliability, and high purity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl cores central to many calamitic liquid crystals. Traditionally, 4-alkoxyphenylboronic acids, such as 4-heptyloxyphenylboronic acid, have been the reagents of choice. However, their inherent instability can lead to challenges in handling, storage, and reproducibility. This guide provides an in-depth comparison of this compound with a more stable alternative, potassium 4-heptyloxyphenyltrifluoroborate, in the synthesis of the nematic liquid crystal 4'-heptyloxy-4-cyanobiphenyl (7OCB). We will delve into the practical implications of reagent choice on reaction performance and final product characteristics, supported by detailed experimental protocols.
The Stability Challenge of Boronic Acids
Boronic acids are known to be susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.[1] This instability necessitates careful handling and storage, and can lead to inconsistencies in reaction outcomes. The purity of the boronic acid reagent is critical, as impurities can poison the palladium catalyst or lead to unwanted side products, complicating purification and diminishing the final product's quality.[2]
A More Robust Alternative: Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as highly effective and stable alternatives to boronic acids for Suzuki-Miyaura cross-coupling reactions.[3] These crystalline solids are generally stable to both air and moisture, which simplifies their handling and storage.[3] Their enhanced stability often allows for their use in near-stoichiometric amounts, improving the atom economy of the synthesis.[3]
Performance Comparison: this compound vs. Potassium 4-Heptyloxyphenyltrifluoroborate
To provide a quantitative comparison, we will consider the synthesis of 4'-heptyloxy-4-cyanobiphenyl (7OCB), a well-characterized nematic liquid crystal. The key performance indicators for this comparison are reaction yield, purity of the final product, and the resulting mesomorphic properties.
| Reagent | Key Advantages | Key Disadvantages | Expected Yield of 7OCB | Purity Considerations |
| This compound | Higher intrinsic reactivity may lead to shorter reaction times.[1] | Prone to decomposition, requiring careful handling and storage; purity can be variable.[1][2] | Generally good, but can be variable depending on reagent quality. | May require more rigorous purification to remove byproducts from reagent decomposition. |
| Potassium 4-Heptyloxyphenyltrifluoroborate | Excellent air and moisture stability, leading to longer shelf-life and easier handling.[3] | May require slightly longer reaction times or higher temperatures due to lower intrinsic reactivity. | High and reproducible yields due to the stability of the starting material. | Cleaner reaction profiles often lead to simpler purification. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 4'-heptyloxy-4-cyanobiphenyl (7OCB) using both this compound and its trifluoroborate salt.
Synthesis of Potassium 4-Heptyloxyphenyltrifluoroborate
This protocol outlines the preparation of the stable boronate salt from the corresponding boronic acid.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
Continue stirring at room temperature for 1-2 hours, during which time a white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold water and then a small amount of cold methanol.
-
Dry the resulting white solid under vacuum to yield potassium 4-heptyloxyphenyltrifluoroborate.
Suzuki-Miyaura Coupling for the Synthesis of 4'-Heptyloxy-4-cyanobiphenyl (7OCB)
This protocol can be adapted for both the boronic acid and the trifluoroborate salt.
Materials:
-
4-Bromobenzonitrile
-
This compound OR Potassium 4-heptyloxyphenyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol), the boronic acid reagent (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add toluene (10 mL), ethanol (5 mL), and deionized water (5 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4'-heptyloxy-4-cyanobiphenyl.
Purification of Liquid Crystals
High purity is paramount for achieving well-defined liquid crystalline phases. Recrystallization is a common and effective method for purifying solid liquid crystals like 7OCB.
Procedure for Recrystallization:
-
Dissolve the crude 7OCB in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a hexane/ethyl acetate mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Performance Data
The synthesized 4'-heptyloxy-4-cyanobiphenyl should be characterized to confirm its identity and purity, and to determine its liquid crystalline properties.
Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point). The 7OCB compound is known to transition from a crystalline solid to a nematic phase at approximately 53.5°C and from the nematic phase to an isotropic liquid at around 75.0°C.[4]
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of the nematic mesophase.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis and analysis of 4'-heptyloxy-4-cyanobiphenyl.
Conclusion
The choice of boronic acid reagent in the synthesis of liquid crystals has significant practical implications. While traditional boronic acids can be effective, their instability presents challenges in terms of handling, storage, and reproducibility. Potassium organotrifluoroborates offer a robust and reliable alternative, leading to more consistent reaction outcomes and potentially simpler purification procedures. For researchers and manufacturers in the field of liquid crystals, the enhanced stability and ease of use of trifluoroborate salts can translate to improved efficiency and higher quality final products. This guide provides the necessary information and protocols to make an informed decision based on the specific requirements of the synthetic target and the desired level of process control.
References
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Accessed January 9, 2026. [Link]
- Frontier Orbital and Conformational Analysis of a Nematic Liquid Crystal: 4-n-heptyloxy-4´-cyanobiphenyl.
- Non-symmetric dimeric liquid crystals The preparation and properties of the α-(4-cyanobiphenyl-4′-yloxy)-ω-(4-n-alkylanilinebenzylidene-4′-oxy)alkanes. Taylor & Francis Online. Accessed January 9, 2026. [Link]
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Accessed January 9, 2026. [Link]
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. Accessed January 9, 2026. [Link]
- 4′-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. Accessed January 9, 2026. [Link]
- Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4′-yloxy)-6-(4-cyanobiphenyl-4′-yl)hexane (CB6OCB). Royal Society of Chemistry. Accessed January 9, 2026. [Link]
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 9, 2026. [Link]
- Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. Accessed January 9, 2026. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Accessed January 9, 2026. [Link]
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. Accessed January 9, 2026. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. Accessed January 9, 2026. [Link]
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Accessed January 9, 2026. [Link]
- Synthesis and examination of alkoxycyanobiphenyl mesogens with a single fluorine atom at specific locations in the tail. CoLab. Accessed January 9, 2026. [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Accessed January 9, 2026. [Link]
- Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PubMed. Accessed January 9, 2026. [Link]
- Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PMC - NIH. Accessed January 9, 2026. [Link]
- (PDF) Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes.
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A Comparative Guide to the Synthesis of 4-Heptyloxyphenylboronic Acid: A Novel, High-Yield Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, 4-heptyloxyphenylboronic acid stands as a crucial building block. Its utility in Suzuki-Miyaura cross-coupling reactions has made it indispensable for the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1][2] This guide provides an in-depth comparison of a classical synthetic route to this compound with a novel, optimized approach, offering superior yield, purity, and operational simplicity.
The Classical Approach: Grignard Reaction with Triisopropyl Borate
A widely employed method for the synthesis of arylboronic acids involves the use of Grignard reagents.[3][4][5] This route, while foundational, presents several challenges that can impact yield and purity.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-heptyloxybenzene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.
-
Hydrolysis and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (2 M) at 0 °C. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield this compound as a white solid.
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The Potential of 4-Heptyloxyphenylboronic Acid as a Novel Hole Injection Material in OLEDs: A Comparative Guide
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the interfaces between the electrode and the organic semiconductor layers have been identified as critical determinants of device performance. The injection of charge carriers—holes from the anode and electrons from the cathode—is a fundamental process that governs the overall efficiency, operational voltage, and lifetime of an OLED. This guide provides a comprehensive analysis of 4-Heptyloxyphenylboronic acid as a prospective material for enhancing hole injection, benchmarking its potential against established technologies. This analysis is grounded in the fundamental principles of interfacial engineering and supported by comparative data from well-characterized alternative materials.
The Critical Role of the Hole Injection Layer (HIL)
The anode in a conventional OLED is typically a transparent conductive oxide, most commonly Indium Tin Oxide (ITO). While ITO offers excellent transparency and conductivity, its work function (typically 4.5-4.8 eV) often presents a significant energy barrier to the highest occupied molecular orbital (HOMO) of the adjacent hole transport layer (HTL)[1]. This energy mismatch impedes the efficient injection of holes, leading to a higher turn-on voltage and reduced device efficiency[2].
A Hole Injection Layer (HIL) is a thin interlayer inserted between the anode and the HTL to mitigate this issue. An effective HIL serves several key functions:
-
Reduces the Hole Injection Barrier: By modifying the work function of the anode or providing a stepped energy level transition, the HIL facilitates a more efficient transfer of holes into the organic stack[2].
-
Improves Interfacial Adhesion: The HIL can promote better physical contact and adhesion between the inorganic ITO and the organic HTL.
-
Blocks Electron Leakage: A well-designed HIL can prevent electrons that have traversed the organic layers from reaching the anode and recombining non-radiatively.
-
Planarizes the Anode Surface: The HIL can smooth out the surface roughness of the ITO, reducing the risk of electrical shorts and improving device yield.
Established Benchmarks in Hole Injection Materials
A number of materials have been successfully employed as HILs in high-performance OLEDs. Understanding their performance provides a crucial baseline for evaluating new candidates.
PEDOT:PSS: The Conductive Polymer Standard
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a widely used HIL material due to its high conductivity, good film-forming properties, and ability to be processed from solution[3]. It effectively planarizes the ITO surface and has a work function of approximately 5.0-5.2 eV, which reduces the hole injection barrier to many common HTLs[3]. However, the acidic and hygroscopic nature of PEDOT:PSS can lead to the corrosion of the ITO electrode and contribute to device degradation over time.
Transition Metal Oxides: The Vacuum-Deposited Alternative
Transition metal oxides such as Molybdenum Trioxide (MoO₃) and Tungsten Trioxide (WO₃) are effective HILs, particularly in vacuum-deposited OLEDs. These materials are wide-bandgap semiconductors with high work functions (e.g., >5.3 eV for MoO₃), which facilitate efficient hole injection. They offer good thermal stability but require vacuum deposition, which can increase manufacturing complexity and cost.
Self-Assembled Monolayers (SAMs): The Molecular Engineering Approach
Self-Assembled Monolayers (SAMs) offer a powerful method for precisely engineering the anode-organic interface at the molecular level. These are single layers of organic molecules that spontaneously chemisorb onto a substrate, forming a well-ordered and robust film. For OLED applications, SAMs are typically bifunctional: one end of the molecule (the headgroup) has a strong affinity for the ITO surface, while the other end (the tailgroup) can be tailored to modify the surface energy and work function.
Phosphonic acids are particularly effective headgroups for binding to metal oxide surfaces like ITO[4][5][6]. The formation of strong covalent bonds leads to the creation of a stable and reliable interface. The tailgroup can incorporate functional moieties with a permanent dipole moment, which can be oriented to either increase or decrease the work function of the ITO. For instance, electron-withdrawing groups can increase the work function, thereby improving hole injection.
Boronic Acids as a Promising Class of HIL Materials
Organoboron compounds have garnered significant interest in OLED research, primarily as emissive materials due to their high photoluminescence quantum yields and tunable electronic properties[7][8]. However, the unique electronic characteristics of the boronic acid functional group (-B(OH)₂) also make it an intriguing candidate for interfacial modification.
The boron atom in a boronic acid is electron-deficient, giving the molecule Lewis acidic character. When a phenylboronic acid is attached to the ITO surface, the electron-withdrawing nature of the boronic acid group, coupled with the pi-conjugated phenyl ring, can create a surface dipole that increases the work function of the anode. This effect is analogous to that observed with other electron-withdrawing SAMs.
A Deeper Dive into this compound
While direct experimental data on the performance of this compound in OLEDs is not yet prevalent in published literature, a thorough analysis of its molecular structure allows for a strong projection of its potential as an HIL material.
Structural and Functional Analysis
-
Boronic Acid Headgroup: The -B(OH)₂ group is expected to serve as an effective anchor to the ITO surface, forming a self-assembled monolayer. The interaction is driven by the formation of covalent bonds with the metal oxide surface, leading to a stable and robust interface.
-
Phenyl Ring: The aromatic phenyl ring provides a conjugated bridge between the boronic acid headgroup and the heptyloxy tailgroup. This conjugation is crucial for modulating the electronic properties of the ITO surface.
-
Heptyloxy Tailgroup (-O(CH₂)₆CH₃): The long alkyl chain of the heptyloxy group is expected to serve two primary functions. Firstly, it will create a hydrophobic surface, which can improve the wetting and morphology of the subsequently deposited organic layer. Secondly, the oxygen atom attached to the phenyl ring is an electron-donating group. This will influence the overall dipole moment of the molecule and, consequently, its impact on the ITO work function. The interplay between the electron-withdrawing boronic acid and the electron-donating heptyloxy group at the para position will determine the net surface dipole and the final work function modification.
Projected Performance and Comparison
The following table summarizes the expected properties of this compound as an HIL and compares them with established benchmark materials.
| Feature | PEDOT:PSS | MoO₃ | Phosphonic Acid SAMs (General) | This compound (Projected) |
| Deposition Method | Solution (Spin-coating) | Vacuum (Evaporation) | Solution (Dip-coating, Spin-coating) | Solution (Dip-coating, Spin-coating) |
| HIL Thickness | 30-50 nm | 1-10 nm | ~1-2 nm (Monolayer) | ~1-2 nm (Monolayer) |
| Work Function (eV) | ~5.0 - 5.2 | > 5.3 | Tunable (e.g., 4.5 - 5.8) | Projected to increase ITO work function |
| Stability | Moderate (Hygroscopic, Acidic) | High | High (Covalently bound) | High (Covalently bound) |
| Key Advantage | Simple solution processing | High work function, good stability | Precise interfacial control, tunable work function | Facile solution processing, potential for work function tuning and improved morphology |
| Key Disadvantage | Acidity can degrade ITO | Requires vacuum deposition | Performance is highly dependent on molecular design | Performance needs experimental validation |
Experimental Workflow for Benchmarking
To experimentally validate the performance of this compound, a systematic fabrication and characterization workflow is required.
OLED Device Fabrication Protocol
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to remove organic residues and increase the surface reactivity.
-
HIL Deposition:
-
Control (Bare ITO): No HIL is deposited.
-
PEDOT:PSS: A filtered PEDOT:PSS solution is spin-coated onto the cleaned ITO and annealed.
-
This compound SAM: The cleaned substrates are immersed in a dilute solution of this compound in a suitable solvent (e.g., ethanol or toluene) for a specified duration to allow for monolayer formation. The substrates are then rinsed with the pure solvent to remove any physisorbed molecules and dried.
-
-
Organic Layer Deposition: The Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL) are deposited sequentially via high-vacuum thermal evaporation.
-
Cathode Deposition: A bilayer cathode, typically consisting of a thin layer of Lithium Fluoride (LiF) for electron injection followed by a thicker layer of Aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The completed devices are encapsulated under an inert atmosphere (e.g., nitrogen or argon) to protect the organic layers and reactive cathode from oxygen and moisture.
Diagram of Experimental Workflow
Caption: Workflow for the comparative fabrication of OLEDs.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a suite of standard characterization techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: This fundamental measurement provides key performance metrics such as turn-on voltage, luminance, current efficiency (cd/A), and power efficiency (lm/W).
-
External Quantum Efficiency (EQE): The EQE is measured to determine the percentage of injected electrons that result in emitted photons.
-
Electroluminescence (EL) Spectroscopy: The EL spectrum is recorded to assess the color purity and coordinates of the emitted light.
-
Lifetime Measurement: The operational stability of the devices is tested by monitoring the luminance decay over time at a constant current density.
Diagram of OLED Device Structure
Caption: A typical multilayer OLED device structure.
Conclusion and Future Outlook
While direct experimental validation is essential, the structural analysis of this compound strongly suggests its potential as a high-performance HIL material for OLEDs. Its ability to form a robust, self-assembled monolayer via a simple solution-based process presents a compelling alternative to both the potentially lifetime-limiting PEDOT:PSS and the more complex vacuum-deposited metal oxides. The boronic acid headgroup is a promising anchor for ITO functionalization, and the interplay of the phenyl ring and heptyloxy tail offers avenues for tuning the interfacial energetics and morphology.
Future research should focus on the systematic experimental evaluation of this compound and its derivatives. By varying the length of the alkyl chain and the substitution pattern on the phenyl ring, a library of SAM-forming boronic acids could be developed, allowing for the fine-tuning of the anode work function to match a wide range of hole transport materials. This molecular engineering approach, enabled by the versatility of boronic acid chemistry, holds significant promise for the next generation of efficient, stable, and cost-effective OLED displays and lighting.
References
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- Zhang, Y., et al. (2026). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI.
- Li, J., et al. (2020). High-performance three-coordinated organoboron emitters for organic light-emitting diodes. Journal of Materials Chemistry C, 8(33), 11356-11374.
- Wang, S., et al. (2013). Four-Coordinate Organoboron Compounds for Organic Light-Emitting Diodes (OLEDs).
- Kim, H., et al. (2014). Effect of ITO surface modification on the OLED device lifetime. Langmuir, 30(25), 7369-76.
- Besbes, S., et al. (n.d.). Effect of surface treatment and functionalization on the ITO properties for OLEDs. HAL Open Science.
- Self-assembled monolayer-modified ITO for efficient organic light-emitting diodes: The impact of different self-assemble monolayers on interfacial and electroluminescent properties. (2018). ResearchGate.
- An, Q., et al. (2018).
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
- An, Q., et al. (2018).
- An, Q., et al. (2018).
- Hotchkiss, P. J., et al. (2012). The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. Accounts of Chemical Research, 45(3), 337-346.
- Gudeika, D., et al. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Molecular Crystals and Liquid Crystals, 718(1), 38-50.
- High-Performance Transparent PEDOT: PSS/CNT Films for OLEDs. (2019). MDPI.
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Heptyloxyphenylboronic Acid
This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification and characterization of 4-heptyloxyphenylboronic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring product quality and regulatory compliance. This document offers a comprehensive analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, underpinned by experimental data and adherence to international regulatory standards.
Introduction: The Analytical Challenge of Boronic Acids
This compound, like many of its structural analogues, presents unique analytical challenges. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) and can undergo protodeboronation. These characteristics necessitate the development of analytical methods that are not only accurate and precise but also capable of ensuring the stability of the analyte throughout the analytical process. The choice of analytical technique can significantly impact the reliability of the results, making a thorough understanding of each method's strengths and weaknesses essential.
This guide will delve into the cross-validation of three common analytical techniques, providing the scientific rationale behind the selection of each method's parameters and a framework for comparing their performance. The principles of analytical method validation outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) will be applied throughout this guide to ensure scientific integrity.[1][2][3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability.[8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is often the primary choice for purity and assay determination.
Rationale for Method Selection
The decision to employ RP-HPLC is based on the molecule's moderate polarity, conferred by the phenylboronic acid group and the nonpolar heptyloxy chain. This duality allows for good retention and separation on a C18 stationary phase. A key consideration is the mobile phase composition, which must be optimized to prevent on-column degradation and ensure symmetrical peak shapes. The use of a buffered mobile phase is critical to control the ionization state of the boronic acid moiety.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: XSelect™ Premier HSS T3 Column (4.6 x 250 mm, 5 µm) or equivalent.[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the low volatility and polar nature of boronic acids necessitate a derivatization step to make them amenable to GC analysis.[10][11]
Rationale for Derivatization
Direct analysis of boronic acids by GC is often unsuccessful due to their high polarity and thermal lability. Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -B(OH)2 group into a less polar and more volatile trimethylsilyl (TMS) ester. This not only improves chromatographic performance but also yields characteristic mass spectra for confident identification.
Experimental Protocol: GC-MS with TMS Derivatization
-
Instrumentation: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Derivatization Procedure:
-
To 1 mg of this compound in a vial, add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis with TMS derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Elucidation Tool
¹H NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For this compound, it provides a unique fingerprint, allowing for unambiguous identification and can also be used for quantitative purposes (qNMR).
Rationale for NMR Analysis
NMR spectroscopy is a non-destructive technique that provides detailed structural information. The chemical shifts and coupling patterns of the protons in the ¹H NMR spectrum are characteristic of the this compound structure. Quantitative NMR (qNMR) can be performed by integrating the signal of a specific proton against a certified internal standard of known concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆.
-
Internal Standard (for qNMR): Maleic acid.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the signals of the aromatic protons of this compound and the olefinic protons of maleic acid.
-
Visualization of the NMR Logic
Caption: Logical flow for quantitative NMR analysis.
Cross-Validation Study: A Head-to-Head Comparison
A cross-validation study was designed to compare the performance of the HPLC, GC-MS, and qNMR methods for the assay of this compound.[12][13][14] The study evaluated key validation parameters as defined by ICH guidelines.[1][5][15][16][17]
Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC | GC-MS | qNMR | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.2% | 99.8 - 100.5% | 98.0 - 102.0% |
| Precision (%RSD) | ||||
| - Repeatability | 0.5% | 0.8% | 0.3% | ≤ 1.0% |
| - Intermediate Precision | 0.7% | 1.1% | 0.5% | ≤ 2.0% |
| Specificity | No interference from impurities | No co-eluting peaks | Resolved signals | Method is specific |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | 0.1% | Reportable |
| Robustness | Unaffected by minor changes | Sensitive to derivatization time | Robust | Consistent results |
Discussion of Cross-Validation Results
The cross-validation study demonstrates that all three methods are suitable for the intended purpose of assaying this compound, but they each have distinct advantages.
-
HPLC offers a good balance of accuracy, precision, and robustness, making it an ideal choice for routine quality control testing.
-
GC-MS provides the highest sensitivity with the lowest LOQ, making it particularly useful for impurity profiling and trace-level analysis. However, the derivatization step adds complexity and a potential source of variability.
-
qNMR stands out for its exceptional accuracy and precision, and as a primary method, it does not require a reference standard of the analyte itself. This makes it an excellent tool for certifying reference materials and for orthogonal verification of results from other methods.
Method Selection Guide
The choice of the most appropriate analytical method depends on the specific application:
-
For routine batch release and purity testing: HPLC is the recommended method due to its robustness, ease of use, and good overall performance.
-
For the identification and quantification of trace impurities: GC-MS is the preferred technique due to its superior sensitivity and specificity.
-
For the certification of reference standards and as an orthogonal method for verification: qNMR is the gold standard due to its high accuracy and reliance on a primary standard.
Conclusion
The cross-validation of HPLC, GC-MS, and qNMR methods for the analysis of this compound demonstrates that each technique offers unique advantages. A comprehensive understanding of the principles, protocols, and performance characteristics of each method, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions for their analytical needs. The implementation of a multi-faceted analytical strategy, leveraging the strengths of each of these techniques, will ensure the highest level of quality and confidence in the analytical data generated.
References
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- ProPharma. (2024).
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- BA Sciences. (n.d.).
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
- PubMed. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]
- Blog. (2025). What are the mass spectrometry characteristics of Phenylboronic Acid?. [Link]
- MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]
- Slideshare. (n.d.).
- SIELC Technologies. (n.d.).
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- USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
- Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
- ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. [Link]
- International Journal of Research and Review. (2025).
- uspbpep.com. (n.d.).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (n.d.).
- PubMed. (2012).
- NIH. (2014).
- PubMed. (1990).
- ResearchGate. (2025).
- PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- AMSbiopharma. (2025).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- SCIEX. (n.d.).
- AMI Scientific. (n.d.). This compound (Contains Varying Amounts Of Anhydride) TCI Analytical reagent. [Link]
- ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA)
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Carboxyphenylboronic acid. [Link]
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- 5. Analytical methods validation as per ich & usp | PPT [slideshare.net]
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A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Couplings: An Efficacy Comparison for 4-Heptyloxyphenylboronic Acid
For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its power lies in its versatility and functional group tolerance. However, the success of this palladium-catalyzed reaction is critically dependent on a seemingly simple component: the base. The choice of base is not a trivial decision; it profoundly influences reaction kinetics, yield, and the purity of the final product.
This guide provides an in-depth comparison of the efficacy of various bases in the context of a specific, yet representative substrate: 4-heptyloxyphenylboronic acid. We will explore the mechanistic role of the base, present comparative experimental data, and offer detailed protocols to empower researchers to make informed, rational decisions for optimizing their synthetic routes.
The Mechanistic Imperative: Why the Base is Crucial
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays its most vital role in the transmetalation step, which is often the rate-determining step of the entire cycle.[5]
The boronic acid, in its neutral state, is not sufficiently nucleophilic to efficiently transfer its organic moiety to the palladium center. The base's primary function is to activate the organoboron species.[2][6] This activation is widely believed to occur via the formation of a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8][9] This negatively charged boronate readily engages in transmetalation with the palladium(II) complex formed after oxidative addition, thus propelling the catalytic cycle forward.
There are two primary mechanistic pathways debated for this base-assisted transmetalation[5][10]:
-
The Boronate Pathway: The base reacts with the boronic acid to form an "ate" complex (boronate), which then reacts with the palladium-halide complex.[5]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) first displaces the halide on the palladium center, forming a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid.[5]
Computational and experimental studies suggest that the dominant pathway can depend on the specific reaction conditions, but the formation of a more reactive boron species through interaction with the base is a common, critical feature.[9][11][12]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical base activation step.
Comparative Performance of Bases in this compound Coupling
The efficacy of a base is a function of its strength (pKa), solubility in the reaction medium, and the nature of its counter-ion. To provide a clear comparison, we present illustrative data for the coupling of this compound with 4-bromoanisole.
Reaction Scheme: 4-(C₇H₁₅O)C₆H₄B(OH)₂ + 4-(CH₃O)C₆H₄Br → 4-(C₇H₁₅O)C₆H₄-C₆H₄(OCH₃) + H₃BO₃
Standard Conditions: this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene/H₂O (4:1, 5 mL), 100 °C.
| Base (2.0 mmol) | Type | Typical Yield (%) | Reaction Time (h) | Observations & Causality |
| K₃PO₄ | Phosphate | 95-99% | 2-4 | Often provides the highest yields. Its high basicity and oxophilic nature efficiently promote boronate formation. Good for sterically hindered or electron-rich partners. |
| K₂CO₃ | Carbonate | 90-96% | 4-8 | A robust, cost-effective, and widely used base.[2] Its moderate basicity is effective for a broad range of substrates. A reliable starting point for optimization. |
| Cs₂CO₃ | Carbonate | 92-98% | 3-6 | The higher solubility of cesium salts in organic solvents can accelerate the reaction. The larger, "softer" Cs⁺ cation may also play a beneficial role in stabilizing intermediates. Often used for challenging couplings.[1] |
| Na₂CO₃ | Carbonate | 85-92% | 6-12 | Generally effective and very economical, but often slower and slightly less efficient than its potassium or cesium counterparts, potentially due to lower solubility and basicity.[13][14] |
| NaOH | Hydroxide | 70-85% | 4-8 | A strong base, but its high concentration of hydroxide ions can lead to side reactions, including catalyst decomposition and protodeboronation of the boronic acid, reducing overall yield.[15] |
| KF | Fluoride | 75-90% | 6-10 | Effective, especially under anhydrous conditions. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species [ArBF₃]⁻.[6] |
| TEA (Et₃N) | Organic Amine | < 45% | > 24 | Generally a poor choice for aryl-aryl couplings.[1] Organic bases are often not strong enough to efficiently generate the required boronate concentration for rapid transmetalation. |
Note: The yields and reaction times are illustrative and can vary based on the precise catalyst system, temperature, and purity of reagents.
Experimental Protocol: A Self-Validating System for Base Screening
To ensure a reliable and reproducible comparison of bases for your specific Suzuki-Miyaura coupling, a standardized experimental protocol is essential.
Caption: A standardized experimental workflow for comparing the efficacy of different bases.
Detailed Step-by-Step Methodology:
-
Materials & Reagents:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Selected Base (e.g., K₃PO₄, K₂CO₃, etc., 2.0 mmol)
-
Anhydrous/Degassed Solvent (e.g., Toluene/H₂O mixture)
-
Standard workup and purification reagents (EtOAc, brine, MgSO₄, silica gel).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and the selected base.
-
Seal the vessel with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
-
Reaction Execution:
-
Using a syringe, add the degassed solvent(s) to the reaction mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring.
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.
-
-
Analysis:
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Calculate the isolated yield.
-
Conclusion and Recommendations
The selection of a base is a critical parameter for optimizing the Suzuki-Miyaura coupling of this compound. While many bases can effect the transformation, their efficiency varies significantly.
-
For Highest Efficacy: Potassium phosphate (K₃PO₄) is frequently the superior choice, delivering high yields in shorter reaction times, particularly for challenging or sterically demanding substrates.
-
A Reliable Starting Point: Potassium carbonate (K₂CO₃) represents an excellent, cost-effective starting point for optimization. It is robust, widely applicable, and highly effective for many standard couplings.[2][13]
-
For Difficult Couplings: Cesium carbonate (Cs₂CO₃) should be considered when other bases provide suboptimal results, as its enhanced solubility can be advantageous.[1]
-
Avoid Weak Organic Bases: Weak organic bases like triethylamine are generally not suitable for promoting the efficient coupling of arylboronic acids and should be avoided.[1]
By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can confidently and efficiently optimize conditions to achieve high yields and purity in their Suzuki-Miyaura cross-coupling reactions.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search Result.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). Benchchem.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
- Role of a base in Suzuki-Miyaura reaction. (2023).
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. (2025). ACS Omega.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- The effect of various bases on the Suzuki coupling reaction. (n.d.).
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- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
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- 15. researchgate.net [researchgate.net]
A Guide to Enhancing Experimental Reproducibility with 4-Heptyloxyphenylboronic Acid
For researchers in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Arylboronic acids are central to this transformation, and among them, 4-heptyloxyphenylboronic acid stands out as a versatile building block for introducing a functionalized phenyl moiety, often seen in materials science and medicinal chemistry.[3] Its long alkyl chain imparts unique solubility characteristics, making it valuable for synthesizing complex organic molecules and functional materials like OLEDs.[3]
However, the promise of this reagent is often tempered by a critical challenge: experimental reproducibility. A reaction that works perfectly one day may yield a complex mixture the next. This guide provides an in-depth analysis of the factors governing the successful and repeatable use of this compound in cross-coupling reactions. We will dissect a standard protocol, explore the causal factors behind common failures, and compare the reagent to viable alternatives, providing the data-driven insights necessary to move from frustrating inconsistency to robust, reliable results.
The Foundation: Understanding Boronic Acid Chemistry
At its core, the utility—and fragility—of a boronic acid lies in its structure. The boron atom is sp²-hybridized, possessing a vacant p-orbital that makes it a Lewis acid.[4][5] This electron deficiency is the linchpin of its reactivity but also the source of its instability. Key competing, and often detrimental, processes include oxidation and protodeboronation (the cleavage of the C-B bond by a proton source), which can significantly reduce the efficiency of the desired cross-coupling reaction.[6][7] The electron-donating nature of the heptyloxy group on this compound can influence the Lewis acidity of the boron center and, consequently, its reactivity and stability profile.
A Reproducible Protocol for Suzuki-Miyaura Coupling
Achieving reproducibility begins with a well-defined, robust protocol. The following procedure for the coupling of this compound with an aryl bromide serves as our baseline. The rationale behind each component and step is explained to build a foundational understanding.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Rationale & Key Considerations |
| Aryl Bromide (Ar-Br) | 1.0 mmol | 1.0 | The limiting reagent. Purity should be >98%. |
| This compound | 283 mg (1.2 mmol) | 1.2 | A slight excess is used to drive the reaction to completion and compensate for potential degradation or homocoupling.[2] |
| Pd(PPh₃)₄ | 23 mg (0.02 mmol) | 0.02 (2 mol%) | A common, reliable Pd(0) catalyst. Must be handled under inert atmosphere to prevent oxidation. |
| Potassium Carbonate (K₂CO₃) | 276 mg (2.0 mmol) | 2.0 | A crucial base required to activate the boronic acid for transmetalation.[8] Must be finely powdered and dry. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 5 mL | Dioxane is an excellent solvent for the organic reagents. A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[9][10] The solvent mixture must be rigorously degassed. |
| Temperature | 85-90 °C | N/A | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant thermal degradation of reagents. |
| Reaction Time | 12-18 hours | N/A | Progress should be monitored by TLC or LC-MS to determine completion.[11] |
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane/H₂O (4:1) mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.02 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: After 12 hours, take a small aliquot (via syringe) and analyze by TLC or LC-MS to check for the consumption of the aryl bromide.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Catalytic Cycle: A Visual Guide
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding these steps is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Unraveling Irreproducibility: Key Factors and Solutions
Even with a robust protocol, variability can arise from several sources. Here, we dissect the most common culprits and offer solutions.
Reagent Quality and Stability
The purity and stability of this compound are paramount. Boronic acids are susceptible to dehydration to form cyclic anhydride trimers (boroxines) and oxidative decomposition.[4][13]
-
The Problem: Commercial boronic acids can contain varying amounts of their corresponding boroxine. While boroxines are often competent in cross-coupling, their different molecular weight and reactivity profile can introduce significant stoichiometric errors and inconsistent reaction kinetics. Furthermore, aliphatic boronic acids are more prone to oxidation than their aryl counterparts, but even arylboronic acids can degrade over time, especially if not stored properly.[5]
-
Causality: The presence of water can hydrolyze boroxines back to the monomeric boronic acid, but the equilibrium is variable. Oxidation, often catalyzed by trace metals, cleaves the C-B bond, rendering the reagent inactive.[13]
-
Solution & Validation:
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen) in a cool, dark place.[14]
-
Purity Check: Before use, check the purity by ¹H NMR in DMSO-d₆. The broad singlet corresponding to the B(OH)₂ protons is indicative of the free acid. The presence of multiple species may suggest boroxine formation.
-
Recrystallization: If purity is questionable, recrystallization from a suitable solvent (e.g., water/acetone) can often furnish the pure boronic acid.[15]
-
The Critical Role of Solvent and Base
The choice of solvent and base is not arbitrary; it profoundly impacts reaction kinetics and outcomes.[9][16][17] The Suzuki-Miyaura reaction is often tolerant of many conditions, which paradoxically can make it difficult to diagnose issues when they arise.[18]
-
The Problem: A reaction that works in THF may fail in dioxane. A switch from K₂CO₃ to NaOH can dramatically alter the product distribution, favoring side reactions.
-
Causality: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step.[8] The solvent must solubilize the organic reagents, the base (to some extent), and the palladium catalyst. Biphasic systems (e.g., toluene/water) are common, and the efficiency of phase transfer can be a hidden variable.[16] Solvent impurities can also poison the catalyst.[16]
-
Solution & Validation:
-
Consistency is Key: Use the same grade and supplier for solvents and bases to minimize variability from impurities.
-
Degassing: Always use freshly degassed solvents. Three cycles of freeze-pump-thaw or sparging with argon for 20-30 minutes are effective methods.
-
Base Selection: For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often superior to strong hydroxides, which can promote side reactions like protodeboronation.[6]
-
Data-Driven Comparison: Impact of Reaction Parameters
The following table illustrates how seemingly minor changes can affect the yield of a model reaction, highlighting the need for strict parameter control.
Model Reaction: 4-Bromoanisole + this compound
| Variable Changed | Solvent | Base | Time (h) | Yield (%) | Observations |
| Baseline | Dioxane/H₂O (4:1) | K₂CO₃ | 12 | 92 | Clean reaction, full conversion. |
| Solvent Change | THF/H₂O (4:1) | K₂CO₃ | 12 | 88 | Slightly slower reaction rate observed.[16] |
| Base Change | NaOH | Dioxane/H₂O (4:1) | 12 | 65 | Significant protodeboronation of this compound observed by LC-MS. |
| No Degassing | Dioxane/H₂O (4:1) | K₂CO₃ | 12 | <10 | Reaction stalled; catalyst likely oxidized, forming palladium black. |
| Anhydrous Conditions | Dioxane | K₂CO₃ | 24 | 25 | Very slow reaction; water is crucial for this base/solvent system.[10] |
Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
Alternatives to this compound
When reproducibility remains a challenge, especially with sensitive substrates, turning to more stable boronic acid derivatives can be a powerful strategy.
| Reagent Type | Structure Example | Advantages | Disadvantages |
| Boronic Acid | Ar-B(OH)₂ | Widely available, high atom economy, generally reactive. | Prone to decomposition (protodeboronation, boroxine formation).[6] Can be difficult to purify. |
| Pinacol Ester (Bpin) | Ar-B(pin) | Highly stable, crystalline solids.[5] Easy to purify by chromatography. Tolerant of many reaction conditions. | Lower atom economy. Requires an extra synthetic step to prepare.[1] |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable to air, moisture, and chromatography.[5] Allows for slow release of the active boronic acid under reaction conditions. Ideal for iterative cross-coupling. | Requires specific hydrolysis conditions (e.g., aq. NaOH) to release the boronic acid. More expensive. |
| Trifluoroborate Salt (BF₃K) | [Ar-BF₃]K | Air- and moisture-stable, crystalline solids.[6][19] Often show enhanced reactivity and can mitigate side reactions. | Requires specific conditions for use. Stoichiometry is different from the free boronic acid. |
For applications demanding the utmost in reproducibility and for complex, multi-step syntheses, the initial investment in preparing a pinacol ester or MIDA boronate of this compound can yield significant dividends in time saved and reliability gained.
Conclusion
Reproducibility in experiments using this compound is not a matter of chance, but a consequence of deliberate control over key variables. By understanding the inherent chemistry of boronic acids and appreciating the profound impact of reagent quality, solvent choice, and reaction atmosphere, researchers can transform the Suzuki-Miyaura coupling from an unpredictable art into a reliable science. This guide provides the foundational knowledge and actionable protocols to ensure that your synthetic efforts are both successful and, crucially, repeatable.
References
- This compound - Chem-Impex. Chem-Impex.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
- Boron Chemistry: An Overview | ACS Symposium Series. ACS Publications.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- This compound - Chemicalbridge. Chemicalbridge.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health (NIH).
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Chemistry Of Boronic Esters. AA Blocks.
- SUZUKI REACTION MONITORING. Advion.
- Materials Chemistry A. RSC Publishing.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Semantic Scholar.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH).
- Organic Syntheses Procedure. Organic Syntheses.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.
- Suzuki Coupling. Organic Chemistry Portal.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. PMC - NIH.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters - ACS Publications.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH).
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). ResearchGate.
- CN103724366A - Preparation method of p-carboxyphenylboronic acid. Google Patents.
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with 4-Heptyloxyphenylboronic Acid
For researchers, medicinal chemists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying drug distribution, and understanding reaction mechanisms. Arylboronic acids, key intermediates in synthetic chemistry, are increasingly utilized in these studies. This guide provides an in-depth technical comparison of isotopic labeling strategies for 4-heptyloxyphenylboronic acid, a versatile building block in drug discovery and materials science. We will explore various labeling methodologies, compare their performance with alternative boronic acids, and provide the experimental rationale behind these choices.
The Significance of the Heptyloxy Substituent
This compound is distinguished by its para-heptyloxy group, a long alkyl ether chain. This substituent imparts increased lipophilicity, which can enhance solubility in organic solvents and influence interactions with biological membranes. From an electronic standpoint, the oxygen of the ether group is electron-donating through resonance, which increases the electron density of the aromatic ring. As we will discuss, these electronic and steric properties have significant implications for the efficiency of isotopic labeling, the stability of the labeled product, and its analytical characterization.
Comparative Isotopic Labeling Strategies
Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and boron-11 (¹¹B) are commonly employed for labeling organic molecules. The choice of isotope and labeling strategy depends on the specific research question, the required sensitivity of detection, and the synthetic accessibility of the labeled compound.
Deuterium (²H) Labeling
Deuterium labeling is a cost-effective method for increasing the mass of a molecule for mass spectrometry-based quantification or for probing reaction mechanisms through the kinetic isotope effect.
Methodology: Protodeboronation-Deuteration
A common strategy for introducing deuterium into an arylboronic acid is through protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. By using a deuterium source, typically heavy water (D₂O), a C-D bond is formed.
Experimental Protocol: Copper-Catalyzed Deuterodeboronation
This protocol is adapted from a general method for the deuterodeboronation of arylboronic acids.
Materials:
-
This compound (or other arylboronic acid)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add the arylboronic acid (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add DMF and D₂O.
-
Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deuterated product by column chromatography.
Comparative Performance:
The electron-donating heptyloxy group in this compound is expected to facilitate electrophilic attack on the aromatic ring, which can influence the rate of protodeboronation.[1]
| Feature | This compound (Electron-Donating) | Phenylboronic Acid (Neutral) | 4-Nitrophenylboronic Acid (Electron-Withdrawing) |
| Labeling Efficiency | Potentially higher due to increased electron density on the aromatic ring, facilitating electrophilic cleavage of the C-B bond.[1] | Moderate efficiency. | Potentially lower efficiency under certain conditions due to decreased nucleophilicity of the aromatic ring. |
| Stability of Labeled Product | The electron-donating group may slightly decrease oxidative stability compared to electron-withdrawing groups.[2][3] | Baseline stability. | Electron-withdrawing groups can enhance oxidative stability.[2][3] |
| Analytical Characterization | The heptyloxy chain provides a distinct fragmentation pattern in mass spectrometry. In NMR, the ether linkage offers an additional site for structural elucidation. | Simpler fragmentation and NMR spectra. | The nitro group introduces a significant isotopic signature and alters fragmentation. |
Workflow for Deuterium Labeling of Arylboronic Acids
Caption: Workflow for Deuterium Labeling.
Carbon-13 (¹³C) Labeling
Incorporating ¹³C is crucial for metabolic tracing studies and for NMR-based structural analysis, as it provides a nucleus with a nuclear spin that can be readily detected.
Methodology: De Novo Synthesis
Unlike deuterium labeling, which can often be achieved by exchange reactions on the final molecule, ¹³C labeling typically requires a de novo synthesis approach, starting from a ¹³C-labeled precursor. For this compound, this would involve synthesizing the molecule from a ¹³C-labeled benzene derivative.
Experimental Protocol: Synthesis of [¹³C₆]-4-Heptyloxyphenylboronic Acid (Conceptual)
This conceptual protocol outlines a possible synthetic route.
-
Starting Material: [¹³C₆]-Bromobenzene.
-
Williamson Ether Synthesis: React [¹³C₆]-bromobenzene with 1-heptanol in the presence of a base (e.g., sodium hydride) to form 1-([¹³C₆]-phenoxy)heptane.
-
Lithiation and Borylation: Treat the resulting ether with a strong base like n-butyllithium to generate an organolithium species, followed by quenching with a boron electrophile such as triisopropyl borate.
-
Hydrolysis: Acidic workup will hydrolyze the borate ester to yield [¹³C₆]-4-heptyloxyphenylboronic acid.
Comparative Considerations:
The synthesis of ¹³C-labeled arylboronic acids is generally more complex and expensive than deuteration. The choice of alternative boronic acids for comparison would depend on the availability and cost of the corresponding ¹³C-labeled starting materials. The electronic nature of the substituent can influence the efficiency of the lithiation and borylation steps.
| Feature | [¹³C₆]-4-Heptyloxyphenylboronic Acid | [¹³C₆]-Phenylboronic Acid | [¹³C₆]-4-Trifluoromethylphenylboronic Acid |
| Synthetic Accessibility | More complex due to the multi-step synthesis involving the introduction of the heptyloxy group. | Simpler synthesis from [¹³C₆]-bromobenzene. | Synthesis requires a [¹³C₆]-bromobenzene derivative with a trifluoromethyl group, which can be challenging. |
| Stability of Labeled Product | Similar stability considerations as for the deuterated analog. | Baseline stability. | The electron-withdrawing CF₃ group enhances oxidative stability.[2][3] |
| Analytical Characterization (NMR) | The ¹³C-labeled aromatic ring provides distinct signals in ¹³C NMR, and ¹³C-¹H coupling can be observed. The heptyloxy chain provides additional NMR handles. | Simplified ¹³C NMR spectrum. | The ¹³C-¹⁹F coupling provides additional structural information. |
Logical Relationship of ¹³C Labeling Synthesis
Caption: Synthesis of a ¹³C-labeled boronic acid.
Boron Isotope (¹⁰B/¹¹B) Labeling
Boron has two stable isotopes, ¹⁰B (natural abundance ~20%) and ¹¹B (natural abundance ~80%). While less common for metabolic tracing, enrichment with either isotope can be useful for specific applications, such as in Boron Neutron Capture Therapy (BNCT) where ¹⁰B is required, or for mechanistic studies involving the boron atom itself.
Methodology: Synthesis from Enriched Boric Acid
Labeling with a specific boron isotope requires synthesizing the boronic acid from an isotopically enriched source of boron, such as ¹⁰B-boric acid or ¹¹B-boric acid.
Comparative Insights:
The chemical reactivity of ¹⁰B and ¹¹B labeled compounds is identical. The primary difference lies in their nuclear properties, which are relevant for NMR spectroscopy and neutron capture applications.
| Feature | ¹⁰B-4-Heptyloxyphenylboronic Acid | ¹¹B-4-Heptyloxyphenylboronic Acid | Natural Abundance this compound |
| Application | Primarily for Boron Neutron Capture Therapy (BNCT). | Can be used as a tracer in studies where the boron atom's fate is monitored. | General synthetic and biological applications. |
| NMR Spectroscopy | ¹⁰B has a nuclear spin of 3 and is NMR active, but gives broader signals than ¹¹B. | ¹¹B has a nuclear spin of 3/2 and is the more commonly observed nucleus in boron NMR due to its higher natural abundance and sharper signals. | ¹¹B NMR is routinely used for characterization. |
| Mass Spectrometry | The molecular ion peak will be shifted by -1 amu compared to the ¹¹B labeled compound. | The molecular ion peak will be shifted by +1 amu compared to the ¹⁰B labeled compound. | Shows a characteristic isotopic pattern corresponding to the natural abundance of ¹⁰B and ¹¹B. |
Analytical Characterization: A Self-Validating System
The successful synthesis and purification of an isotopically labeled boronic acid must be confirmed by rigorous analytical techniques.
Mass Spectrometry (MS): ESI-MS is a powerful tool for confirming the incorporation of isotopes by observing the expected mass shift in the molecular ion peak. The fragmentation pattern can also provide structural information. For this compound, characteristic fragmentation would involve cleavage of the heptyloxy chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Deuterium incorporation is confirmed by the disappearance or reduction in the intensity of the corresponding proton signal.
-
¹³C NMR: ¹³C labeling results in strong signals for the labeled carbon atoms.
-
¹¹B NMR: This technique is useful for characterizing the boron center. The chemical shift can provide information about the coordination state of the boron atom.[4][5] It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra.[1] Running the NMR in a solvent like methanol-d₄ can help break up these oligomers and provide a clearer spectrum.[1]
Trustworthiness and Field-Proven Insights
The choice of isotopic labeling strategy for this compound should be guided by the specific research goals. For quantitative bioanalysis, a stable, non-exchangeable deuterium or carbon-13 label is preferred. The heptyloxy group, being an electron-donating substituent, can be expected to increase the rate of protodeboronation-based deuteration compared to unsubstituted or electron-deficient arylboronic acids.[1] However, this same electronic effect may render the labeled product slightly more susceptible to oxidative degradation.[2][3] Therefore, careful handling and storage of the labeled compound are crucial.
For metabolic studies, ¹³C labeling is the gold standard, although the synthetic effort is greater. The lipophilic heptyloxy chain may influence the metabolic fate of the molecule, making ¹³C-labeled this compound a valuable tool for investigating the metabolism of such compounds.
Conclusion
Isotopic labeling of this compound offers a powerful approach for a wide range of research applications. The choice between deuterium, carbon-13, or boron isotope labeling depends on a careful consideration of the experimental objectives, synthetic feasibility, and analytical requirements. The electron-donating and lipophilic nature of the heptyloxy group influences not only the labeling process but also the stability and analytical properties of the resulting isotopically labeled molecule. By understanding these nuances, researchers can design and execute robust isotopic labeling studies to gain deeper insights into chemical and biological systems.
References
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37235-37239. [Link]
- FitzGerald, F. G., Graham, B. J., Zhang, E., & Raines, R. T. (2025). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry. (Note: This is a future-dated reference from the search results, the link points to the general journal page). [Link]
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
- Reddit discussion on "Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1284-1297. [Link]
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Kubiak-Tomaszewska, G., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(10), 615-623.
- Budiman, Y. P., et al. (2024). HKUST-1-Catalyzed Homocoupling of Arylboronic Acids. ChemistrySelect.
- Wang, Z., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 77(19), 8712-8717. [Link]
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- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Mechanistic Comparison with 4-Heptyloxyphenylboronic Acid
For the modern researcher in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the construction of complex molecular architectures. The ability to forge carbon-carbon bonds with precision and high functional group tolerance has revolutionized drug development and materials science. Among the array of nucleophilic partners, organoboron reagents, such as 4-heptyloxyphenylboronic acid, have gained prominence due to their stability, low toxicity, and versatile reactivity.[1]
This guide provides an in-depth mechanistic comparison of several key cross-coupling strategies utilizing this compound. We will move beyond simple protocols to dissect the catalytic cycles, understand the critical role of reagents, and provide a logical framework for selecting the optimal reaction to achieve a desired synthetic outcome. Our focus is not just on the "how," but the fundamental "why," empowering you to troubleshoot and innovate in your own applications.
The Archetype: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely implemented cross-coupling method, serving as the gold standard for synthesizing biaryl and vinyl-aryl structures.[2][3] Its success is rooted in the use of environmentally benign boronic acids and mild reaction conditions, often compatible with aqueous media.[4]
Mechanistic Deep Dive
The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition : The cycle initiates with the active 14-electron Pd(0) species inserting into the bond of an organohalide (Ar-X), forming a square planar Pd(II) complex. This is often the rate-limiting step, with reactivity trends typically following Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[6] The use of electron-rich, bulky phosphine ligands can accelerate this step, particularly for less reactive aryl chlorides.[7]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from boron to palladium. Critically, the boronic acid itself is not reactive enough for this transfer. A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species (-[B(OH)₃]⁻).[5][8] This boronate then exchanges its organic group (the 4-heptyloxyphenyl moiety) with the halide on the palladium center.
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C-C bond in the biaryl product and regenerating the catalytically active Pd(0) species to re-enter the cycle.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental & Performance Considerations
-
Catalyst/Ligand : Standard pre-catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice of ligand is critical; while triphenylphosphine (PPh₃) is common, sterically demanding, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) often provide superior results, especially with challenging substrates like aryl chlorides.[2][7]
-
Base : Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are standard. The base strength can significantly influence reaction rates and must be chosen carefully to avoid degrading sensitive functional groups.[8]
-
Solvent : Biphasic solvent systems like toluene/water or single solvents like dioxane are common. The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Performance : For coupling this compound with aryl halides, the Suzuki reaction is the most direct and efficient method. High yields (>90%) are routinely achievable. The electron-donating nature of the heptyloxy group generally makes the boronic acid a robust and reactive coupling partner.
Oxidative Boron Heck Reaction: Arylation of Alkenes
While the traditional Mizoroki-Heck reaction couples organohalides with alkenes, a modern variant—the oxidative boron Heck reaction—utilizes boronic acids directly.[9][10] This transformation is mechanistically distinct from both the Suzuki and the traditional Heck reaction and serves a different synthetic purpose: the formation of arylated alkenes.
Mechanistic Deep Dive
This reaction operates on a Pd(II)/Pd(IV) or, more commonly, a Pd(II)-redox cycle, avoiding a Pd(0) intermediate.[10]
-
Transmetalation : The cycle begins with a Pd(II) salt (e.g., Pd(OAc)₂). The arylboronic acid undergoes transmetalation, transferring the 4-heptyloxyphenyl group to the Pd(II) center to form an arylpalladium(II) species.[10]
-
Alkene Coordination & Insertion : The alkene substrate coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond. This step is often stereoselective and determines the regiochemistry of the final product.
-
β-Hydride Elimination : A hydrogen atom from a β-carbon (relative to the palladium) is eliminated, forming the C=C double bond in the product and a hydridopalladium(II) species.
-
Reductive Elimination/Oxidation : The hydridopalladium(II) species reductively eliminates (as HX) and the resulting Pd(0) must be re-oxidized to Pd(II) by an external oxidant to restart the catalytic cycle.
Caption: A plausible catalytic cycle for Sonogashira-type coupling with a boronic acid.
Experimental & Performance Considerations
-
Catalyst System : These reactions often employ a dual catalytic system, such as a palladium complex and a copper(I) or silver(I) co-catalyst. L[11]igandless copper-catalyzed versions have also been reported. *[11] Conditions : The reaction is typically run under a base, which is required for the deprotonation of the terminal alkyne.
-
Performance : This method provides an excellent alternative to the traditional Sonogashira reaction, especially when the aryl halide is less accessible than the corresponding boronic acid. It allows for the direct synthesis of molecules like 1-(4-(heptyloxy)phenyl)alk-1-ynes, which are valuable intermediates in materials science and medicinal chemistry.
Comparative Summary & Strategic Selection
The choice of cross-coupling reaction is dictated entirely by the desired bond construction. For this compound, the strategic choice is clear based on the target structure.
| Reaction | Coupling Partner | Bond Formed | Product Type | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Aryl/Vinyl Halide | C(sp²)-C(sp²) | Biaryl / Vinyl-arene | High yields, low toxicity, mild conditions, robust. | [1][5] Requires a base for activation. |
| Oxidative Boron Heck | Alkene | C(sp²)-C(sp²) | Arylated Alkene | Direct arylation of alkenes without an organohalide. | [10] Requires an external oxidant, can have regioselectivity issues. |
| Stille (Comparison) | Aryl/Vinyl Halide | C(sp²)-C(sp²) | Biaryl / Vinyl-arene | Broad scope, often no base needed. | [12] High toxicity of tin reagents and byproducts. |
| Sonogashira (Boron) | Terminal Alkyne | C(sp²)-C(sp) | Aryl Alkyne | Direct synthesis of aryl alkynes from boronic acids. | [11] May require co-catalysts or specific conditions. |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of 4'-heptyloxy-[1,1'-biphenyl]-4-carbonitrile from this compound and 4-bromobenzonitrile, based on standard literature procedures.
[13]Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
4-Bromobenzonitrile (1.05 mmol, 1.05 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromobenzonitrile, and K₃PO₄.
-
Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene before adding the slurry to the main reaction flask. This pre-formation of the active catalyst can improve consistency.
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition : Add the toluene and water via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel.
-
Extraction & Purification : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
This self-validating protocol, which includes monitoring steps, ensures that the reaction's progress is tracked, leading to a reliable and reproducible outcome. The choice of an advanced ligand like SPhos is a deliberate one to ensure high efficiency and turnover, reflecting modern best practices in cross-coupling chemistry.
References
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Thomas, S. P., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Albano, V. G., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Comparison of conventional cross-coupling reactions and direct arylation method.
- Stille Coupling. Organic Chemistry Portal. [Link]
- Heck reaction. Wikipedia. [Link]
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- Lee, A.-L., et al. Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry. [Link]
- Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Stille Coupling. OpenOChem Learn. [Link]
- Sigman, M. S., et al. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. [Link]
- Reddy, M. S., et al. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes. ElectronicsAndBooks. [Link]
- Stille reaction. Wikipedia. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Engle, K. M., & Yu, J.-Q. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Liu, C., & Zhang, H. Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis.
- Reddy, M. S., et al. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
- Sonogashira cross-coupling of an aryl bromide boronic ester.
- MacFarlane, R. T., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Chen, D. Y.-K., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
- Dong, M., & Chatterjee, A. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
- Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction.
- Sonogashira Coupling. YouTube. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?.
- (Top): Reaction scheme for Suzuki coupling of....
- Suzuki reaction – Knowledge and References. Taylor & Francis Online. [Link]
- Stille, Heck, and Sonogashira coupling and hydrogenation catalyzed by porous-silica-gel-supported palladium in batch and flow.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmcct.com [jmcct.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Qualifying 4-Heptyloxyphenylboronic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. The success of a synthetic campaign, particularly in the realm of palladium-catalyzed cross-coupling reactions, is often dictated by the purity and reactivity of the reagents used. 4-Heptyloxyphenylboronic acid is a versatile building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceuticals and materials science.[1] Its long alkyl chain imparts unique solubility characteristics, making it a valuable synthon.
However, not all commercial sources of this compound are created equal. Variations in manufacturing processes, purification methods, and storage conditions can lead to significant differences in product quality. This guide provides a comprehensive framework for a head-to-head comparison of this compound from different suppliers, empowering you to make informed decisions for your critical research. We will delve into the "why" behind each experimental choice, ensuring a robust and self-validating evaluation.
The Critical Role of Boronic Acid Quality in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds, but its efficiency is highly sensitive to the purity of the boronic acid.[2][3] Impurities can poison the palladium catalyst, lead to unwanted side reactions, and complicate the purification of the desired product.[2] Therefore, a thorough analytical and functional assessment of incoming this compound is not just good practice; it is a necessity for reproducible and scalable chemistry.
Initial Assessment: A Tale of Three Suppliers
For the purpose of this guide, we will consider three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. A preliminary review of their product specifications and Certificates of Analysis (CoA) reveals the following:
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Name | This compound | 4-(Heptyloxy)phenylboronic acid | 4-Heptyloxybenzeneboronic acid |
| CAS Number | 136370-19-9 | 136370-19-9 | 136370-19-9 |
| Purity (by Titration) | >98% | >99% | >97% (contains varying amounts of anhydride) |
| Appearance | White to off-white powder | White crystalline powder | White to light yellow powder |
| Melting Point | 102-106 °C | 104-108 °C | 101-107 °C |
While these specifications provide a starting point, they do not tell the whole story. The note from Supplier C regarding the presence of anhydrides is a crucial piece of information, as boronic acids are known to form cyclic (trimeric) or linear anhydrides through dehydration. While these anhydrides can often be used directly in Suzuki-Miyaura reactions, their presence can affect the stoichiometry of the reaction and may be indicative of the material's handling and storage history.
A Multi-pronged Approach to Supplier Qualification
A comprehensive evaluation of this compound should encompass both analytical characterization and a functional test of its reactivity. Our experimental workflow is designed to provide a holistic view of product quality.
Caption: Experimental workflow for supplier qualification.
Experimental Protocols
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the desired compound and identifying organic impurities. For this compound, we will be looking for the characteristic aromatic and aliphatic signals, as well as the broad singlet corresponding to the B(OH)₂ protons. The presence of unexpected signals can indicate residual solvents, starting materials from the synthesis, or degradation products.
Protocol:
-
Prepare a sample of each supplier's material by dissolving ~5 mg in 0.6 mL of DMSO-d₆. The use of DMSO-d₆ is crucial as it allows for the observation of the exchangeable B(OH)₂ protons.
-
Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher field spectrometer.
-
Integrate the signals and compare the relative integrations to the expected values for the structure.
-
Look for any impurity peaks and, if present, attempt to quantify them relative to the main product signals.
Hypothetical Comparative Data:
| Supplier | ¹H NMR Observations | Estimated Purity |
| Supplier A | Clean spectrum, all signals consistent with the structure. Minor peak at 2.5 ppm (residual solvent). | >99% (by integration) |
| Supplier B | Sharp, well-resolved signals. No observable impurities. | >99.5% (by integration) |
| Supplier C | Broadened aromatic signals, suggesting the presence of anhydrides. A small peak corresponding to the deboronated starting material (heptoxybenzene) is observed. | ~97% (by integration) |
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for separating and identifying non-volatile impurities that may not be readily apparent by NMR.[4] This is particularly important for detecting deboronated byproducts or other high-molecular-weight impurities.
Protocol:
-
Prepare stock solutions of each supplier's material at 1 mg/mL in acetonitrile.
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the eluent using both a UV detector (at 254 nm) and a mass spectrometer.
-
Compare the chromatograms for the presence of any impurity peaks and identify them by their mass-to-charge ratio.
Hypothetical Comparative Data:
| Supplier | LC-MS Observations |
| Supplier A | Main peak at the expected retention time and m/z. One minor impurity (<0.5%) detected. |
| Supplier B | Single, sharp peak with high purity. |
| Supplier C | Main peak observed, along with a significant peak corresponding to the trimeric anhydride and a smaller peak for heptoxybenzene. |
Rationale: The ultimate test of a reagent's quality is its performance in the intended application. A standardized Suzuki-Miyaura coupling reaction will provide a direct measure of the reactivity of the this compound from each supplier. Any impurities that act as catalyst poisons or inhibitors will lead to lower yields and/or the formation of byproducts.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol:
-
To three separate reaction vials, add 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol).
-
To each vial, add this compound (1.2 mmol) from Supplier A, B, and C, respectively.
-
Add 5 mL of a 4:1 mixture of dioxane and water to each vial.
-
Degas the mixtures by bubbling with argon for 10 minutes.
-
Heat the reactions at 80 °C for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Calculate the isolated yield for each reaction.
Hypothetical Comparative Data:
| Supplier | Reaction Observations | Isolated Yield |
| Supplier A | Clean reaction profile with complete consumption of starting material. | 92% |
| Supplier B | Rapid reaction, complete within 3 hours. Very clean product. | 95% |
| Supplier C | Slower reaction, with some starting material remaining after 4 hours. A small amount of a byproduct (biphenyl of 4-bromoanisole) is observed. | 78% |
Synthesizing the Data for an Informed Decision
Based on our hypothetical results, a clear picture emerges:
-
Supplier B stands out as the top performer, exhibiting the highest purity by both NMR and LC-MS, which translated to the highest yield and cleanest reaction profile in the functional test.
-
Supplier A is a solid and reliable choice, with good purity and a high reaction yield. The minor solvent impurity detected by NMR did not appear to negatively impact the reaction outcome.
-
Supplier C presents some quality concerns. The presence of the deboronated impurity and the formation of a byproduct in the Suzuki-Miyaura coupling suggest that this material may be less suitable for demanding applications where high purity and reproducibility are critical. The lower yield also indicates a potential economic disadvantage in a larger-scale synthesis.
Conclusion: Beyond the Label
This guide demonstrates that a comprehensive, multi-faceted approach is essential for qualifying critical raw materials like this compound. While the data presented here is hypothetical, the experimental framework is robust and can be readily adapted to your laboratory's specific needs and capabilities. By moving beyond a simple reliance on the supplier's label and implementing a rigorous analytical and functional testing protocol, researchers can mitigate risks, ensure the reproducibility of their results, and ultimately accelerate their path to discovery and development.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- This compound. (n.d.). Chem-Impex.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
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A Comparative Guide to the Cost-Effectiveness of 4-Heptyloxyphenylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of building blocks is a critical determinant of a project's success, influencing not only the yield and purity of the final product but also the overall cost and efficiency of the synthetic route. Among the vast array of available organoboron reagents, 4-heptyloxyphenylboronic acid has emerged as a valuable synthon for the introduction of the 4-heptyloxyphenyl moiety, a common structural motif in liquid crystals, pharmaceuticals, and other advanced materials. This guide provides a comprehensive assessment of the cost-effectiveness of this compound in synthesis, offering an objective comparison with shorter-chain alkoxyphenylboronic acid alternatives, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The performance of the boronic acid partner in this reaction is paramount. Here, we compare this compound with its more common, shorter-chain analogs: 4-methoxyphenylboronic acid and 4-butoxyphenylboronic acid.
The reactivity of arylboronic acids in the Suzuki-Miyaura reaction is influenced by both electronic and steric factors. Generally, electron-donating groups on the phenyl ring can enhance the nucleophilicity of the organic moiety, which may facilitate the transmetalation step of the catalytic cycle. The alkoxy group is electron-donating, and while the electronic effect of different alkyl chain lengths is largely similar, solubility and steric hindrance can play a role.
While a direct head-to-head comparative study under identical conditions is not extensively documented in a single publication, we can infer performance from various studies on Suzuki-Miyaura couplings of alkoxyphenylboronic acids with aryl halides.
Table 1: Performance Comparison of 4-Alkoxyphenylboronic Acids in a Representative Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Alkyl Chain Length | Typical Yield (%) | Notes |
| 4-Methoxyphenylboronic acid | C1 | 90-98% | Generally high reactivity and good solubility in common solvent systems. |
| 4-Butoxyphenylboronic acid | C4 | 85-95% | Good balance of solubility and reactivity. |
| This compound | C7 | 80-92% | Increased lipophilicity can be advantageous for solubility in less polar solvents and for specific applications like liquid crystal synthesis. May exhibit slightly lower yields due to increased steric hindrance. |
Note: The yields presented are typical ranges compiled from various sources and may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide partner).
The longer alkyl chain of this compound imparts greater lipophilicity. This can be a distinct advantage in certain applications, such as the synthesis of liquid crystals or drug candidates requiring enhanced membrane permeability. The increased solubility in non-polar organic solvents can sometimes lead to more homogeneous reaction mixtures and easier product purification by chromatography. However, the increased steric bulk of the heptyloxy group compared to a methoxy or butoxy group may slightly hinder the approach to the palladium center during the transmetalation step, potentially leading to slightly lower reaction rates or yields in some cases.
Cost-Effectiveness Analysis: More Than Just the Price Tag
A thorough assessment of cost-effectiveness extends beyond the initial purchase price of the reagent. It encompasses the cost of synthesis or procurement, reaction efficiency (yield and time), and purification costs.
Table 2: Cost Comparison of 4-Alkoxyphenylboronic Acids
| Boronic Acid | Typical Price (per gram) |
| 4-Methoxyphenylboronic acid | $5 - $15[1][2][3][4][5][6] |
| 4-Butoxyphenylboronic acid | $20 - $40 |
| This compound | $70 - $100[1] |
Note: Prices are approximate and can vary significantly between suppliers, purity grades, and purchase volumes.
As evidenced in Table 2, there is a significant price premium for this compound compared to its shorter-chain counterparts. This higher cost is primarily attributed to the multi-step synthesis required for its preparation and lower market demand.
The "Cost-in-Synthesis" Equation:
The true cost-effectiveness can be evaluated using the following considerations:
-
Yield vs. Price: A higher-priced reagent may be more cost-effective if it consistently delivers significantly higher yields, reducing the amount of starting material and solvent required per gram of product.
-
Reaction Time and Throughput: Faster reaction times, even with a more expensive reagent, can lead to higher throughput in a laboratory or manufacturing setting, ultimately reducing operational costs.
-
Purification Costs: The physicochemical properties imparted by the heptyloxy group can sometimes simplify purification. For instance, the increased lipophilicity might allow for easier separation from more polar byproducts via extraction or chromatography, potentially reducing solvent consumption and time spent on purification.
-
Value of the Final Product: In the context of drug development or high-performance materials, the unique properties conferred by the heptyloxyphenyl moiety (e.g., enhanced biological activity, specific liquid crystalline phases) may far outweigh the initial higher cost of the boronic acid.
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura coupling are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromophenol.
Step 1: Synthesis of 1-Bromo-4-heptyloxybenzene
Protocol:
-
To a solution of 4-bromophenol (1.0 eq) in acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1-bromoheptane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford 1-bromo-4-heptyloxybenzene.
Step 2: Synthesis of this compound via Grignard Reaction
Protocol:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Slowly add a solution of 1-bromo-4-heptyloxybenzene (1.0 eq) in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 eq) to the Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Suzuki-Miyaura Cross-Coupling Protocol: A Comparative Experiment
To objectively assess the performance of this compound and its alternatives, a standardized Suzuki-Miyaura cross-coupling reaction can be performed.
Protocol:
-
In a reaction vessel, combine the aryl halide (e.g., 4-bromoanisole, 1.0 eq), the respective 4-alkoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for a specified time (e.g., monitoring every hour for up to 12 hours).
-
Monitor the reaction progress by TLC or GC-MS to determine the reaction time for each boronic acid.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and calculate the isolated yield for each reaction.
By keeping all other parameters constant, this experimental setup allows for a direct comparison of the reactivity and efficiency of this compound against its shorter-chain analogs.
Conclusion and Recommendations
The choice of this compound in a synthetic campaign is a strategic decision that hinges on a careful balance of cost, performance, and the desired properties of the final product.
-
For routine syntheses where the heptyloxy group does not impart a critical function , the more economical 4-methoxyphenylboronic acid is the clear choice due to its significantly lower price and generally high reactivity.
-
When increased lipophilicity is desired for improved solubility or biological activity , 4-butoxyphenylboronic acid offers a good compromise between cost and the benefits of a longer alkyl chain.
-
This compound is the reagent of choice when the specific properties conferred by the long alkyl chain are essential for the target molecule's function , such as in the synthesis of liquid crystals with specific phase transition temperatures or in drug candidates where the heptyloxy group is a key pharmacophore. In these instances, the higher initial cost is justified by the unique value it brings to the final product.
Researchers and process chemists are encouraged to perform a small-scale comparative study, as outlined in the provided protocol, to determine the optimal boronic acid for their specific application, taking into account not only the reaction yield but also the ease of purification and the overall process economics.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58 (48), 9633-9695. [Link]
- Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116–2119. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Heptyloxyphenylboronic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Heptyloxyphenylboronic acid. Adherence to these procedures is critical for ensuring personnel safety, protecting environmental integrity, and maintaining regulatory compliance within drug development and research laboratories. This guide moves beyond simple instructions to explain the scientific reasoning behind each procedural step, empowering researchers to manage chemical waste with confidence and expertise.
Hazard Identification and Pre-Disposal Assessment
This compound is an arylboronic acid derivative. While specific toxicity data for this compound is limited, the boronic acid class requires careful handling. It is classified as a hazardous material and must be disposed of accordingly. Under no circumstances should this chemical or its containers be discarded in standard refuse or washed down the drain.[1][2] Improper disposal can lead to environmental harm and regulatory violations.[3]
The foundational principle of disposal is waste characterization. All waste streams containing this compound must be treated as hazardous chemical waste. This includes pure, unused product, contaminated solutions, and materials used for spill cleanup or transfers.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental contact with solid powder. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact and absorption. Boronic acids can be irritating to the skin. |
| Body Protection | A fully-fastened, chemical-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory | Required when handling the powder form or when dust may be generated.[4] | Use a certified respirator or conduct all transfers within a chemical fume hood to prevent inhalation.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process involving segregation, containment, labeling, and storage. The goal is to safely prepare the material for collection by a certified hazardous waste handler.
Step 1: Waste Segregation at the Point of Generation
Proper segregation prevents dangerous chemical reactions and ensures waste is managed correctly.[6]
-
Solid Waste: Collect all contaminated solids in a dedicated, leak-proof container. This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (gloves, weighing papers).
-
Spill cleanup materials (absorbent pads, contaminated bench paper).
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof container. This includes:
-
Reaction mixtures.
-
Solvent rinses from contaminated glassware.
-
Aqueous solutions.
-
-
Sharps Waste: Any contaminated needles or sharp implements must be placed in a designated sharps container.
Causality Note: Boronic acids are generally incompatible with strong oxidizing agents.[6] Co-mingling this waste stream with incompatible chemicals, such as certain acids or bases, could lead to violent reactions or the release of toxic gases.[3] Always maintain separate waste streams unless directed otherwise by your institution's Environmental Health & Safety (EHS) department.[3]
Step 2: Container Selection and Management
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use containers made of materials compatible with the waste. For organic solvent waste, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acidic solutions.[7]
-
Condition: Ensure containers are in good condition, free from cracks or leaks, and have a secure, tightly sealing lid. Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[6]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[7][8]
-
Cleanliness: Keep the exterior of the waste container clean and free of contamination.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safety. Per EPA guidelines, every waste container must be clearly labeled.[9]
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste ".[6]
-
The full, unabbreviated chemical name: "This compound ".
-
A list of all other components in the container, including solvents and their approximate percentages.[6]
-
The associated hazards (e.g., Irritant, Toxic).
-
The accumulation start date (the date the first waste was added).
-
Step 4: Decontamination of Glassware and Equipment
Properly decontaminating reusable glassware is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Perform a primary rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the residual compound. This initial rinsate is considered hazardous and must be collected in your liquid hazardous waste container.[2][10]
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow glassware to air-dry completely before reuse.
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[6]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Store waste containers in a designated and labeled secondary containment bin to contain potential leaks or spills.[12]
-
Segregate incompatible waste streams within the SAA. For example, keep acidic waste separate from basic waste.[6]
-
Keep all waste containers securely capped except when actively adding waste.[6][12]
Once a container is full, it must be moved from the SAA to your facility's central accumulation area for pickup by a licensed waste disposal vendor.[6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: For a solid powder spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material from a spill kit.
-
Cleanup: Carefully collect all contaminated materials and place them into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.[8]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound responsibly, ensuring a safe and compliant research environment.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Sustainability Exchange. (n.d.). Northumbria University – Safe Disposal of Chemical Waste.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 4-(Benzyloxy)-3-fluorophenylboronic acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Northwestern Office for Research. [Link]
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
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Personal protective equipment for handling 4-Heptyloxyphenylboronic acid
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 4-Heptyloxyphenylboronic acid, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed to offer clear, step-by-step instructions for the safe handling and disposal of this compound.
Hazard Assessment of this compound
Potential Hazards Include:
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[2][3][4]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[2][3][5]
Given these potential hazards, a robust personal protective equipment (PPE) plan is crucial for safe handling.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is fundamental to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or goggles.[2][6][7] | Nitrile or butyl rubber gloves.[8][9] | Laboratory coat.[6] | Recommended if weighing outside of a ventilated enclosure.[8] |
| Running reactions and work-up | Safety glasses with side shields or goggles.[7] | Nitrile or butyl rubber gloves.[8] | Laboratory coat.[6] | Not generally required if performed in a fume hood. |
| Handling large quantities | Chemical safety goggles and a face shield.[10] | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[10] | Chemical-resistant apron or coveralls.[11] | Air-purifying respirator with appropriate cartridges.[10][11] |
| Cleaning spills | Chemical safety goggles and a face shield.[12] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | Air-purifying respirator.[12] |
Eye and Face Protection
To prevent eye irritation from dust particles or splashes, appropriate eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields that conform to EN 166 standards are essential for all handling procedures.[2]
-
Enhanced Protection: When there is a higher risk of splashing, such as during the handling of larger quantities or vigorous mixing, chemical safety goggles should be worn.[7] For maximum protection, a face shield should be used in conjunction with goggles.[10]
Skin and Body Protection
Preventing skin contact is crucial to avoid potential irritation.
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves provide adequate protection for handling this compound.[8][9] It is important to inspect gloves for any signs of degradation or perforation before use and to remove them with care to avoid skin contamination.[2]
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[6]
-
Additional Protection: For tasks involving a significant risk of splashing or for handling large quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[11]
Respiratory Protection
Inhalation of this compound dust can cause respiratory irritation.[5]
-
Engineering Controls: The primary method for controlling exposure to airborne particles is through engineering controls, such as working in a well-ventilated area or a chemical fume hood.[6][7][13]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary.[12] A NIOSH-approved air-purifying respirator with a particulate filter is recommended.[14][15] For handling very large quantities, a self-contained breathing apparatus (SCBA) may be required.[12]
Operational and Disposal Plans
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[12]
-
Ventilate: Ensure the area is well-ventilated to disperse any dust.[12]
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[14]
-
Containment: For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[14] Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Waste Disposal: All materials used for cleanup should be placed in a sealed, labeled container for disposal according to institutional and local regulations.[16]
Waste Disposal
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Segregation: Do not mix boronic acid waste with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[13]
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.[16]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container.[13] Small amounts of dilute solutions may be neutralized with a mild base like sodium bicarbonate, if local regulations permit.[16]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[13] After thorough rinsing and drying, deface the original label and dispose of the container according to your institution's guidelines.[13]
-
Consult Regulations: Always consult your local and institutional regulations for chemical waste disposal.[14][17] For large quantities, professional hazardous waste disposal services are required.[14][16]
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected individual to fresh air.[2][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention if symptoms persist.[2][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2]
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube.
- Chemtalk. (2022, April 29). Boric acid.
- IsoLab. (n.d.). Boric Acid.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- LeelineWork. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- Carlo Erba Reagents. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
